3,4-Dihydroxyphenylglycol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(1,2-dihydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWFVDWRVYDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865451 | |
| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000016 [mmHg] | |
| Record name | Dihydroxyphenylethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13154 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28822-73-3, 3343-19-9 | |
| Record name | (±)-3,4-Dihydroxyphenylglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyphenylethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-4-(1,2-dihydroxyethyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXYPHENYLGLYCOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH9K539KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 132 °C | |
| Record name | 3,4-Dihydroxyphenylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis of 3,4-Dihydroxyphenylglycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathway of 3,4-dihydroxyphenylglycol (DHPG), a primary metabolite of the neurotransmitter norepinephrine. Understanding this pathway is crucial for research in neuroscience, pharmacology, and drug development, particularly in areas related to sympathetic nervous system activity and catecholamine metabolism.
Core Synthesis Pathway
The synthesis of this compound (DHPG) from norepinephrine is a two-step enzymatic process that occurs predominantly within sympathetic neurons.[1] This intraneuronal metabolism is a key route for the inactivation of norepinephrine.[2]
The pathway is initiated by the oxidative deamination of norepinephrine, catalyzed by the enzyme Monoamine Oxidase (MAO) . This reaction converts norepinephrine into the unstable intermediate, 3,4-dihydroxymandelaldehyde (DOPEGAL).[3] Subsequently, DOPEGAL is rapidly reduced to DHPG by the action of Aldehyde Reductase or Aldose Reductase .[3][4]
Below is a diagram illustrating this core synthesis pathway:
Quantitative Data
The following tables summarize key quantitative data related to the DHPG synthesis pathway, including enzyme kinetics and physiological concentrations.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m_ | Source |
| Monoamine Oxidase A (MAO-A) | Norepinephrine | 250-500 µM | |
| Aldehyde Reductase (Pig Kidney) | D-Glyceraldehyde | 4.8 ± 0.7 mM | |
| Aldehyde Reductase (Pig Kidney) | NADPH | 9.1 ± 2.1 µM |
Table 2: Plasma Concentrations of DHPG and Norepinephrine
| Analyte | Condition | Concentration | Source |
| DHPG | Resting Humans (Normal) | 1010 ± 280 pg/mL | |
| Norepinephrine | Resting Humans (Normal) | Varies (typically lower than DHPG) | |
| DHPG | After MAO-A Inhibition (Moclobemide) | Reduced by 78% | |
| DHPG | After Neuronal Reuptake Inhibition (Desipramine) | Greatly reduced (about 25% of control) |
Experimental Protocols
Detailed methodologies for key experiments related to the DHPG synthesis pathway are provided below.
Measurement of Monoamine Oxidase (MAO) Activity
A common method for determining MAO activity is through a fluorometric assay. This protocol is adapted from commercially available kits.
Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product, which can be quantified.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
MAO-A specific inhibitor (e.g., Clorgyline)
-
MAO-B specific inhibitor (e.g., Pargyline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold MAO Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
Reaction Mixture Preparation: Prepare a master mix containing MAO Assay Buffer, HRP, and the fluorescent probe.
-
Assay:
-
Add samples to the wells of the 96-well plate.
-
To differentiate between MAO-A and MAO-B activity, pre-incubate separate sample aliquots with specific inhibitors (clorgyline for MAO-A, pargyline for MAO-B) for 10-15 minutes.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the MAO substrate.
-
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an appropriate excitation and emission wavelength (e.g., 530 nm excitation / 585 nm emission) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of fluorescence increase over time. The MAO activity is proportional to this rate.
Measurement of Aldehyde Reductase Activity
Aldehyde reductase activity can be measured spectrophotometrically by monitoring the oxidation of NADPH.
Principle: Aldehyde reductase catalyzes the reduction of an aldehyde substrate to an alcohol, coupled with the oxidation of NADPH to NADP⁺. The decrease in NADPH concentration can be followed by measuring the decrease in absorbance at 340 nm.
Materials:
-
Purified enzyme or biological sample
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)
-
NADPH
-
Aldehyde substrate (e.g., D-glyceraldehyde, 4-nitrobenzaldehyde)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette or well, combine the Assay Buffer, NADPH, and the aldehyde substrate.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantification of DHPG in Plasma by HPLC-ED
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive method for quantifying DHPG in biological fluids.
Principle: DHPG is extracted from the plasma, separated from other components by reverse-phase HPLC, and then detected and quantified by an electrochemical detector.
Materials:
-
Plasma sample
-
Internal standard (e.g., dihydroxybenzylamine - DHBA)
-
Perchloric acid
-
Alumina
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
Procedure:
-
Sample Preparation (Alumina Extraction):
-
To the plasma sample, add the internal standard and perchloric acid to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add alumina to the supernatant and adjust the pH to allow for catecholamine binding.
-
Wash the alumina to remove contaminants.
-
Elute DHPG and the internal standard from the alumina using an acidic solution.
-
-
HPLC-ED Analysis:
-
Inject the eluate into the HPLC system.
-
Separate the components on the C18 column using a mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).
-
Detect DHPG and the internal standard using the electrochemical detector.
-
-
Quantification: Determine the concentration of DHPG in the sample by comparing the peak area ratio of DHPG to the internal standard against a standard curve.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of DHPG in a plasma sample using HPLC-ED.
References
- 1. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 3,4-Dihydroxyphenylglycol in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 3,4-Dihydroxyphenylglycol (DHPG), a major intraneuronal metabolite of norepinephrine. A detailed examination of the enzymatic pathway, including the roles of Monoamine Oxidase A (MAO-A) and Aldehyde/Aldose Reductases, is presented. This document summarizes key quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for the study of DHPG biosynthesis, and includes a visual representation of the metabolic pathway. This guide is intended to serve as a valuable resource for researchers in neurobiology, pharmacology, and drug development investigating the intricacies of catecholamine metabolism.
Introduction
This compound (DHPG), also known as DOPEG, is a primary metabolite of the neurotransmitter norepinephrine (NE) within neurons.[1] Its formation is a critical step in the catabolism of norepinephrine and serves as an important indicator of intraneuronal norepinephrine turnover and sympathetic nervous system activity.[2] The biosynthesis of DHPG is a two-step enzymatic process that primarily occurs in the cytoplasm of noradrenergic neurons following the reuptake of norepinephrine from the synaptic cleft. Understanding the molecular mechanisms governing DHPG synthesis is crucial for elucidating the regulation of noradrenergic signaling and for the development of therapeutic agents targeting catecholaminergic pathways.
The Biosynthetic Pathway of this compound
The synthesis of DHPG from norepinephrine is a sequential enzymatic cascade involving oxidative deamination followed by reduction.
Step 1: Oxidative Deamination of Norepinephrine by Monoamine Oxidase A (MAO-A)
The initial and rate-limiting step in the intraneuronal degradation of norepinephrine is its oxidative deamination, catalyzed by Monoamine Oxidase A (MAO-A). MAO-A is a flavoenzyme located on the outer mitochondrial membrane.[3] It converts norepinephrine into the unstable and potentially toxic intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[1][4] This reaction is crucial for regulating cytoplasmic levels of norepinephrine.
Step 2: Reduction of DOPEGAL by Aldehyde/Aldose Reductases
The catecholaldehyde intermediate, DOPEGAL, is rapidly metabolized to its corresponding alcohol, DHPG. This reduction is catalyzed by NADPH-dependent enzymes belonging to the aldo-keto reductase superfamily, primarily aldehyde reductase and aldose reductase. These enzymes are cytosolic and efficiently convert the reactive aldehyde into the more stable glycol, DHPG. Aldose reductase, in particular, has been shown to be effective in this conversion within human sympathetic neurons.
Subsequent Metabolism of DHPG
Intraneuronally produced DHPG can then diffuse out of the neuron. In extraneuronal tissues, DHPG can be further O-methylated by Catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).
Signaling Pathway Diagram
Caption: Biosynthesis of DHPG in a noradrenergic neuron.
Quantitative Data
The following tables summarize available quantitative data related to the enzymes and molecules involved in DHPG biosynthesis. Note: Specific kinetic data for aldehyde/aldose reductase with DOPEGAL as a substrate and precise DHPG concentrations in neuronal tissues are not extensively reported in the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Species/Tissue | Km (µM) | Vmax or kcat | Reference(s) |
| Monoamine Oxidase A (MAO-A) | Norepinephrine | Porcine Brain Microvessels | 250 ± 50 | 1.83 ± 0.20 n.atoms O₂/min/mg protein | |
| Monoamine Oxidase A (MAO-A) | Norepinephrine | Human and other primates | 2-4 fold higher than for Serotonin | - | |
| Aldehyde Reductase | D-Glyceraldehyde | Pig Kidney | 4800 ± 700 | - | |
| Aldose Reductase | Glucose | Bovine Lens | 50,000 - 100,000 | - |
Table 2: Metabolite Concentrations
| Metabolite | Tissue/Fluid | Condition | Concentration Range | Reference(s) |
| Norepinephrine | Rat Cerebral Cortex | Basal | ~250 ng/g tissue | |
| DHPG | Rat Cerebral Cortex | Basal | ~20 ng/g tissue | |
| MHPG | Rat Cerebral Cortex | Basal | ~40 ng/g tissue |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DHPG biosynthesis.
Quantification of DHPG and Norepinephrine in Neuronal Tissue by HPLC-ECD
This protocol is adapted from methods described for the analysis of catecholamines and their metabolites.
Objective: To quantify the levels of DHPG and its precursor, norepinephrine, in neuronal tissue samples.
Materials:
-
Neuronal tissue (e.g., brain region, sympathetic ganglia)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Alumina for extraction
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium octyl sulfate, pH adjusted)
-
DHPG and Norepinephrine standards
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
Procedure:
-
Sample Preparation:
-
Dissect and weigh the neuronal tissue on ice.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant.
-
-
Alumina Extraction:
-
Adjust the pH of the supernatant to ~8.6 with a Tris buffer.
-
Add a known amount of activated alumina and the internal standard.
-
Shake for 15-20 minutes to allow adsorption of catecholamines.
-
Wash the alumina with deionized water to remove impurities.
-
Elute the catecholamines from the alumina with a small volume of a weak acid (e.g., 0.1 M perchloric acid).
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the eluate into the HPLC system.
-
Separate the compounds on the C18 column using the specified mobile phase and flow rate.
-
Detect DHPG and norepinephrine using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Generate a standard curve using known concentrations of DHPG and norepinephrine standards.
-
Calculate the concentration of DHPG and norepinephrine in the samples based on the peak areas relative to the internal standard and the standard curve.
-
Monoamine Oxidase (MAO-A) Activity Assay
This protocol describes a fluorometric assay for MAO-A activity.
Objective: To measure the enzymatic activity of MAO-A in neuronal tissue homogenates.
Materials:
-
Neuronal tissue homogenate (prepared as in 4.1, but in a neutral buffer like phosphate buffer)
-
MAO-A specific substrate (e.g., kynuramine or a fluorogenic substrate) or a non-specific substrate like tyramine with a specific MAO-B inhibitor (e.g., selegiline) to isolate MAO-A activity.
-
MAO-A specific inhibitor (e.g., clorgyline) for control experiments.
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar H₂O₂-detecting reagent)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the neuronal tissue homogenate to the assay buffer.
-
For control wells, pre-incubate the homogenate with a MAO-A specific inhibitor.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red in assay buffer.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the reaction mixture to the wells containing the homogenate.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence (e.g., excitation ~530-560 nm, emission ~590-600 nm for Amplex Red) over time at a constant temperature (e.g., 37°C). The rate of fluorescence increase is proportional to the MAO-A activity.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the inhibitor-containing control wells to determine the specific MAO-A activity.
-
Normalize the activity to the protein concentration of the homogenate (e.g., in nmol/min/mg protein).
-
Aldehyde Reductase Activity Assay
This protocol describes a spectrophotometric assay for aldehyde reductase activity.
Objective: To measure the enzymatic activity of aldehyde reductase in neuronal cell lysates or tissue homogenates.
Materials:
-
Neuronal cell lysate or tissue homogenate
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
NADPH
-
Aldehyde substrate (e.g., D-glyceraldehyde or p-nitrobenzaldehyde, as a surrogate for DOPEGAL)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the aldehyde substrate.
-
Include a blank control without the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the neuronal lysate or homogenate to the reaction mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Normalize the activity to the protein concentration of the lysate/homogenate (e.g., in nmol/min/mg protein).
-
Experimental Workflows and Logical Relationships
Workflow for Investigating DHPG Biosynthesis in a Neuronal Cell Culture Model
Caption: Workflow for studying DHPG biosynthesis in vitro.
Conclusion
The biosynthesis of DHPG in neurons is a fundamental process in norepinephrine metabolism, playing a key role in the termination of noradrenergic signaling. The pathway is well-defined, involving the sequential actions of MAO-A and aldehyde/aldose reductases. While the qualitative aspects of this pathway are well-understood, further research is needed to fully elucidate the kinetic parameters of the involved enzymes with their specific endogenous substrates and to quantify DHPG levels across different neuronal populations and physiological states. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the regulation of DHPG biosynthesis and its implications in neuronal function and disease. Such studies will be invaluable for the development of novel therapeutic strategies targeting the noradrenergic system.
References
- 1. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]
- 2. Mechanism of human aldehyde reductase: characterization of the active site pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dihydroxyphenylglycol (DHPG): A Comprehensive Technical Guide to its Role as a Norepinephrine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxyphenylglycol (DHPG), also known as DOPEG, is a primary metabolite of norepinephrine (NE). Its formation is a crucial step in the intraneuronal degradation of this key neurotransmitter. The quantification of DHPG in biological fluids serves as a valuable biomarker for assessing sympathetic nervous system activity and norepinephrine turnover. This technical guide provides an in-depth overview of the biochemical pathways involving DHPG, detailed experimental protocols for its measurement, and a summary of its clinical and research significance.
Biochemical Pathway of Norepinephrine Metabolism to DHPG
Norepinephrine that is not stored in synaptic vesicles is metabolized within the neuron primarily by the enzyme monoamine oxidase (MAO), specifically the MAO-A isoform. This initial deamination of norepinephrine produces an unstable intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). DOPEGAL is then rapidly reduced by aldehyde reductase to form the stable and measurable metabolite, DHPG. A significant portion of DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).
The concentration of DHPG in plasma and other biological fluids is largely dependent on the intraneuronal metabolism of norepinephrine that has either leaked from vesicles or been taken back up from the synaptic cleft by the norepinephrine transporter (NET).[1][2] Therefore, DHPG levels can provide insights into both NE release and reuptake processes.[3][4]
Quantitative Data: DHPG Levels in Biological Fluids
The following tables summarize reference ranges for DHPG in human plasma, urine, and cerebrospinal fluid (CSF). It is important to note that these values can vary depending on the analytical method used, as well as patient demographics and physiological state.
Table 1: Reference Ranges for this compound in Human Biological Fluids
| Biological Fluid | Analyte | Mean ± SD | Unit | Reference(s) |
| Plasma | DHPG | 19.58 ± 8.13 | ng/mL | [5] |
| Urine | DHPG | 0.39 ± 0.21 | µg/mg creatinine | |
| Cerebrospinal Fluid | DHPG | 34.76 ± 11.46 | ng/mL |
Experimental Protocols for DHPG Quantification
The accurate measurement of DHPG requires sensitive and specific analytical methods due to its low concentrations in biological matrices. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Pre-analytical Considerations
Proper sample collection and handling are critical for accurate DHPG measurement.
-
Blood Collection: Blood should be collected in chilled tubes containing an anticoagulant (e.g., EDTA). The plasma should be separated by centrifugation at 4°C as soon as possible.
-
Urine Collection: For 24-hour urine collection, a preservative such as hydrochloric acid is often added to the collection container to prevent degradation of catecholamines and their metabolites.
-
Storage: Plasma, urine, and CSF samples should be stored at -80°C to ensure long-term stability of DHPG.
Experimental Workflow: A Generalized Approach
Detailed Methodology: HPLC with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the detection of electrochemically active compounds like DHPG.
1. Sample Preparation (Alumina Extraction):
-
Thaw plasma or urine samples on ice.
-
To 1 mL of sample, add an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Add 500 µL of 1.5 M Tris buffer (pH 8.6) containing 5% EDTA.
-
Add approximately 50 mg of activated alumina and vortex for 15 minutes.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet twice with 1 mL of deionized water.
-
Elute DHPG from the alumina by adding 200 µL of 0.1 M phosphoric acid and vortexing for 5 minutes.
-
Centrifuge and collect the supernatant for injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution with an organic modifier. For example, a mixture of 0.025 M citric acid-sodium hydrogen phosphate buffer and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
3. Electrochemical Detection:
-
Detector: Coulometric or amperometric electrochemical detector.
-
Working Electrode: Glassy carbon.
-
Potential: A screening potential can be set to optimize the signal-to-noise ratio for DHPG.
Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of DHPG.
1. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma or urine samples on ice.
-
To 500 µL of sample, add an internal standard (e.g., deuterated DHPG).
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate buffer (e.g., 5% ammonium hydroxide) followed by an organic solvent mixture (e.g., 20% acetonitrile in water).
-
Elute DHPG with an acidic organic solvent (e.g., 1% trifluoroacetic acid in 75:25 acetonitrile:water).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DHPG and its internal standard.
Clinical and Research Significance of DHPG
-
Biomarker of Sympathetic Activity: Plasma and urine DHPG levels are used as an index of sympathetic nervous system tone and norepinephrine turnover.
-
Pheochromocytoma Diagnosis: While not a primary diagnostic marker, the ratio of norepinephrine to DHPG can be useful in the evaluation of pheochromocytoma, a neuroendocrine tumor.
-
Cardiovascular Research: DHPG measurements are utilized to study sympathetic nerve activity in cardiovascular diseases such as heart failure.
-
Neurological and Psychiatric Research: DHPG levels in CSF can provide insights into central norepinephrine metabolism in various neurological and psychiatric disorders.
-
Pharmacodynamic Biomarker: DHPG can be used to assess the in vivo activity of drugs that target the norepinephrine transporter (NET), such as atomoxetine. Inhibition of NET leads to a decrease in DHPG levels.
Conclusion
This compound is a critical metabolite of norepinephrine that provides a window into the intraneuronal processing of this vital neurotransmitter. Its accurate quantification in biological fluids is essential for both clinical diagnostics and a wide range of research applications. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to reliably measure DHPG and, in doing so, gain a deeper understanding of sympathetic nervous system function in health and disease. As analytical technologies continue to advance, the role of DHPG as a key biomarker is expected to expand further.
References
- 1. Plasma this compound (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the utility of urinary 3,4-dihydroxyphenylethylene-glycol (DHPG) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and this compound (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Monoamine Oxidase in the Metabolic Genesis of 3,4-Dihydroxyphenylglycol (DHPG)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of catecholamines, particularly norepinephrine (NE), is a critical area of study in neuroscience and pharmacology. A key metabolite in this pathway is 3,4-dihydroxyphenylglycol (DHPG), the primary intraneuronal metabolite of norepinephrine. The formation of DHPG is intricately linked to the enzymatic activity of monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of monoamines. Understanding the precise role of MAO in DHPG synthesis is paramount for elucidating the dynamics of noradrenergic neurotransmission and for the development of therapeutic agents targeting this system. This technical guide provides a comprehensive overview of the role of MAO in DHPG formation, including detailed biochemical pathways, quantitative enzymatic data, and experimental protocols.
Biochemical Pathway of DHPG Formation
The metabolic journey from norepinephrine to DHPG is a two-step enzymatic process that primarily occurs within the cytoplasm of presynaptic noradrenergic neurons and in extraneuronal tissues.
-
Oxidative Deamination by Monoamine Oxidase (MAO) : The initial and rate-limiting step is the oxidative deamination of norepinephrine, catalyzed by monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, both of which are located on the outer mitochondrial membrane. MAO-A exhibits a higher affinity for norepinephrine and is considered the principal isoenzyme responsible for its metabolism[1][2]. This reaction converts norepinephrine into the unstable intermediate aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).
-
Reduction by Aldehyde/Aldose Reductase : Subsequently, DOPEGAL is rapidly reduced to DHPG by the action of aldehyde reductase or aldose reductase. These cytosolic enzymes utilize NADH or NADPH as a cofactor to catalyze the reduction of the aldehyde group to an alcohol.
Alternatively, DOPEGAL can be oxidized by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxymandelic acid (DOMA). However, the reduction to DHPG is the predominant pathway for DOPEGAL metabolism within neurons.
The overall signaling pathway is depicted in the following diagram:
Quantitative Data
The enzymatic conversion of norepinephrine to DHPG is governed by the kinetic properties of the involved enzymes and is sensitive to inhibition. The following tables summarize key quantitative data related to this process.
Table 1: Enzyme Kinetic Parameters for Norepinephrine Metabolism by MAO
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source Organism/Tissue | Reference |
| MAO-A | Norepinephrine | 250 ± 50 | 1.35 ± 0.11 (nmol O2/min/mg protein) | Porcine brain microvessels | [3] |
| MAO-A | Norepinephrine | ~100-200 | Not specified | Human and primate tissues | [4] |
| MAO-B | Norepinephrine | Not specified | Not specified | Human platelets | [4] |
Note: Vmax values can vary significantly depending on the enzyme preparation and assay conditions. The value from porcine brain microvessels is provided as a reference.
Table 2: Inhibition of MAO Activity and DHPG Formation
| Inhibitor | Target Enzyme | IC50 | Effect on DHPG Levels | Reference |
| Clorgyline | MAO-A | 1.2 nM | Decreased plasma DHPG | |
| Selegiline (Deprenyl) | MAO-B | 51 nM | No significant effect on plasma DHPG at selective doses | |
| Pargyline | MAO-A and MAO-B | MAO-A: 11.52 nM, MAO-B: 8.20 nM | Decreased plasma DHPG |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Fluorometric Assay for Monoamine Oxidase (MAO) Activity
This protocol describes a common method for measuring MAO activity in biological samples, which relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
Principle: MAO-catalyzed deamination of a substrate (e.g., tyramine, a substrate for both MAO-A and MAO-B) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
MAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
MAO Substrate (e.g., Tyramine)
-
Fluorometric Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
H₂O₂ Standard Solution
-
MAO-A specific inhibitor (Clorgyline)
-
MAO-B specific inhibitor (Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
-
Biological sample (e.g., tissue homogenate, cell lysate)
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in cold MAO Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the mitochondrial fraction where MAO is located. Determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well black microplate, prepare the following wells in triplicate:
-
Total MAO Activity: Sample + Reaction Mix
-
MAO-B Activity: Sample + Clorgyline (pre-incubated) + Reaction Mix
-
MAO-A Activity: Sample + Selegiline (pre-incubated) + Reaction Mix
-
Blank: MAO Assay Buffer + Reaction Mix
-
H₂O₂ Standards: Serial dilutions of H₂O₂ Standard Solution + Reaction Mix
-
-
Pre-incubation with Inhibitors: To the wells for MAO-A and MAO-B activity, add the respective specific inhibitor and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to ensure complete inhibition of the target isoenzyme.
-
Reaction Initiation: Prepare a Reaction Mix containing the MAO substrate, fluorometric probe, and HRP in MAO Assay Buffer. Add the Reaction Mix to all wells to initiate the reaction.
-
Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of fluorescence increase (slope) for each sample. Subtract the blank slope from the sample slopes. Use the H₂O₂ standard curve to convert the rate of fluorescence change to the rate of H₂O₂ production (nmol/min). Normalize the activity to the protein concentration of the sample (nmol/min/mg protein). MAO-A activity is calculated by subtracting the activity in the presence of clorgyline from the total MAO activity. MAO-B activity is calculated by subtracting the activity in the presence of selegiline from the total MAO activity.
Measurement of DHPG in Plasma by HPLC with Electrochemical Detection (HPLC-ED)
This protocol outlines a sensitive and specific method for quantifying DHPG levels in plasma samples.
Principle: DHPG is extracted from the plasma matrix and then separated from other components using High-Performance Liquid Chromatography (HPLC). An electrochemical detector (ED) is used for sensitive and selective detection of DHPG based on its electrochemical properties.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or alumina)
-
Perchloric acid (PCA)
-
Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol)
-
Plasma samples
-
Centrifuge
Procedure:
-
Sample Collection and Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma. Store plasma at -80°C until analysis.
-
Internal Standard Addition: Thaw plasma samples on ice. To a known volume of plasma, add a known amount of the internal standard (DHBA).
-
Protein Precipitation: Add cold perchloric acid to the plasma sample to precipitate proteins. Vortex and then centrifuge at high speed in a refrigerated centrifuge.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.
-
Elution: Elute DHPG and the internal standard from the cartridge with an appropriate solvent (e.g., a higher concentration of organic solvent or an acidic solution).
-
-
HPLC-ED Analysis:
-
Inject a portion of the eluate onto the HPLC system.
-
Separate DHPG and the internal standard on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect the compounds using the electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to DHPG and the internal standard.
-
Calculate the ratio of the peak area of DHPG to the peak area of the internal standard.
-
Generate a standard curve by analyzing known concentrations of DHPG and the internal standard.
-
Determine the concentration of DHPG in the plasma sample by comparing its peak area ratio to the standard curve.
-
Conclusion
Monoamine oxidase, particularly the MAO-A isoform, plays a pivotal and initiating role in the formation of DHPG from norepinephrine. This metabolic pathway is fundamental to the regulation of noradrenergic signaling. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals. A thorough understanding of the enzymatic processes involved in DHPG formation is essential for advancing our knowledge of neurological and psychiatric disorders and for the rational design of novel therapeutic interventions that target the monoaminergic systems.
References
- 1. Effect of selective monoamine oxidase inhibition by clorgyline and deprenyl on the norepinephrine receptor-coupled adenylate cyclase system in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
The Role of 3,4-Dihydroxyphenylglycol (DHPG) in the Sympathetic Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4-Dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of the neurotransmitter norepinephrine (NE). Its formation and release into the circulation are intricately linked to the activity of the sympathetic nervous system. This technical guide provides a comprehensive overview of the function of DHPG, its utility as a biomarker for sympathetic tone and norepinephrine reuptake, and the methodologies used for its measurement. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are investigating the sympathetic nervous system and its role in health and disease.
Introduction to this compound (DHPG)
DHPG is a deaminated metabolite of norepinephrine, formed within sympathetic neurons. The concentration of DHPG in plasma and other biological fluids provides a valuable index of sympathetic nervous system activity. Unlike plasma norepinephrine, which reflects both neurotransmitter release and clearance, DHPG levels offer a more nuanced view of intraneuronal norepinephrine metabolism, including reuptake and vesicular leakage. Consequently, the simultaneous measurement of DHPG and norepinephrine has become a critical tool in clinical and preclinical research to dissect the complex dynamics of sympathetic function.
The Norepinephrine Metabolic Pathway
The metabolism of norepinephrine to DHPG is a two-step enzymatic process that occurs within the cytoplasm of sympathetic neurons.
-
Oxidative Deamination: Norepinephrine that is not sequestered in synaptic vesicles is deaminated by monoamine oxidase (MAO), primarily the MAO-A isoform, to form the unstable intermediate, 3,4-dihydroxymandelaldehyde.
-
Reduction: This aldehyde is then rapidly reduced by aldehyde reductase to form the stable metabolite, DHPG.
DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG).
Norepinephrine Metabolism to DHPG
DHPG as a Biomarker of Sympathetic Activity
Plasma DHPG is a sensitive and specific biomarker of sympathetic nervous system activity. Its levels are influenced by several factors:
-
Sympathetic Tone: Increased sympathetic nerve firing leads to greater norepinephrine release, reuptake, and subsequent metabolism to DHPG, resulting in elevated plasma DHPG levels.
-
Norepinephrine Reuptake: The norepinephrine transporter (NET) is responsible for clearing norepinephrine from the synaptic cleft. Inhibition of NET leads to a decrease in DHPG formation from recaptured norepinephrine.
-
Vesicular Leakage: A significant portion of basal DHPG production is derived from the leakage of norepinephrine from storage vesicles within the neuron.
The ratio of DHPG to norepinephrine can provide an index of norepinephrine reuptake efficiency.
Quantitative Data on DHPG Levels
The following tables summarize reported DHPG concentrations in various physiological and pathological conditions. It is important to note that values can vary between studies due to differences in analytical methods and patient populations.
Table 1: Plasma DHPG in Healthy Subjects and Pathological Conditions
| Condition | Subjects | Plasma DHPG (pg/mL) | Notes | Reference(s) |
| Healthy Volunteers (Resting) | Normotensive adults | 870 ± 50 | Basal, supine | [1] |
| Healthy adults | ~700-800 | After sympathetic suppression with clonidine | [2] | |
| Essential Hypertension | Hypertensive outpatients | Higher than normotensive controls | At rest and during orthostasis | [3] |
| Pheochromocytoma | Patients with pheochromocytoma | 1521 ± 280 | Basal levels significantly higher than normal subjects | [1] |
| Patients post-resection | Lower than pre-resection | [1] | ||
| Congestive Heart Failure | Patients with severe CHF | Significantly elevated | Correlates with disease severity |
Table 2: Effects of Pharmacological Agents on Plasma DHPG
| Drug Class | Drug | Effect on Plasma DHPG | Mechanism | Reference(s) |
| α2-Adrenergic Agonist | Clonidine | ↓ | Decreases sympathetic outflow and norepinephrine release | |
| α2-Adrenergic Antagonist | Yohimbine | ↑ | Increases sympathetic outflow and norepinephrine release | |
| Norepinephrine Reuptake Inhibitor | Desipramine | ↓ | Blocks neuronal reuptake of norepinephrine | |
| MAO-A Inhibitor | Moclobemide | ↓ by 78% | Inhibits the primary enzyme responsible for DHPG formation |
Experimental Protocols
Measurement of DHPG by HPLC with Electrochemical Detection (HPLC-ECD)
This is the most common method for quantifying DHPG in biological samples.
Sample Preparation (Alumina Extraction):
-
Collect blood samples in chilled tubes containing EDTA and an antioxidant such as sodium metabisulfite.
-
Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine - DHBA).
-
Add perchloric acid to precipitate proteins. Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a tube containing Tris buffer and activated alumina.
-
Mix for 15-20 minutes to allow catecholamines to adsorb to the alumina.
-
Wash the alumina pellet with deionized water to remove interfering substances.
-
Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., sodium acetate/citric acid) containing a pairing agent (e.g., octyl sodium sulfate) and an organic modifier (e.g., methanol). The pH is typically acidic.
-
Flow Rate: 0.8-1.2 mL/min.
-
Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set to an oxidizing voltage (e.g., +0.65 to +0.75 V).
Quantification:
The concentration of DHPG is determined by comparing the peak area of DHPG in the sample to that of a standard curve, corrected for recovery using the internal standard.
Norepinephrine Spillover and DHPG Production using Radiolabeled Norepinephrine
This technique allows for the in vivo assessment of regional norepinephrine kinetics.
Protocol Outline:
-
Subject Preparation: Subjects are studied in a resting, supine state. Catheters are placed for infusion of the radiotracer and for blood sampling from an artery and a vein draining the organ of interest (e.g., coronary sinus for the heart).
-
Radiotracer Infusion: A constant intravenous infusion of a radiolabeled norepinephrine, typically [³H]-norepinephrine, is administered.
-
Blood Sampling: After a steady-state is reached, paired arterial and venous blood samples are collected.
-
Sample Analysis: Plasma is separated and analyzed for endogenous norepinephrine and DHPG (using HPLC-ECD) and for [³H]-norepinephrine and [³H]-DHPG (using liquid scintillation counting of the HPLC eluate).
-
Calculations:
-
Norepinephrine Spillover: Calculated from the net venous-arterial difference in endogenous norepinephrine concentration and the fractional extraction of [³H]-norepinephrine across the organ.
-
DHPG Production: Calculated from the net venous-arterial difference in DHPG concentration.
-
Norepinephrine Reuptake: Can be estimated from the relationship between norepinephrine spillover and DHPG production, often with the use of a norepinephrine reuptake inhibitor like desipramine.
-
Signaling Pathways and Experimental Workflows
DHPG as a Signaling Molecule
Current evidence strongly suggests that this compound is primarily an inactive metabolite of norepinephrine and does not have a significant signaling role of its own. Its importance lies in its utility as a biomarker reflecting the processes of norepinephrine synthesis, release, reuptake, and metabolism. It is crucial to distinguish 3,4-DHPG from the synthetic compound (S)-3,5-dihydroxyphenylglycine, which is a potent agonist of group I metabotropic glutamate receptors and is active in the central nervous system.
Experimental Workflow: Assessing Drug Effects on Sympathetic Activity
The following diagram illustrates a typical workflow for a clinical trial designed to assess the effect of a new drug on sympathetic nervous system activity, using plasma DHPG as a key biomarker.
Clinical Trial Workflow for Sympathetic Activity Assessment
Conclusion
This compound is an indispensable tool for researchers and clinicians investigating the sympathetic nervous system. As the primary intraneuronal metabolite of norepinephrine, its measurement provides critical insights into sympathetic tone, norepinephrine reuptake, and overall neurotransmitter dynamics. The methodologies for its quantification are well-established, and its application in various physiological and pathological states continues to yield valuable information. For professionals in drug development, DHPG serves as a key biomarker for assessing the sympathomimetic or sympatholytic effects of novel therapeutic agents. A thorough understanding of DHPG's role and measurement is therefore essential for advancing our knowledge of sympathetic nervous system function and for the development of new treatments for a wide range of cardiovascular and neurological disorders.
References
- 1. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]
- 2. criver.com [criver.com]
- 3. Plasma this compound (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of 3,4-Dihydroxyphenylglycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4-Dihydroxyphenylglycol (DHPG), a potent antioxidant phenol. While recognized as a primary metabolite of norepinephrine in mammals, DHPG is also naturally present in significant quantities in plant sources, most notably in olives (Olea europaea). This document details its natural occurrence, biosynthetic pathways, quantification methodologies, and biological significance, with a focus on its presence in olives.
Natural Sources of this compound
The primary and most well-documented natural source of DHPG is the olive tree (Olea europaea). It is found in various parts of the olive, including the fruit (pulp), leaves, and by-products of olive oil production such as olive mill wastewater and the solid waste known as "alperujo".[1][2][3]
While DHPG is a minor phenolic compound in extra virgin olive oil, its concentration is notably high in natural table olives, where it can be one of the most abundant phenols alongside hydroxytyrosol.[1][4] Studies have shown that processing methods for table olives can significantly influence the final concentration of DHPG. Furthermore, thermal treatments of olive by-products can be employed to increase the release and recovery of DHPG from its precursors.
Biosynthesis and Precursors in Olives
In olives, DHPG does not appear to be synthesized de novo in large quantities but is rather a product of the degradation or transformation of more complex phenolic compounds. The metabolic pathways involve the enzymatic hydrolysis of secoiridoids like oleuropein.
The primary precursors of DHPG in olives are complex molecules that contain a DHPG moiety within their structure. Research has identified compounds such as β-hydroxy derivatives of verbascoside and 2″-hydroxyoleuropein as significant precursors. During olive maturation, processing, or through specific treatments (e.g., thermal extraction), these precursors are hydrolyzed, releasing free DHPG.
The enzymatic degradation of oleuropein is a key process. Enzymes like β-glucosidase and polyphenoloxidases, naturally present in olive leaves and fruit, are involved in breaking down oleuropein. This enzymatic action can lead to the formation of oleuropein aglycone and subsequently hydroxytyrosol, but also releases DHPG from its conjugated forms.
Figure 1. Simplified pathway of DHPG release from complex precursors in olives.
Quantitative Data
The concentration of DHPG varies significantly depending on the olive cultivar, processing method, and the part of the plant analyzed. Natural black olives have been found to contain particularly high levels.
| Sample Matrix | Cultivar(s) | DHPG Concentration (mg/kg) | Notes | Reference(s) |
| Natural Black Olive Pulp (dry weight) | Various (10 cultivars) | Up to 368 | Concentration is independent of cultivar and processing method. | |
| Table Olive Effluents (Brine) | Various (30+ varieties) | Varies, up to ~400 (mg/100g fresh olive) | Concentration in brine is similar to that in the pulp. Acetic acid enhances solubilization. | |
| Olive Oil Solid Waste ("Alperujo") | Not specified | Present in considerable amounts | Thermal treatment increases recovery. | |
| Olive Leaves | 21 diverse cultivars | Generally low, but significantly increased with thermal extraction | Conventional solvent extractions yield negligible amounts. | |
| Extra Virgin Olive Oil (EVOO) | Not specified | Minor amounts | DHPG is more water-soluble and partitions into the vegetable water during processing. |
Experimental Protocols
This protocol is a representative method for the extraction of phenolic compounds, including DHPG, from table olives for subsequent analysis.
-
Sample Preparation : Homogenize 5g of pitted olive pulp with 10 mL of a methanol/water (80:20, v/v) solution using a high-speed homogenizer.
-
Solid-Liquid Extraction : Sonicate the homogenate for 15 minutes in an ultrasonic bath. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection and Re-extraction : Collect the supernatant. Re-extract the solid pellet twice more with 10 mL of the methanol/water solution.
-
Solvent Evaporation : Combine the supernatants and evaporate the methanol under vacuum using a rotary evaporator at 40°C.
-
Purification (Optional) : The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.
-
Final Preparation : Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
This protocol describes a common HPLC method for the separation and quantification of DHPG.
-
Instrumentation : HPLC system equipped with a Diode Array Detector (DAD) or a Coulometric Detector.
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program :
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 30% B
-
20-25 min: Linear gradient to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection : UV detection at 280 nm. For higher sensitivity and specificity, coulometric detection can be employed.
-
Quantification : Create a calibration curve using a certified DHPG standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Figure 2. General experimental workflow for DHPG quantification in olives.
Biological Activity and Signaling Pathways
DHPG exhibits potent biological activities, primarily attributed to its catechol structure, which makes it an excellent antioxidant and free radical scavenger. Its antioxidant capacity is reported to be higher than or comparable to that of hydroxytyrosol and vitamin E.
The primary mechanism of DHPG's antioxidant activity is its ability to donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions. This action helps protect cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Studies have demonstrated that DHPG can:
-
Inhibit lipid peroxidation.
-
Reduce levels of oxidative stress biomarkers like thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Show anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.
-
Exhibit a synergistic antioxidant and neuroprotective effect when combined with hydroxytyrosol.
Figure 3. Antioxidant mechanism of action for DHPG.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, this compound and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DHPG): an important phenolic compound present in natural table olives - PubMed [pubmed.ncbi.nlm.nih.gov]
3,4-Dihydroxyphenylglycol (DHPG): An In-Depth Technical Guide to its Role as a Biomarker for Neuroendocrine Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroendocrine tumors (NETs) represent a heterogeneous group of malignancies that present significant diagnostic and therapeutic challenges. The identification of reliable biomarkers is crucial for early detection, prognostication, and monitoring of treatment response. 3,4-Dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine, has emerged as a potential biomarker in the context of catecholamine-secreting NETs, particularly pheochromocytomas and paragangliomas (PPGLs). This technical guide provides a comprehensive overview of DHPG as a biomarker, including its biochemical pathways, analytical methodologies for its detection, and its clinical utility. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.
Introduction to Neuroendocrine Tumors and the Need for Novel Biomarkers
Neuroendocrine tumors (NETs) are a diverse group of neoplasms arising from neuroendocrine cells dispersed throughout the body.[1] Their incidence and prevalence have been increasing, underscoring the need for improved diagnostic and prognostic tools.[1] Current biomarkers for NETs, such as Chromogranin A (CgA), have limitations in terms of sensitivity and specificity.[2][3] This has propelled the search for more reliable markers that can accurately reflect tumor biology and clinical behavior.
Catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas, are a subset of NETs that produce excessive amounts of catecholamines and their metabolites.[4] The measurement of these compounds in plasma and urine is a cornerstone of their diagnosis. While norepinephrine and its O-methylated metabolite, normetanephrine, are well-established biomarkers, the clinical utility of its deaminated metabolite, this compound (DHPG), is an area of active investigation.
The Biochemical Pathway of DHPG Synthesis and Metabolism
DHPG is a direct metabolite of norepinephrine, formed through the action of the enzyme monoamine oxidase (MAO). This metabolic process primarily occurs within the sympathetic nerves.
Below is a diagram illustrating the metabolic pathway of norepinephrine to DHPG.
DHPG as a Biomarker in Neuroendocrine Tumors
The utility of DHPG as a biomarker for NETs, particularly pheochromocytomas, has been investigated, though its role is considered less sensitive than that of metanephrines. This is primarily because a significant portion of circulating DHPG originates from the normal activity of the sympathetic nervous system, which can mask the contribution from a tumor. However, simultaneous measurement of DHPG with norepinephrine and other metabolites may offer additional diagnostic specificity.
Quantitative Data on DHPG Levels
The following tables summarize quantitative data on DHPG levels in plasma and urine from studies involving patients with pheochromocytoma and control subjects.
Table 1: Plasma DHPG Concentrations
| Patient Group | n | Mean DHPG (ng/mL) | Standard Deviation (ng/mL) | Reference |
| Hypertensive Patients | 1086 | - | - | |
| Pheochromocytoma Patients | 25 | - | - | |
| Healthy Controls (Orthopedic Patients) | 16 | 19.58 | 8.13 |
Table 2: Urinary DHPG Excretion
| Patient Group | n | Mean DHPG (µg/mg creatinine) | Standard Deviation (µg/mg creatinine) | Reference |
| Hypertensive Patients | 1192 | - | - | |
| Pheochromocytoma Patients | 25 | - | - | |
| Healthy Controls (Orthopedic Patients) | 16 | 0.39 | 0.21 |
Note: Specific mean and standard deviation values for the hypertensive and pheochromocytoma patient groups from the study by Vistelle et al. were not provided in the abstract.
Experimental Protocols for DHPG Measurement
Accurate and reproducible measurement of DHPG is critical for its evaluation as a biomarker. The following sections provide detailed methodologies for the analysis of DHPG in plasma and urine.
Sample Collection
Plasma Collection:
-
Patient Preparation: The patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine levels.
-
Blood Draw: Collect blood into a chilled tube containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
Immediate Processing: Place the collected blood sample on ice immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma into a separate tube and store it at -80°C until analysis.
24-Hour Urine Collection:
-
Patient Instructions: Instruct the patient to discard the first morning void on day one.
-
Collection Period: Collect all subsequent urine for the next 24 hours in a container provided by the laboratory, which typically contains an acid preservative (e.g., hydrochloric acid or acetic acid) to stabilize the catecholamines and their metabolites.
-
Storage During Collection: The collection container should be kept refrigerated or in a cool place throughout the 24-hour period.
-
Final Collection: The first morning void on day two should be collected and added to the container.
-
Aliquotting and Storage: After measuring the total volume, a well-mixed aliquot should be stored at -20°C or lower until analysis.
Sample Preparation
Plasma Sample Preparation for HPLC-ECD Analysis:
This protocol is adapted from established methods for catecholamine metabolite analysis.
-
Deproteinization: To 500 µL of plasma, add 500 µL of ice-cold 0.4 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine - DHBA).
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction:
-
Transfer the supernatant to a new tube containing 25 mg of alumina and 1 mL of 1.5 M Tris buffer (pH 8.6) containing 2% EDTA.
-
Vortex for 15 minutes to allow the catechols to adsorb to the alumina.
-
Centrifuge and discard the supernatant.
-
Wash the alumina pellet three times with 1 mL of deionized water.
-
-
Elution: Elute the catechols from the alumina by adding 100 µL of 0.1 M phosphoric acid and vortexing for 5 minutes.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Injection: Inject the supernatant into the HPLC-ECD system.
Urinary Sample Preparation for LC-MS/MS Analysis:
This protocol is a general approach for urinary metabolite analysis.
-
Thawing and Centrifugation: Thaw the frozen urine sample at room temperature and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.
-
Dilution: Dilute the urine sample (e.g., 1:10) with deionized water containing an internal standard (e.g., a stable isotope-labeled DHPG).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter.
-
Injection: Inject the filtered sample into the LC-MS/MS system.
Analytical Methods
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):
-
Principle: HPLC separates DHPG from other components in the sample based on its physicochemical properties. The electrochemical detector then measures the current generated by the oxidation or reduction of DHPG, providing a highly sensitive and specific quantification.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile).
-
Detector: Electrochemical detector with a glassy carbon working electrode.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: LC separates the components of the sample, and the mass spectrometer detects and quantifies DHPG based on its specific mass-to-charge ratio and fragmentation pattern. This method offers very high specificity and sensitivity.
-
Typical Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Analysis: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for DHPG and its internal standard.
-
DHPG in Cellular Signaling
Recent research has identified DHPG as an agonist for group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these receptors by DHPG can trigger downstream signaling cascades, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
The following diagram illustrates the signaling pathway initiated by DHPG binding to mGluR5.
Conclusion and Future Directions
This compound holds potential as a complementary biomarker for neuroendocrine tumors, particularly in the context of a comprehensive metabolic panel for catecholamine-secreting neoplasms. While its utility as a standalone diagnostic marker is limited by its significant physiological production, its measurement can provide valuable insights into norepinephrine metabolism and turnover within both neuronal and tumor tissues.
Future research should focus on:
-
Larger cohort studies: Establishing more precise reference ranges for DHPG in healthy populations and various NET patient cohorts.
-
Multi-marker panels: Investigating the diagnostic and prognostic value of DHPG in combination with other established and novel biomarkers.
-
Therapeutic monitoring: Evaluating the potential of DHPG to monitor the response to therapies targeting catecholamine synthesis or metabolism in NETs.
-
Signaling pathway elucidation: Further exploring the role of DHPG-mediated mGluR signaling in NET pathophysiology, which may uncover novel therapeutic targets.
The detailed methodologies and data presented in this technical guide are intended to serve as a valuable resource for researchers and clinicians working to advance the understanding and management of neuroendocrine tumors.
References
The Role of DHPG in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "DHPG" appears in cardiovascular research in three distinct contexts, referring to different molecules with unique biological significance. This technical guide aims to delineate these molecules, focusing on their core relevance to cardiovascular disease. The primary focus will be on 3,4-dihydroxyphenylglycol (3,4-DHPG) , a key metabolite of norepinephrine and a critical biomarker for sympathetic nervous system activity. A secondary focus will be on (S)-3,5-dihydroxyphenylglycol ((S)-3,5-DHPG) , a synthetic agonist used to probe the function of metabotropic glutamate receptors in the central regulation of cardiovascular function. Finally, a brief mention will be made of 3',4'-dihydroxyphenylglycol (3',4'-DHPG) , a dietary polyphenol with potential antioxidant properties. Understanding the distinct roles of these molecules is crucial for precise research and targeted drug development in the cardiovascular field.
Part 1: this compound (3,4-DHPG) as a Biomarker of Sympathetic Activity
3,4-DHPG is the primary intraneuronal metabolite of norepinephrine (NE). The level of 3,4-DHPG in plasma is a valuable indicator of sympathetic tone, which is often elevated in cardiovascular diseases such as heart failure and hypertension.[1]
Metabolism of Norepinephrine to 3,4-DHPG
Norepinephrine released from sympathetic nerve terminals is cleared from the synaptic cleft primarily through reuptake into the presynaptic neuron. Once inside the neuron, NE is either repackaged into synaptic vesicles or metabolized by monoamine oxidase (MAO) to form an unstable aldehyde, which is then rapidly converted to 3,4-DHPG. This intraneuronal metabolism means that plasma 3,4-DHPG levels reflect not only NE release but also its reuptake and subsequent metabolic breakdown.[2] Therefore, the ratio of DHPG to NE can provide a more nuanced picture of sympathetic activity than NE levels alone.
Figure 1. Simplified metabolic pathway of norepinephrine to 3,4-DHPG.
Quantitative Data: 3,4-DHPG Levels in Cardiovascular Disease
Elevated sympathetic nervous system activity is a hallmark of heart failure and a contributor to the pathophysiology of hypertension. This is reflected in the plasma and cardiac spillover levels of norepinephrine and its metabolite, 3,4-DHPG.
| Parameter | Healthy Controls | Heart Failure Patients | Reference |
| Cardiac Norepinephrine Spillover (ng/min) | 14 | 127 | [3] |
| Cardiac DHPG Spillover (pmol/min) | 601 +/- 41 | Not explicitly stated, but increased | [4] |
Table 1. Cardiac Spillover of Norepinephrine and 3,4-DHPG in Heart Failure.
| Analyte | Normotensive Subjects | Hypertensive Patients | Reference |
| Plasma Norepinephrine (nmol/l) | 1.51 | 1.68 | Vistisen et al., 1992 |
| Plasma 3,4-DHPG (nmol/l) | 6.27 | 7.50 | Vistisen et al., 1992 |
Table 2. Basal Plasma Concentrations of Norepinephrine and 3,4-DHPG in Hypertension.
Experimental Protocols for Measuring 3,4-DHPG
Accurate quantification of 3,4-DHPG is essential for its use as a biomarker. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most common methods.
Protocol 1: HPLC-ECD for Plasma 3,4-DHPG and Norepinephrine
This method is widely used due to its sensitivity and reliability for catecholamine measurement.
-
Sample Preparation:
-
Collect whole blood in chilled tubes containing EDTA. Centrifuge immediately at 4°C to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine, DHBA).
-
Perform alumina extraction to isolate catecholamines. This involves adding activated alumina to the plasma, which binds the catechols.
-
Wash the alumina to remove interfering substances. A sodium bicarbonate wash can be included to remove uric acid, which can co-elute with DHPG.[5]
-
Elute the catecholamines from the alumina using a small volume of a weak acid (e.g., perchloric acid).
-
-
Chromatographic Separation:
-
Inject the eluate into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase consisting of a phosphate buffer, an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (EDTA), and a small percentage of organic solvent like methanol.
-
-
Detection:
-
Use an electrochemical detector with a glassy carbon working electrode. The potential is set to oxidize the catecholamines, generating a current that is proportional to their concentration.
-
Figure 2. Experimental workflow for HPLC-ECD analysis of 3,4-DHPG.
Protocol 2: LC-MS/MS for Plasma 3,4-DHPG
This method offers high specificity and sensitivity and is becoming the gold standard for bioanalysis.
-
Sample Preparation:
-
Plasma collection and initial handling are similar to the HPLC-ECD method.
-
Protein precipitation is often performed by adding a solvent like acetonitrile.
-
Solid-phase extraction (SPE) using alumina-based cartridges is a common and effective method for cleanup and concentration of DHPG.
-
-
LC Separation:
-
Utilize a reverse-phase column, often with a gradient elution to achieve better separation from matrix components.
-
-
MS/MS Detection:
-
A triple quadrupole mass spectrometer is typically used, operating in negative electrospray ionization (ESI) mode for DHPG.
-
Detection is performed using Selected Reaction Monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for DHPG and its isotopically labeled internal standard.
-
Part 2: (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) and Central Cardiovascular Regulation
(S)-3,5-DHPG is a potent and selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. It is a synthetic compound used as a pharmacological tool to investigate the role of these receptors in the central nervous system.
Signaling Pathway of Group I mGluRs
Group I mGluRs are G-protein coupled receptors that are linked to Gq/11 proteins. Activation of these receptors by an agonist like (S)-3,5-DHPG initiates a signaling cascade that leads to increased neuronal excitability.
-
(S)-3,5-DHPG Binding: The agonist binds to the extracellular domain of the mGluR1/5 receptor.
-
G-Protein Activation: The receptor activates the Gq/11 protein.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
PKC Activation: DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC).
-
Downstream Effects: These signaling events lead to the modulation of ion channels and other cellular processes, ultimately increasing neuronal excitability.
Figure 3. Signaling pathway of (S)-3,5-DHPG via group I mGluRs.
Role in Neurogenic Hypertension
Research has shown that the paraventricular nucleus (PVN) of the hypothalamus is a key site for the regulation of sympathetic outflow. In animal models of hypertension, there is evidence of enhanced glutamatergic input to the PVN. Microinjection of (S)-3,5-DHPG into the PVN of spontaneously hypertensive rats (SHRs) causes a dose-dependent increase in sympathetic nerve activity, arterial blood pressure, and heart rate. This suggests that overactivity of group I mGluRs in this brain region contributes to the elevated sympathetic tone seen in neurogenic hypertension.
Part 3: 3',4'-Dihydroxyphenylglycol (3',4'-DHPG) - A Dietary Polyphenol
3',4'-DHPG is a phenolic compound found in extra virgin olive oil. It is structurally similar to hydroxytyrosol, another well-known antioxidant. Studies in animal models of type 1 diabetes have suggested that 3',4'-DHPG possesses antioxidant properties and may have a synergistic effect with hydroxytyrosol in reducing oxidative stress and cardiovascular biomarkers like platelet aggregation. While this is an area of active research, the direct clinical relevance of 3',4'-DHPG in human cardiovascular disease is less established compared to 3,4-DHPG as a biomarker.
Conclusion
For professionals in cardiovascular research and drug development, it is imperative to distinguish between the different molecules referred to as DHPG. 3,4-DHPG is a clinically relevant biomarker for assessing sympathetic nervous system activity, a key player in the pathophysiology of heart failure and hypertension. Its accurate measurement via HPLC-ECD or LC-MS/MS can provide valuable insights in clinical trials and patient management. (S)-3,5-DHPG , a synthetic agonist, is an indispensable tool for basic research into the central glutamatergic mechanisms that regulate blood pressure and sympathetic tone, offering potential targets for novel antihypertensive therapies. Finally, 3',4'-DHPG from dietary sources represents an emerging area of interest for its potential antioxidant and cardioprotective effects. A clear understanding of these distinctions will foster more precise and impactful research in the fight against cardiovascular disease.
References
- 1. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac sympathetic nervous activity in congestive heart failure. Evidence for increased neuronal norepinephrine release and preserved neuronal uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sympathetic nervous function in human heart as assessed by cardiac spillovers of dihydroxyphenylglycol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3,4-Dihydroxyphenylglycol (DHPG) in Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Dihydroxyphenylglycol (DHPG), a key metabolite of norepinephrine, in plasma. This method is crucial for researchers, scientists, and drug development professionals studying the noradrenergic system and for use as a biomarker for monoamine oxidase (MAO) inhibition. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction, followed by rapid and selective analysis on a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for bioanalytical applications.
Introduction
This compound (DHPG) is a primary metabolite of norepinephrine, and its levels in plasma and other biological fluids provide valuable insights into the activity of the sympathetic nervous system and the efficacy of monoamine oxidase (MAO) inhibitors.[1][2][3] Accurate and reliable quantification of DHPG is therefore essential for a wide range of research and clinical applications. While various analytical techniques have been employed for DHPG measurement, LC-MS/MS has emerged as the preferred method due to its high sensitivity, specificity, and throughput.[2] This application note provides a detailed protocol for the quantification of DHPG in plasma using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
This compound (DHPG) standard
-
Internal Standard (IS) (e.g., deuterated DHPG)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Alumina basic cartridges for solid-phase extraction (SPE)[1]
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Alumina Solid-Phase Extraction (SPE)
A solid-phase extraction method using alumina basic cartridges is employed for the selective extraction of DHPG from plasma.
-
Conditioning: Condition the alumina SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add the internal standard and mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute DHPG and the internal standard from the cartridge with 500 µL of a suitable elution solvent (e.g., methanol containing 1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key MS/MS Parameters:
| Parameter | Setting |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DHPG | 167.1 | 107.1 | 15 |
| DHPG-d3 (IS) | 170.1 | 110.1 | 15 |
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for DHPG quantification.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.3 | 98.5 | 6.2 |
| Medium | 10 | 101.2 | 4.5 |
| High | 80 | 99.8 | 3.8 |
Table 3: Recovery
| Analyte | Recovery (%) |
| DHPG | 85.3 |
| DHPG-d3 (IS) | 88.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of norepinephrine to DHPG and the experimental workflow for its quantification.
Caption: Metabolic pathway of norepinephrine to DHPG.
Caption: Experimental workflow for DHPG quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in plasma. The simple and effective sample preparation, coupled with the speed and selectivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput bioanalytical applications in both research and drug development settings.
References
- 1. [HPLC analysis of urinary metabolites of catecholamines and serotonin for routine laboratory practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for quantification of this compound, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
Application Notes & Protocols for HPLC-ED Analysis of 3,4-Dihydroxyphenylglycol in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 3,4-Dihydroxyphenylglycol (DHPG) in plasma using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This powerful analytical technique offers high sensitivity and selectivity for the measurement of DHPG, a key metabolite of norepinephrine, making it a valuable tool in neuroscience, clinical research, and drug development.[1][2][3][4]
Introduction
This compound (DHPG) is the primary intraneuronal metabolite of norepinephrine (NE) and its measurement in plasma serves as a critical index of sympathetic nervous system activity.[1] Accurate quantification of DHPG is essential for understanding the dynamics of norepinephrine metabolism and turnover in various physiological and pathological states. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a robust and widely used method for the determination of DHPG in biological matrices like plasma. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of electrochemical detection for electroactive compounds such as catechols.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of the HPLC-ED method for DHPG analysis as reported in the literature.
Table 1: Recovery and Detection Limits
| Analyte | Average Recovery (%) | Estimated Limit of Detection (LOD) | Reference |
| DHPG | 16.3 ± 1.1 | 165 pg/mL (0.9 pmol/mL) | |
| Norepinephrine (NE) | 35.3 ± 1.0 | 85 pg/mL (0.5 pmol/mL) |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 3.2% |
| Inter-day Precision (%RSD) | < 4.3% |
| Accuracy (% Recovery) | 97-103% |
Note: The values in Table 2 are representative and may vary between different validated methods.
Experimental Protocols
This section provides a detailed methodology for the analysis of DHPG in plasma using HPLC-ED, based on established protocols.
Materials and Reagents
-
This compound (DHPG) standard
-
Norepinephrine (NE) standard
-
Internal Standard (IS), e.g., 3,4-dihydroxybenzylamine (DHBA)
-
Perchloric acid (HClO4)
-
EDTA
-
Reduced glutathione
-
Sodium bicarbonate
-
Alumina, acid-washed
-
Methanol (HPLC grade)
-
Citric acid
-
Sodium hydrogen phosphate
-
Human plasma (drug-free)
-
Deionized water (18 MΩ·cm)
Sample Preparation: Alumina Extraction
This protocol describes a common method for extracting catechols from plasma.
Workflow Diagram: Plasma Sample Preparation
Caption: Workflow for the extraction of DHPG from plasma samples.
Detailed Protocol:
-
Sample Collection and Stabilization: Collect whole blood in tubes containing EDTA. To prevent degradation of DHPG, it is crucial to store samples at -80°C if not analyzed immediately. The addition of a stabilizing agent like reduced glutathione can also be beneficial.
-
Protein Precipitation: To 1 mL of plasma, add a known amount of internal standard. Add 100 µL of perchloric acid, vortex, and centrifuge at high speed (e.g., 8000 x g) for 3 minutes at 4°C to precipitate proteins.
-
Alumina Extraction:
-
Transfer the supernatant to a new tube.
-
Add approximately 50 mg of acid-washed alumina.
-
Adjust the pH to ~8.6 with a Tris buffer to facilitate the binding of catechols to the alumina.
-
Vortex or shake for 10-15 minutes.
-
-
Washing:
-
Allow the alumina to settle and aspirate the supernatant.
-
Wash the alumina three times with 1 mL of deionized water, vortexing briefly and aspirating the supernatant after each wash.
-
To remove interfering compounds like uric acid, perform an additional wash with a sodium bicarbonate solution.
-
-
Elution:
-
After the final wash, carefully aspirate all remaining water.
-
Add 100-200 µL of 0.1 M perchloric acid to the alumina to elute the bound DHPG and other catechols.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to pellet the alumina.
-
-
Analysis: The resulting supernatant is ready for injection into the HPLC-ED system.
HPLC and Electrochemical Detection Conditions
Workflow Diagram: HPLC-ED Analysis
Caption: Schematic of the HPLC-ED system for DHPG analysis.
Typical HPLC Parameters:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution, for example, a mixture of 0.025 M citric acid-sodium hydrogen phosphate buffer (3:2, v/v) containing 5% methanol. The exact composition should be optimized for the specific column and system.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20 - 50 µL.
Electrochemical Detector (ED) Parameters:
-
Detector Type: Coulometric or amperometric detector.
-
Working Electrode: Glassy carbon electrode.
-
Potential: The potential is set to optimize the oxidation of DHPG while minimizing background noise. A screening mode with dual coulometric detection can be employed for enhanced selectivity. A typical starting potential for oxidation is +0.6 to +0.8 V versus a reference electrode.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of DHPG in a blank matrix (e.g., deionized water with stabilizer or stripped plasma). The concentration range should encompass the expected DHPG levels in the plasma samples.
-
Quantification: The concentration of DHPG in the plasma samples is determined by comparing the peak area ratio of DHPG to the internal standard against the calibration curve.
Method Validation
A full validation of the HPLC-ED method should be performed according to established guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability).
Conclusion
The HPLC-ED method provides a sensitive, selective, and reliable approach for the quantification of DHPG in plasma. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this important analytical technique in their laboratories. Careful attention to sample handling and preparation is critical for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for 3,4-Dihydroxyphenylglycol (DHPG) Extraction from Brain Tissue: Application Notes for Researchers
For Immediate Release
This application note provides a detailed protocol for the extraction of 3,4-Dihydroxyphenylglycol (DHPG), a primary metabolite of norepinephrine, from brain tissue. The described methodology is intended for researchers, scientists, and drug development professionals engaged in neurochemical analysis. This protocol outlines a robust procedure involving tissue homogenization, protein precipitation, and optional solid-phase extraction for sample purification prior to analysis by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
This compound (DHPG) is a major neuronal metabolite of norepinephrine (NE), formed through the action of monoamine oxidase (MAO).[1] Its concentration in brain tissue is a valuable indicator of norepinephrine turnover and metabolism. Accurate quantification of DHPG is crucial for studies investigating the pathophysiology of various neurological and psychiatric disorders, as well as for evaluating the pharmacodynamic effects of novel therapeutics targeting the noradrenergic system. This protocol provides a reliable method for the extraction of DHPG from brain tissue samples, ensuring sample stability and yielding high-purity extracts suitable for sensitive analytical techniques.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the DHPG extraction protocol. These values are compiled from various validated methods and serve as a guideline for achieving optimal results.
| Parameter | Value | Notes |
| Sample Weight | 50 - 200 mg | The amount of brain tissue can be adjusted based on the expected DHPG concentration and the sensitivity of the analytical instrument. |
| Homogenization Buffer | 0.1 M Perchloric Acid (HClO4) | An acidic environment is crucial for protein precipitation and stabilization of catecholamines and their metabolites.[2] |
| Homogenization Volume | 1:10 (w/v) | For example, 100 mg of tissue in 1 mL of 0.1 M perchloric acid.[2] |
| Internal Standard | 3-hydroxy-4-methoxyphenylglycol (iso-MHPG) | A structurally similar compound not endogenously present in the sample is recommended for accurate quantification.[3] |
| Centrifugation Speed | 10,000 x g | This speed is generally sufficient for pelleting precipitated proteins and cellular debris.[2] |
| Centrifugation Time | 10 minutes | |
| Centrifugation Temperature | 4°C | Maintaining a cold environment throughout the procedure is critical to prevent degradation of analytes. |
| SPE Column Type | C18 or Alumina-based | The choice of SPE column depends on the desired level of purification and the specific analytical method. Alumina-based cartridges are effective for catecholamine extraction. |
| SPE Elution Solvent | Acidified Methanol or Acetonitrile | The specific composition of the elution solvent may need to be optimized based on the SPE column and target analyte. |
| Typical Recovery | >85% | The recovery rate can vary depending on the specific tissue matrix and adherence to the protocol. Some methods for related compounds report recoveries of over 95%. |
Experimental Protocols
This section details the step-by-step methodology for the extraction of DHPG from brain tissue.
Materials and Reagents
-
Brain tissue, rapidly dissected and frozen on dry ice or in liquid nitrogen.
-
0.1 M Perchloric acid (HClO4), chilled on ice.
-
Internal Standard (IS) solution (e.g., 3-hydroxy-4-methoxyphenylglycol (iso-MHPG) in 0.1 M HClO4).
-
Solid-Phase Extraction (SPE) cartridges (optional, e.g., C18 or Alumina).
-
SPE conditioning, wash, and elution solvents.
-
Microcentrifuge tubes (1.5 mL or 2 mL).
-
Tissue homogenizer (e.g., sonicator or bead-based homogenizer).
-
Refrigerated centrifuge.
-
Syringe filters (0.22 µm).
-
HPLC or LC-MS/MS system with an appropriate column and detector.
Experimental Workflow Diagram
Caption: Workflow diagram illustrating the key steps in the extraction of DHPG from brain tissue.
Step-by-Step Protocol
-
Tissue Preparation and Homogenization:
-
Weigh the frozen brain tissue (50-200 mg) in a pre-chilled microcentrifuge tube.
-
Add a 10-fold volume of ice-cold 0.1 M perchloric acid containing a known concentration of the internal standard (e.g., iso-MHPG) to the tube.
-
Homogenize the tissue on ice using a sonicator or a bead-based homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains DHPG and other small molecules, and transfer it to a new pre-chilled microcentrifuge tube.
-
-
Solid-Phase Extraction (SPE) - Optional: This step is recommended for samples requiring further cleanup to remove interfering substances before analysis.
-
Conditioning: Condition the SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically with methanol followed by water.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic impurities while retaining the analyte of interest.
-
Elution: Elute the DHPG and internal standard from the cartridge using an appropriate organic solvent (e.g., acidified methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase used for the analytical separation.
-
-
Final Preparation and Analysis:
-
Filter the supernatant (from step 2) or the reconstituted SPE eluate (from step 3.5) through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using a validated HPLC-ECD or LC-MS/MS method for the quantification of DHPG.
-
Norepinephrine Metabolic Pathway
The following diagram illustrates the metabolic conversion of norepinephrine to DHPG and its subsequent metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG).
References
- 1. researchgate.net [researchgate.net]
- 2. cores.emory.edu [cores.emory.edu]
- 3. Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urinary DHPG Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine, a key neurotransmitter in the sympathetic nervous system. The measurement of DHPG in urine provides a valuable, non-invasive tool for assessing sympathetic nervous system activity and norepinephrine turnover.[1][2] Urinary DHPG levels are of significant interest in various research and clinical settings, including the diagnosis of pheochromocytoma, monitoring of therapies affecting the sympathetic nervous system, and in studies of hypertension and psychiatric disorders.[3][4] This document provides detailed protocols for the preparation of urine samples for DHPG measurement using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS), along with reference data and pathway visualizations.
Metabolic Pathway of Norepinephrine to DHPG
Norepinephrine is primarily metabolized within neuronal cells. After its release into the synaptic cleft, a significant portion is taken back into the neuron via the norepinephrine transporter (NET).[5] Inside the neuron, norepinephrine is deaminated by monoamine oxidase (MAO) to form an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly reduced by aldehyde reductase to DHPG. DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG).
Caption: Norepinephrine metabolism to DHPG and MHPG.
Quantitative Data Summary
The following tables summarize reference ranges for urinary DHPG in healthy adults and comparative levels in patients with pheochromocytoma.
Table 1: Reference Ranges for 24-Hour Urinary DHPG in Healthy Adults
| Analyte | Reference Range (μ g/24h ) | Analytical Method |
| This compound (DHPG) | 86 - 400 | GC-MS |
| Free Norepinephrine | < 80 | GC-MS |
Table 2: Comparative 24-Hour Urinary DHPG and Norepinephrine Levels in a Study of Patients with Hypertension
| Patient Group | Number of Subjects | Urinary DHPG (μ g/24h , mean ± SD) | Urinary Free Norepinephrine (μ g/24h , mean ± SD) |
| Healthy Controls | 1086 | Data Not Specified | < 80 (Reference Range) |
| Pheochromocytoma | 25 | Elevated (Specific Mean Not Provided) | Significantly Elevated |
Note: A study on hypertensive patients, including 25 with confirmed pheochromocytoma, established reference ranges for free norepinephrine and DHPG in urine. Measurement of free norepinephrine in 24-hour urine samples was found to be the best single index for diagnosing pheochromocytoma, with 100% sensitivity and 98% specificity. The simultaneous measurement of DHPG further improved specificity to 99%.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-ECD Analysis
This protocol outlines the preparation of urine samples for the quantification of DHPG using High-Performance Liquid Chromatography with Electrochemical Detection.
Experimental Workflow for HPLC-ECD Sample Preparation
Caption: Workflow for urine sample preparation for HPLC-ECD analysis.
Materials and Reagents:
-
24-hour urine collection container with 6M HCl as a preservative.
-
Centrifuge
-
Solid-Phase Extraction (SPE) columns (e.g., C18)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., methanol or acidified methanol)
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC system with an electrochemical detector
-
Internal standard (e.g., 3,4-dihydroxybenzylamine)
Procedure:
-
Sample Collection and Storage: Collect a 24-hour urine sample in a container with an acid preservative (e.g., 10 mL of 6M HCl) to maintain the stability of catecholamines and their metabolites. Record the total volume. Store the sample at 2-8°C during collection and freeze at -20°C or lower until analysis.
-
Initial Preparation: Thaw the urine sample to room temperature and mix thoroughly. Transfer a 1-2 mL aliquot to a centrifuge tube.
-
Centrifugation: Centrifuge the aliquot at 2000 x g for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking: Add a known amount of internal standard to the supernatant.
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing methanol followed by deionized water.
-
Sample Loading: Load the urine supernatant onto the conditioned SPE column.
-
Washing: Wash the column with deionized water to remove interfering substances.
-
Elution: Elute the DHPG and other catecholamines from the column using an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of HPLC mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC-ECD system for quantification.
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol describes the preparation of urine samples for DHPG measurement using Gas Chromatography-Mass Spectrometry, which typically requires derivatization.
Experimental Workflow for GC-MS Sample Preparation
Caption: Workflow for urine sample preparation for GC-MS analysis.
Materials and Reagents:
-
24-hour urine collection container with 6M HCl.
-
Centrifuge
-
Glass test tubes with screw caps
-
Liquid-liquid extraction solvent (e.g., ethyl acetate)
-
Vortex mixer
-
Nitrogen evaporator
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
-
Internal standard (e.g., a deuterated analog of DHPG)
Procedure:
-
Sample Collection and Storage: Follow the same procedure as for HPLC-ECD.
-
Initial Preparation and Centrifugation: Follow the same procedure as for HPLC-ECD.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate volume of extraction solvent (e.g., ethyl acetate) to the urine supernatant in a glass tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization:
-
Add the derivatization reagent (e.g., BSTFA) to the dried residue.
-
Cap the tube tightly and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.
-
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system for analysis.
Concluding Remarks
The accurate measurement of urinary DHPG is crucial for both research and clinical applications. The choice between HPLC-ECD and GC-MS will depend on the specific requirements of the study, available instrumentation, and desired sensitivity and specificity. Proper sample collection and preparation are paramount to obtaining reliable and reproducible results. The protocols provided herein offer a comprehensive guide for researchers to establish robust methods for urinary DHPG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of norepinephrine and this compound in urine and plasma for the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Using DHPG as a Biomarker for NET Occupancy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft, thereby regulating neurotransmission. Inhibition of NET is a key mechanism of action for many antidepressant and ADHD medications. Assessing the degree of NET occupancy by a drug candidate is crucial in drug development to understand its pharmacokinetic and pharmacodynamic relationship. 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine, has emerged as a valuable peripheral biomarker for central NET occupancy. Plasma levels of DHPG are correlated with intraneuronal NE metabolism, and a decrease in plasma DHPG can indicate the extent of NET inhibition.[1] This document provides detailed application notes and protocols for utilizing DHPG as a biomarker in NET occupancy studies.
Principle of the Method
Norepinephrine released into the synapse is cleared primarily through reuptake into the presynaptic neuron by NET. Once inside the neuron, NE is either repackaged into synaptic vesicles or metabolized by monoamine oxidase A (MAO-A) to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly converted to DHPG. Inhibition of NET by a drug blocks the reuptake of NE, leading to reduced intraneuronal NE available for metabolism. Consequently, the production of DHPG decreases, and this change can be measured in plasma. By quantifying the reduction in plasma DHPG levels following drug administration, researchers can indirectly assess the degree of NET occupancy.
Signaling Pathway and Experimental Workflow
Norepinephrine Metabolism to DHPG
The following diagram illustrates the metabolic pathway of norepinephrine to DHPG and its subsequent metabolism.
Caption: Norepinephrine metabolism pathway leading to DHPG formation.
Experimental Workflow for a NET Occupancy Study
The diagram below outlines the typical workflow for a clinical study assessing NET occupancy using DHPG as a biomarker.
Caption: Experimental workflow for a typical NET occupancy study.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical for accurate DHPG measurement.
-
Blood Collection: Collect whole blood into tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the plasma supernatant to clean polypropylene tubes.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Plasma Sample Preparation for DHPG Analysis
This protocol is adapted from methods for catecholamine analysis in plasma.[2][3][4]
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard: Add an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) to each plasma sample, as well as to standards and quality control samples.
-
Solid-Phase Extraction (SPE):
-
Use a weak cation exchange (WCX) SPE cartridge.
-
Condition the cartridge with methanol and then water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a mild buffer to remove interfering substances.
-
Elute DHPG and other catecholamines with an acidic solution (e.g., 5% formic acid in methanol).
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase used for HPLC analysis.
DHPG Quantification by HPLC with Electrochemical Detection (HPLC-ECD)
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a refrigerated autosampler and an electrochemical detector with a glassy carbon working electrode.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octane sulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol or acetonitrile). The pH is typically acidic.
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is common.
-
Temperature: Maintain the column at a constant temperature (e.g., 30°C).
-
-
Electrochemical Detection:
-
Set the potential of the working electrode to a level sufficient to oxidize DHPG (e.g., +0.65 V).
-
-
Calibration: Prepare a calibration curve using standards of known DHPG concentrations. The curve should cover the expected range of DHPG concentrations in the plasma samples.
-
Analysis: Inject the reconstituted samples and standards onto the HPLC system. Identify and quantify the DHPG peak based on its retention time and the calibration curve.
Data Presentation
The following tables summarize quantitative data from studies that have utilized DHPG as a biomarker for NET occupancy.
Table 1: Effect of Atomoxetine on Plasma and CSF DHPG Levels
| Drug | Dose | Matrix | Baseline DHPG (pg/mL) | Post-treatment DHPG (pg/mL) | % DHPG Reduction | Reference |
| Atomoxetine | 80 mg/day | Plasma | Not Reported | Not Reported | ~30% | [5] |
| Atomoxetine | 80 mg/day | CSF | ~2400 | ~1700 | ~29% |
Table 2: Effect of Duloxetine on Plasma and CSF DHPG Levels
| Drug | Dose | Matrix | Baseline DHPG (ng/mL) | Post-treatment DHPG (ng/mL) | % DHPG Reduction | Reference |
| Duloxetine | 60 mg/day | Plasma | 1.13-1.24 | Not Reported | 33-37% | |
| Duloxetine | 60 mg/day | CSF | 1.85-2.26 | Not Reported | 38% | |
| Duloxetine | 60 mg/day | Plasma | Not Reported | Not Reported | 28% (compared to placebo) |
Table 3: Effect of Other NET-Inhibiting Drugs on Plasma DHPG Levels
| Drug | Dose | Matrix | Baseline DHPG | Post-treatment DHPG | % DHPG Reduction | Reference |
| Edivoxetine | Not Specified | Plasma | 1.13-1.24 ng/mL | Not Reported | 33-37% | |
| SEP-432 | 300 mg/day | Plasma | Not Reported | Not Reported | 39% (compared to placebo) | |
| Reboxetine | [More data needed] | Plasma | [More data needed] | [More data needed] | [More data needed] |
Conclusion
Measuring changes in plasma DHPG concentration is a robust and minimally invasive method for assessing NET occupancy of investigational drugs. The protocols and data presented here provide a framework for researchers to design and implement studies utilizing DHPG as a biomarker. This approach can provide valuable insights into the pharmacodynamics of NET inhibitors and aid in the selection of appropriate doses for further clinical development.
References
- 1. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
Application of 3,4-Dihydroxyphenylglycol (DHPG) in Monitoring Sympathetic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring the activity of the sympathetic nervous system (SNS) is crucial for understanding cardiovascular physiology and pathology, as well as for the development of novel therapeutics. While plasma norepinephrine (NE) levels are often used as a marker for SNS activity, the measurement of its primary intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG), provides unique and valuable insights into norepinephrine turnover, reuptake, and metabolism within sympathetic nerve endings.[1][2][3] Plasma DHPG concentrations are closely related to intraneuronal NE stores and increase with heightened sympathetic activity.[3] This application note details the use of DHPG as a biomarker for sympathetic activity, providing protocols for its measurement and summarizing key quantitative data from physiological and pharmacological studies.
Principle of DHPG as a Marker for Sympathetic Activity
Norepinephrine is released from sympathetic nerve terminals upon stimulation. A significant portion of this released NE is cleared from the synaptic cleft via reuptake into the presynaptic neuron through the norepinephrine transporter (NET). Once inside the neuron, NE is either repackaged into synaptic vesicles or metabolized by monoamine oxidase (MAO) to form DHPG.[4] Therefore, plasma DHPG levels reflect not only the rate of NE release but also its subsequent intraneuronal processing. Measuring both NE and DHPG allows for a more comprehensive assessment of sympathetic function, including neuronal reuptake efficiency and transmitter turnover.
Data Presentation
The following tables summarize quantitative data on plasma norepinephrine and DHPG levels, as well as cardiac spillover rates, under various conditions that modulate sympathetic activity.
Table 1: Effects of Pharmacological Interventions on Plasma NE and DHPG in Humans
| Intervention | Change in Plasma NE | Change in Plasma DHPG | Key Findings | Reference |
| Dexmedetomidine (α2-agonist) | ~90% reduction | ~15% reduction | DHPG is less sensitive to acute changes in NE release than plasma NE. | |
| Atipamezole (α2-antagonist) | ~6-fold increase | Small increase | DHPG response is smaller and slower compared to the NE response to receptor blockade. | |
| Moclobemide (MAO-A inhibitor) | Not specified | 78% reduction | Demonstrates that DHPG is primarily formed via MAO-A-dependent metabolism. | |
| Desipramine (NE reuptake inhibitor) | Enhanced response to yohimbine | Abolished response to yohimbine | Highlights that DHPG formation is dependent on neuronal reuptake of NE. | |
| Clonidine (α2-agonist) | Significant decrease | Decrease to a plateau level | Shows that basal DHPG levels are maintained even with suppressed NE release. | |
| Yohimbine (α2-antagonist) | Significant increase | Significant increase | Sympathetic stimulation increases both NE release and subsequent DHPG formation. |
Table 2: Cardiac Spillover of Norepinephrine and DHPG in Humans at Rest and During Sympathetic Activation
| Condition | Cardiac NE Spillover (pmol/min) | Cardiac DHPG Spillover (pmol/min) | Key Findings | Reference |
| Rest | 78 ± 10 | 601 ± 41 | Basal DHPG spillover is approximately 8-fold greater than NE spillover, indicating high basal NE turnover. | |
| Sympathetic Activation (Yohimbine, Mental Stress, Exercise) | Increased | Increased by 65% of the NE increase | Both NE release and reuptake/metabolism increase during sympathetic activation. |
Table 3: Plasma NE and DHPG During Exercise in Healthy Subjects and Pheochromocytoma Patients
| Group | Condition | Plasma NE (pg/mL) | Plasma DHPG (pg/mL) | NE/DHPG Ratio | Reference |
| Healthy Subjects | Basal | 266 ± 27 | 870 ± 50 | 0.30 ± 0.02 | |
| Healthy Subjects | Peak Exercise | 1166 ± 197 | 1630 ± 180 | 0.83 ± 0.12 | |
| Pheochromocytoma Patients | Basal | 1827 ± 639 | 1521 ± 280 | 1.22 ± 0.32 | |
| Pheochromocytoma Patients | Peak Exercise | 3016 ± 769 | 2313 ± 252 | 1.54 ± 0.27 |
Signaling Pathways and Experimental Workflows
References
- 1. A dual-column HPLC method for the simultaneous determination of DHPG (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine) and its mono and diesters in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of noradrenergic neuronal activity on 3,4-dihydroxyphenylethylene glycol (DHPG) levels. Quantitation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Catheterization - Cardiovascular Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Thermal Extraction of 3,4-Dihydroxyphenylglycol (DHPG) from Olive Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olive leaves (Olea europaea), often considered an agricultural byproduct, are a rich source of bioactive phenolic compounds. Among these, 3,4-dihydroxyphenylglycol (DHPG) has garnered significant interest for its potent antioxidant and neuroprotective properties. Notably, its antioxidant capacity is reported to surpass that of hydroxytyrosol.[1] Traditional solvent-based extraction methods have proven inefficient in isolating DHPG from olive leaves, often resulting in negligible yields. Recent studies have demonstrated that thermal extraction is a highly effective method for releasing DHPG from its precursors within the olive leaf matrix.[1] This document provides a detailed protocol for the thermal extraction of DHPG from olive leaves, along with relevant quantitative data and an overview of its potential biological signaling pathways.
Data Presentation
Table 1: Comparison of Extraction Methods for DHPG Yield from Olive Leaves
| Extraction Method | Key Parameters | DHPG Yield | Reference |
| Thermal Extraction | 120°C, 30 minutes (Autoclave) | Vastly superiorly enhances DHPG yields across all cultivars | [1][2] |
| Traditional Ethanolic Extraction | Ambient temperature, ethanol as solvent | Consistently elusive, undetected or in negligible amounts | [1] |
Note: Specific quantitative yield data for DHPG under varying thermal conditions is limited in the current literature. The provided data is based on a direct comparison highlighting the efficacy of the specified thermal method.
Experimental Protocols
Protocol 1: Thermal Extraction of DHPG from Olive Leaves
This protocol describes an efficient method for the extraction of this compound (DHPG) from olive leaves using thermal treatment.
Materials:
-
Fresh or dried olive leaves
-
Deionized water
-
Autoclave
-
Grinder or blender
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., filter paper or syringe filters)
-
Collection vials
Procedure:
-
Sample Preparation:
-
Thoroughly wash fresh olive leaves with deionized water to remove any surface contaminants.
-
Dry the olive leaves to a constant weight. This can be achieved by air-drying or using a laboratory oven at a low temperature (e.g., 40-60°C) to prevent degradation of phenolic compounds.
-
Once dried, grind the olive leaves into a fine powder using a grinder or blender.
-
-
Extraction:
-
Weigh a known amount of the powdered olive leaves (e.g., 10 g).
-
Add a specific volume of deionized water to the powdered leaves. A common solid-to-solvent ratio for polyphenol extraction is 1:10 to 1:20 (w/v). For example, for 10 g of powder, add 100-200 mL of deionized water.
-
Mix thoroughly to ensure the powder is fully suspended in the water.
-
Transfer the mixture to an autoclave-safe container.
-
Perform the thermal treatment by autoclaving at 120°C for 30 minutes. This step is critical for the hydrolysis of DHPG precursors, leading to a significant increase in the yield of free DHPG.
-
-
Post-Extraction Processing:
-
After autoclaving, allow the mixture to cool to room temperature.
-
Centrifuge the mixture at a high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid plant material.
-
Carefully decant the supernatant, which contains the extracted DHPG.
-
Filter the supernatant through an appropriate filter (e.g., Whatman No. 1 filter paper or a 0.45 µm syringe filter) to remove any remaining particulate matter.
-
The resulting clear extract is now ready for analysis or further purification.
-
-
Analysis (Optional but Recommended):
-
The concentration of DHPG in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).
-
A C18 column is typically used for separation, and the mobile phase often consists of a gradient of acidified water and an organic solvent like acetonitrile.
-
Detection is typically performed at a wavelength of 280 nm.
-
Signaling Pathways and Experimental Workflows
DHPG Extraction and Analysis Workflow
Caption: Workflow for the thermal extraction and analysis of DHPG from olive leaves.
DHPG-Mediated Activation of ERK/MAPK Signaling Pathway
As a selective agonist for group 1 metabotropic glutamate receptors (mGluRs), DHPG is known to activate the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
Application Notes and Protocols for Stable Isotope Labeling of (S)-3,5-Dihydroxyphenylglycine (DHPG) in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3,5-Dihydroxyphenylglycine (DHPG) is a selective and potent agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2] These receptors are implicated in a variety of physiological and pathological processes in the central nervous system, making DHPG a valuable tool for studying synaptic plasticity, neuronal injury, and neurodegenerative diseases.[1][2] Stable isotope labeling in combination with mass spectrometry offers a powerful analytical approach for quantitative studies of DHPG, enabling precise measurement in complex biological matrices and facilitating the elucidation of its metabolic fate.
This document provides detailed application notes and protocols for the use of stable isotope-labeled DHPG in mass spectrometry. It covers the synthesis of labeled DHPG, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Application Notes
Stable isotope-labeled DHPG serves as an ideal internal standard for quantitative mass spectrometry. By introducing a known amount of the labeled compound into a biological sample, any variations in sample extraction, handling, and instrument response can be normalized, leading to highly accurate and precise quantification of the endogenous, unlabeled DHPG. Common stable isotopes for this purpose include Carbon-13 (¹³C) and Deuterium (²H or D).
Key Applications:
-
Pharmacokinetic Studies: Elucidate the absorption, distribution, metabolism, and excretion (ADME) of DHPG.
-
Metabolic Fate Analysis: Trace the biotransformation of DHPG and identify its metabolites.
-
Receptor Occupancy Studies: Quantify the binding of DHPG to its target receptors.
-
Biomarker Quantification: Measure DHPG levels in various biological fluids and tissues as a potential biomarker.
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled (S)-3,5-Dihydroxyphenylglycine
As commercially available stable isotope-labeled DHPG is limited, custom synthesis is often required. The following are generalized synthetic schemes for ¹³C and Deuterium labeling, based on established organic synthesis principles for amino acids and aromatic compounds.
1.1: Synthesis of [¹³C₂]- (S)-3,5-Dihydroxyphenylglycine
This hypothetical synthesis involves the incorporation of two ¹³C atoms into the glycine side chain.
Materials:
-
3,5-Dihydroxybenzaldehyde
-
Potassium [¹³C]cyanide (K¹³CN)
-
[¹³C]Ammonium chloride (¹³NH₄Cl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Strecker Synthesis:
-
Dissolve 3,5-dihydroxybenzaldehyde in an appropriate solvent.
-
Add a solution of K¹³CN and ¹³NH₄Cl. This initiates the formation of the α-aminonitrile.
-
-
Hydrolysis:
-
Acid hydrolyze the resulting α-aminonitrile using concentrated HCl. This will convert the nitrile group to a carboxylic acid, forming the racemic [¹³C₂]-3,5-dihydroxyphenylglycine.
-
-
Purification:
-
Neutralize the reaction mixture with NaOH to precipitate the amino acid.
-
Filter and wash the crude product.
-
Recrystallize from a suitable solvent system to purify the racemic mixture.
-
-
Chiral Resolution (Optional but Recommended):
-
To obtain the biologically active (S)-enantiomer, perform chiral resolution using enzymatic methods or chiral chromatography.
-
1.2: Synthesis of [D₃]- (S)-3,5-Dihydroxyphenylglycine
This scheme focuses on deuterating the aromatic ring.
Materials:
-
(S)-3,5-Dihydroxyphenylglycine
-
Deuterium oxide (D₂O)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterium gas (D₂) (or an in situ source)
Procedure:
-
H/D Exchange:
-
Dissolve (S)-3,5-DHPG in D₂O.
-
Add a catalytic amount of Pd/C.
-
Place the reaction mixture under an atmosphere of D₂ gas or use a method for in-situ D₂ generation.
-
Heat the reaction mixture to facilitate the exchange of aromatic protons with deuterium.
-
-
Catalyst Removal and Purification:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Lyophilize the solution to remove D₂O and obtain the deuterated product.
-
Purity can be assessed by NMR and mass spectrometry.
-
Protocol 2: Sample Preparation for DHPG Quantification in Biological Matrices
This protocol is adapted from methods for analyzing related catecholamines and their metabolites.
Materials:
-
Biological sample (e.g., plasma, brain tissue homogenate)
-
Stable isotope-labeled DHPG internal standard (IS)
-
Perchloric acid (PCA)
-
Alumina extraction cartridges
-
Tris buffer
-
EDTA
-
Mobile phase for LC-MS/MS
Procedure:
-
Sample Collection and Spiking:
-
Collect biological samples and store them at -80°C until analysis.
-
Thaw samples on ice. For tissue, homogenize in an appropriate buffer.
-
To a known volume or weight of the sample, add a precise amount of the stable isotope-labeled DHPG internal standard.
-
-
Protein Precipitation:
-
Add ice-cold perchloric acid to the sample to precipitate proteins.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Alumina Extraction:
-
Transfer the supernatant to a tube containing Tris buffer and EDTA to adjust the pH to ~8.6.
-
Condition an alumina extraction cartridge with water and Tris buffer.
-
Load the sample onto the cartridge. DHPG and other catechols will bind to the alumina.
-
Wash the cartridge with water to remove unbound contaminants.
-
-
Elution:
-
Elute the DHPG and the internal standard from the cartridge using a small volume of a weak acid (e.g., 0.1 M perchloric acid or formic acid).
-
-
Final Preparation:
-
The eluate can be directly injected into the LC-MS/MS system or dried down and reconstituted in the initial mobile phase.
-
Protocol 3: LC-MS/MS Quantification of DHPG
This protocol provides a starting point for developing a robust quantitative method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes to ensure separation from other matrix components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized, though negative mode has been shown to be effective for a similar compound).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for both unlabeled DHPG and the stable isotope-labeled internal standard.
-
Hypothetical Transitions for Unlabeled DHPG (MW: 183.16):
-
Precursor ion ([M-H]⁻): m/z 182.1
-
Product ions: To be determined by infusion and fragmentation experiments.
-
-
Hypothetical Transitions for [¹³C₂]-DHPG (MW: 185.16):
-
Precursor ion ([M-H]⁻): m/z 184.1
-
Product ions: To be determined.
-
-
Hypothetical Transitions for [D₃]-DHPG (MW: 186.18):
-
Precursor ion ([M-H]⁻): m/z 185.2
-
Product ions: To be determined.
-
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific MRM transitions.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical MRM Transitions for DHPG and its Isotopologues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-3,5-DHPG | 182.1 | To be determined | To be determined |
| [¹³C₂]-(S)-3,5-DHPG | 184.1 | To be determined | To be determined |
| [D₃]-(S)-3,5-DHPG | 185.2 | To be determined | To be determined |
Table 2: Example Calibration Curve Data for DHPG in Plasma
| DHPG Conc. (ng/mL) | IS Conc. (ng/mL) | Peak Area Ratio (DHPG/IS) |
| 1 | 50 | Measured Ratio |
| 5 | 50 | Measured Ratio |
| 10 | 50 | Measured Ratio |
| 50 | 50 | Measured Ratio |
| 100 | 50 | Measured Ratio |
| 500 | 50 | Measured Ratio |
Visualizations
Caption: Experimental workflow for quantitative analysis of DHPG.
Caption: Simplified signaling pathway of DHPG via group I mGluRs.
References
Application Notes and Protocols for the Radioenzymatic Assay of 3,4-Dihydroxyphenylglycol (DHPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxyphenylglycol (DHPG) is a primary metabolite of norepinephrine (NE) within sympathetic neurons. Its measurement in biological fluids such as plasma and urine provides a valuable index of neuronal norepinephrine turnover and sympathetic nervous system activity. The radioenzymatic assay for DHPG is a highly sensitive and specific method for the quantification of this important biomarker. This document provides detailed application notes and a comprehensive protocol for the successful implementation of this assay in a research setting.
The assay is based on the enzymatic conversion of DHPG to its O-methylated product, 3-methoxy-4-hydroxyphenylglycol (MHPG), by the enzyme catechol-O-methyltransferase (COMT). A radiolabeled methyl group is transferred from [³H]S-adenosyl-L-methionine ([³H]SAM), and the resulting radiolabeled MHPG is then extracted, separated, and quantified by liquid scintillation counting.
Applications
-
Neuroscience Research: Studying central and peripheral sympathetic nervous system activity in various physiological and pathological states.
-
Cardiovascular Research: Investigating the role of the sympathetic nervous system in hypertension, heart failure, and other cardiovascular diseases.
-
Pharmacology and Drug Development: Assessing the effects of drugs on norepinephrine metabolism and sympathetic function.
-
Clinical Research: Evaluating sympathetic nervous system function in patients with autonomic disorders.
Signaling Pathway: Norepinephrine Metabolism to DHPG
The following diagram illustrates the metabolic pathway from norepinephrine to DHPG.
Application Note and Protocols for High-Throughput Screening of DHPG
For researchers, scientists, and drug development professionals, this document provides a detailed guide to developing and executing a high-throughput screening (HTS) assay for (S)-3,5-DHPG, a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.
Introduction
(S)-3,5-Dihydrophenylglycine (DHPG) is a valuable pharmacological tool for studying the function of group I metabotropic glutamate receptors (mGluRs), which are implicated in numerous physiological and pathological processes in the central nervous system.[1] High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large compound libraries to identify novel modulators of specific biological targets.[2][3][4] This application note details a robust, cell-based HTS assay for identifying compounds that modulate DHPG-induced mGluR5 activation. The primary method described is a calcium mobilization assay, a common and effective approach for screening Gq-coupled GPCRs like mGluR5.[5]
Assay Principle
The activation of mGluR5 by an agonist such as DHPG initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using a fluorescent calcium indicator dye. In a screening context, compounds that potentiate, inhibit, or act as agonists at the mGluR5 receptor will modulate the DHPG-induced calcium flux, providing a measurable readout.
Below is a diagram illustrating the DHPG signaling pathway leading to calcium mobilization.
Materials and Reagents
Cell Line
-
HEK293 cells stably expressing recombinant human mGluR5 (HEK293-hmGluR5).
Reagents
-
(S)-3,5-DHPG (mGluR1/5 agonist)
-
MPEP (mGluR5 negative allosteric modulator, as a control)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for maintaining stable expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid. Probenecid is included to inhibit the active transport of the dye out of the cells.
-
Calcium-Sensitive Dye: Fluo-8, AM or Fura-2, AM.
-
Cryopreserved "assay ready" cells can also be utilized.
Equipment
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).
-
Sterile cell culture hood
-
CO2 incubator (37°C, 5% CO2)
-
Multichannel pipettes
-
384-well black-wall, clear-bottom microplates
Experimental Protocols
The following workflow diagram outlines the major steps in the high-throughput screening process.
Protocol 1: Cell Culture and Plating
-
Culture HEK293-hmGluR5 cells in T75 flasks using the appropriate cell culture medium at 37°C in a 5% CO2 incubator.
-
Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable cell detachment solution (e.g., TrypLE).
-
Resuspend the cells in fresh medium and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 20,000 cells/well) in a final volume of 25 µL per well in a 384-well black-wall, clear-bottom plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
Protocol 2: Calcium Mobilization Assay
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution (e.g., Fluo-8, AM) in the assay buffer according to the manufacturer's instructions.
-
Gently remove the cell culture medium from the plates.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and control compounds (e.g., MPEP for antagonism, known potentiators for positive control) in assay buffer. Typically, compounds are prepared at a 4x concentration.
-
Transfer 10 µL of the compound solutions to the corresponding wells of the cell plate.
-
-
DHPG Agonist Addition and Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's automated liquid handling, add 10 µL of a 4x concentrated DHPG solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC20 for potentiation screens, EC80 for inhibition screens).
-
Immediately begin measuring the fluorescence intensity kinetically for 60-120 seconds.
-
Data Presentation and Analysis
Data Analysis Workflow
-
Primary Data Processing: The raw fluorescence data from the plate reader is typically analyzed by calculating the change in fluorescence (ΔF) from baseline or the peak fluorescence intensity.
-
Normalization: The data should be normalized to control wells on each plate.
-
Positive Control (Maximal Signal): Wells with DHPG alone (or a known potentiator + DHPG).
-
Negative Control (Basal Signal): Wells with buffer alone or a known antagonist (e.g., MPEP) + DHPG.
-
-
Hit Identification: A "hit" is a compound that produces a response exceeding a predefined threshold, often set as three standard deviations from the mean of the negative control wells.
-
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the following formula:
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / (|Mean_positive - Mean_negative|)
-
Data Presentation Tables
The following tables provide examples of how to structure the quantitative data from a DHPG HTS campaign.
Table 1: Primary HTS Results for a Single 384-Well Plate
| Well ID | Compound ID | Compound Conc. (µM) | Peak Fluorescence | % Activity (vs. Controls) | Hit (Yes/No) |
| A01 | Control (Max) | - | 45,876 | 100.0 | - |
| A02 | Control (Min) | - | 5,123 | 0.0 | - |
| ... | ... | ... | ... | ... | ... |
| B15 | Cmpd-001 | 10 | 42,345 | 91.2 | Yes |
| C08 | Cmpd-002 | 10 | 6,789 | 4.1 | No |
| D22 | Cmpd-003 | 10 | 25,432 | 49.8 | Yes |
| ... | ... | ... | ... | ... | ... |
Table 2: Confirmatory Dose-Response Data for Primary Hits
| Compound ID | Assay Type | EC50 / IC50 (µM) | Max Response (% of DHPG) | Hill Slope |
| Cmpd-001 | Potentiator | 2.5 | 145 | 1.2 |
| Cmpd-003 | Partial Agonist | 5.8 | 65 | 0.9 |
| MPEP (Control) | Antagonist | 0.05 | 0 | 1.1 |
| DHPG (Control) | Agonist | 0.2 | 100 | 1.0 |
Conclusion
The described cell-based calcium mobilization assay provides a robust and reliable method for the high-throughput screening of compound libraries to identify modulators of DHPG-induced mGluR5 activation. This application note and the detailed protocols offer a comprehensive guide for researchers to establish and execute successful HTS campaigns, ultimately facilitating the discovery of novel therapeutic agents targeting the mGluR5 receptor. For alternative approaches, reporter gene assays can also be employed to measure the transcriptional activity downstream of mGluR5 activation.
References
- 1. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Measurement of Plasma 3,4-Dihydroxyphenylglycol (DHPG)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring plasma 3,4-Dihydroxyphenylglycol (DHPG).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring plasma DHPG?
A1: The most common and well-established methods for the quantification of plasma DHPG are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2] Radioenzymatic assays have also been used but are less common now due to their complexity and the use of radioactive materials.[3]
Q2: Why is sample handling so critical for DHPG measurement?
A2: DHPG, like other catecholamines, is susceptible to degradation. Improper sample handling, including delays in processing, exposure to warm temperatures, and repeated freeze-thaw cycles, can lead to inaccurate measurements.[4][5] The stability of DHPG is highly dependent on storage temperature and the use of appropriate stabilizing agents.
Q3: What are the ideal storage conditions for plasma samples intended for DHPG analysis?
A3: For long-term storage, plasma samples should be kept at -80°C to prevent degradation of DHPG. Storage at -20°C may be suitable for shorter periods, but studies have shown more pronounced degradation at this temperature compared to -80°C. Storage at +4°C is not recommended for anything other than very short-term storage prior to immediate processing.
Q4: Should I use a stabilizing agent when collecting blood for DHPG measurement?
A4: The use of a stabilizing agent is highly recommended to prevent the decomposition of DHPG. A common stabilizer solution includes EDTA and sodium metabisulfite. Reduced glutathione is another antioxidant that can be used.
Q5: What is the primary source of DHPG in plasma?
A5: Plasma DHPG is the principal metabolite of norepinephrine (NE) that originates from within sympathetic neurons. It is formed from the deamination of NE that leaks from storage vesicles or is taken back up into the neuron after release. Therefore, plasma DHPG levels are often used as an index of sympathetic nervous system activity.
Troubleshooting Guides
Low or No DHPG Signal
| Potential Cause | Recommended Action |
| DHPG Degradation | Ensure blood samples were collected in tubes with an appropriate anticoagulant and stabilizer, processed promptly, and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Inefficient Extraction | Verify the pH of the buffer used for alumina extraction is optimal (around 8.6). Ensure the alumina is properly activated. Check that the elution solution is acidic enough to release DHPG. |
| LC-MS/MS Source Problems | Check for contamination in the ion source. Ensure source parameters (e.g., gas flows, temperatures) are correctly set. |
| HPLC-ECD Electrode Issues | The working electrode may be dirty or contaminated. Polish and clean the electrode according to the manufacturer's instructions. The reference electrode filling solution may also need replacement. |
| Incorrect Mobile Phase | Prepare fresh mobile phase. Ensure the pH is correct and that all components are fully dissolved. |
High Background Noise or Interfering Peaks
| Potential Cause | Recommended Action |
| Co-elution with Uric Acid (HPLC-ECD) | Uric acid can co-elute with DHPG. Incorporate a sodium bicarbonate wash step during the alumina extraction procedure. An oxidation-reduction step in the HPLC system can also be used, as catechols are reversibly oxidized while uric acid is not. |
| Matrix Effects (LC-MS/MS) | Matrix components can suppress or enhance the DHPG signal. Improve sample cleanup, for example, by using solid-phase extraction (SPE) instead of simple protein precipitation. Diluting the sample extract can also mitigate matrix effects. |
| Contaminated Mobile Phase or LC System | Use HPLC or LC-MS grade solvents and reagents. Flush the system to remove contaminants. An in-line filter can help remove particulates. |
| Ghost Peaks | Impurities in the mobile phase can accumulate on the column and elute as "ghost peaks." Use high-purity solvents and consider a ghost trap column. |
Poor Recovery of DHPG
| Potential Cause | Recommended Action |
| Suboptimal Alumina Extraction | Ensure the amount of alumina is sufficient for the plasma volume. A 15-minute mixing time for both adsorption and desorption steps is often practical. Omitting the washing step can prevent elution. |
| Loss of Analyte During Evaporation | If an evaporation step is used to concentrate the sample, ensure it is not too aggressive (e.g., excessive temperature or nitrogen flow), which can lead to loss of the analyte. |
| Adsorption to Labware | Use silanized glassware or low-binding polypropylene tubes and plates to minimize non-specific binding of DHPG. |
| Incorrect pH for Extraction | The adsorption of catecholamines onto alumina is pH-dependent, with an optimal pH of around 8.6. Ensure the pH of the plasma-buffer mixture is correct before adding alumina. |
Data Presentation
Table 1: Stability of Plasma DHPG Under Various Storage Conditions
| Storage Temperature | Duration | Analyte Stability | Recommendation |
| Room Temperature | > 2 hours | Significant Degradation | Avoid. Process samples immediately. |
| +4°C | Up to 24 hours | Potential for Degradation | Suitable for short-term storage prior to analysis. |
| -20°C | Up to 4 months | Generally Stable, but some degradation may occur. | Acceptable for medium-term storage. |
| -80°C | > 9 months | Stable. | Recommended for long-term storage. |
Table 2: Performance Characteristics of HPLC-ECD for Plasma DHPG and Norepinephrine (NE)
| Parameter | DHPG | NE |
| Average Recovery | 16.3 ± 1.1% | 35.3 ± 1.0% |
| Detection Limit | ~165 pg/mL (0.9 pmol/mL) | ~85 pg/mL (0.5 pmol/mL) |
| Data from a study using alumina extraction followed by HPLC-ECD. |
Experimental Protocols
Protocol 1: Alumina Extraction of Plasma DHPG
This protocol is a representative method for the extraction of catecholamines, including DHPG, from plasma.
-
Sample Preparation: Thaw frozen plasma samples on ice. To 1 mL of plasma in a polypropylene tube, add an internal standard (e.g., dihydroxybenzylamine - DHBA).
-
Buffering: Add 0.5 mL of Tris buffer (e.g., 1.5 M, pH 8.6) containing a stabilizing agent like EDTA. Vortex to mix.
-
Adsorption: Add approximately 50 mg of acid-washed alumina. Cap the tube and mix on a shaker or rotator for 15 minutes to allow the catecholamines to adsorb to the alumina.
-
Washing: Centrifuge the tube to pellet the alumina. Carefully aspirate and discard the supernatant. Wash the alumina pellet three times with 1 mL of cold, purified water, centrifuging and aspirating the supernatant after each wash. It is critical not to omit this washing step.
-
Elution: After the final wash, centrifuge to pellet the alumina and remove as much water as possible without disturbing the pellet. Add 100-200 µL of a weak acid (e.g., 0.1 M perchloric acid or 0.1 N HCl) to the alumina pellet. Vortex vigorously for 5 minutes to elute the bound catecholamines.
-
Final Step: Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the alumina. Carefully collect the supernatant, which contains the DHPG, for injection into the HPLC or LC-MS/MS system.
Protocol 2: HPLC-ECD Analysis of DHPG
This protocol provides a general framework for the analysis of DHPG using HPLC with electrochemical detection.
-
HPLC System: An isocratic or gradient HPLC system equipped with a refrigerated autosampler.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a phosphate or citrate buffer at an acidic pH (e.g., pH 3.0), an ion-pairing agent (e.g., 1-octanesulfonic acid), a small percentage of organic solvent like methanol or acetonitrile, and EDTA.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Electrochemical Detector: A coulometric or amperometric detector is used. The potential of the working electrode should be optimized for the oxidation of DHPG (e.g., +0.65 V).
-
Injection: Inject 20-50 µL of the extracted sample from Protocol 1.
-
Quantification: Identify and quantify the DHPG peak based on its retention time and peak height or area relative to the internal standard and a standard curve.
Visualizations
Caption: Neuronal metabolism of norepinephrine to DHPG.
Caption: Troubleshooting decision tree for DHPG analysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine metabolism in neuron: dissociation between this compound and 3,4-dihydroxymandelic acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Ensuring the Stability of 3,4-Dihydroxyphenylglycol (DHPG) in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 3,4-Dihydroxyphenylglycol (DHPG) in biological samples. Our goal is to equip you with the knowledge to ensure the integrity and stability of your samples, leading to more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Sample Collection and Initial Handling
Question 1: What is the most critical first step after collecting blood samples to ensure DHPG stability?
Answer: The most critical first step is the prompt separation of plasma from whole blood. Blood should be centrifuged within one hour of collection. While a refrigerated centrifuge is not strictly necessary, prompt processing is key to minimizing enzymatic degradation of DHPG.
Question 2: I've collected my samples, but I can't process them immediately. What is the maximum time I can leave whole blood at room temperature?
Answer: While immediate processing is ideal, studies on catecholamines suggest that they can be stable in whole blood for several hours at room temperature without significant degradation. However, for optimal DHPG stability, it is strongly recommended to minimize this time as much as possible and proceed to plasma separation without delay.
Storage and Preservation
Question 3: What is the best long-term storage temperature for plasma samples to ensure DHPG stability?
Answer: For long-term stability of DHPG in plasma, storage at -80°C is highly recommended.[1] Studies have shown that DHPG remains stable for up to 9 months at this temperature without the need for additional stabilizing agents.[1] Storage at higher temperatures, such as -20°C or +4°C, will result in the degradation of DHPG over time.[1]
Question 4: Do I need to add antioxidants to my plasma samples? If so, which ones are recommended?
Answer: While storage at -80°C is often sufficient, the addition of antioxidants can provide extra protection, especially if -80°C storage is not immediately available or if there's a risk of temperature fluctuations.[2] Commonly used antioxidants for catecholamines include:
-
Reduced Glutathione: Often added to plasma samples to prevent oxidation.
-
Sodium Metabisulfite: Another effective antioxidant for preserving catecholamines.
-
Ascorbic Acid (Vitamin C): Can also be used to prevent oxidative degradation.
The choice of antioxidant may depend on your specific analytical method, as some antioxidants could potentially interfere with certain assays. It is always advisable to validate the compatibility of the chosen antioxidant with your analytical platform.
Question 5: How should I store urine samples for DHPG analysis?
Answer: For urine samples, maintaining an acidic pH is the most critical factor for DHPG stability. Acidification prevents the oxidation of catecholamines. You can acidify urine samples using:
-
Hydrochloric Acid (HCl): Traditionally used to lower the pH.
-
Citric Acid: A safer and equally effective alternative to HCl.
Acidified urine samples can be stored at 4°C for up to one year without significant DHPG degradation.
Sample Processing and Analysis
Question 6: I'm experiencing low recovery of DHPG after solid-phase extraction (SPE). What could be the cause?
Answer: Low recovery after SPE can be due to several factors. Here's a troubleshooting guide:
-
Incomplete Elution: Ensure your elution solvent is strong enough to desorb DHPG from the SPE sorbent. You might need to increase the organic solvent concentration or use a stronger eluent.
-
Analyte Breakthrough During Loading: If your sample loading flow rate is too high, DHPG may not have sufficient time to bind to the sorbent. Try reducing the flow rate.
-
Improper pH: The pH of your sample and loading buffer should be optimized for the specific SPE sorbent you are using to ensure maximum retention of DHPG.
-
Sorbent Drying: Ensure the SPE sorbent does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.
Question 7: My DHPG peaks in the chromatogram are broad or tailing. What should I check?
Answer: Poor peak shape in HPLC or LC-MS/MS analysis can be caused by several issues:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like DHPG. Ensure the pH is optimized for your column and method.
-
Column Contamination: Contaminants from previous injections can accumulate on the column and affect peak shape. Implement a regular column washing protocol.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your samples in the initial mobile phase.
-
Column Overload: Injecting too high a concentration of DHPG can lead to peak broadening. Try diluting your sample.
Question 8: I'm seeing unexpected peaks in my chromatogram. What could be their source?
Answer: Extraneous peaks can arise from several sources:
-
Contaminants: These can be introduced from solvents, reagents, collection tubes, or the instrument itself. Always use high-purity solvents and reagents.
-
Degradation Products: If samples have not been stored or handled properly, you may be detecting degradation products of DHPG.
-
Carryover: Residual sample from a previous injection can be carried over to the next run. Implement a robust wash step between injections.
Quantitative Data Summary
The following tables summarize the stability of DHPG under various storage conditions based on available literature.
Table 1: Long-Term Stability of DHPG in Human Plasma at Different Temperatures
| Storage Temperature (°C) | 3 Months | 6 Months | 9 Months |
| +4 | Significant Degradation | Not Recommended | Not Recommended |
| -20 | Degradation Observed | Significant Degradation | Not Recommended |
| -80 | Stable | Stable | Stable |
Data adapted from a systematic study on the long-term stability of DHPG in plasma.[1]
Table 2: Recommended Antioxidants for Catecholamine Stability
| Antioxidant | Recommended for | Notes |
| Reduced Glutathione | Plasma | Commonly used to prevent oxidation. |
| Sodium Metabisulfite | Plasma, Urine | Effective antioxidant for catecholamines. |
| Ascorbic Acid | Plasma | Can be used as a preservative. |
| Citric Acid | Urine | A safer alternative to HCl for acidification. |
Note: Optimal concentrations should be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
(Optional) Addition of Antioxidant: If desired, add a freshly prepared solution of an antioxidant (e.g., reduced glutathione to a final concentration of 1-5 mM). Gently mix.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of DHPG from Plasma
This is a general protocol and may need optimization for your specific SPE cartridge and instrumentation.
-
Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water, followed by 1 mL of an appropriate loading buffer (e.g., a low pH buffer for cation exchange).
-
Sample Loading: Thaw the plasma sample on ice. Acidify the plasma sample with a small volume of acid (e.g., perchloric acid) to precipitate proteins. Centrifuge to pellet the proteins. Load the supernatant onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., the loading buffer or a low percentage of organic solvent) to remove interfering substances.
-
Elution: Elute the DHPG from the cartridge with a small volume (e.g., 200-500 µL) of an appropriate elution solvent (e.g., a buffer with a higher pH or a higher percentage of organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for your analytical method.
Visualizations
DHPG Metabolic Pathway
Caption: Metabolic pathway of Norepinephrine to DHPG and its subsequent metabolism or degradation.
Experimental Workflow for DHPG Stabilization
Caption: Recommended experimental workflow for ensuring DHPG stability in plasma samples.
Troubleshooting Logic for Low DHPG Recovery
Caption: A decision tree to troubleshoot potential causes of low DHPG recovery.
References
- 1. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting co-elution issues in DHPG HPLC analysis
Welcome to the technical support center for DHPG HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DHPG and why is its accurate measurement important?
A1: DHPG, or (RS)-3,5-Dihydroxyphenylglycol, is a major metabolite of norepinephrine, a key neurotransmitter. Accurate measurement of DHPG is crucial in neuroscience research and drug development as it serves as an important biomarker for understanding the activity of the sympathetic nervous system and the efficacy of drugs targeting norepinephrine pathways.
Q2: What are the common challenges in DHPG HPLC analysis?
A2: The primary challenge in DHPG HPLC analysis is co-elution with other endogenous compounds present in biological samples, such as norepinephrine (NE), epinephrine (E), dopamine (DA), and their metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1][2] Sample matrix effects and the inherent instability of catecholamines also pose significant challenges.
Q3: How can I improve the stability of DHPG in my samples?
A3: DHPG and other catecholamines are susceptible to oxidation. To ensure stability, samples should be collected in tubes containing an antioxidant and a stabilizing agent, such as EDTA and reduced glutathione.[3] It is recommended to store samples at -80°C and prepare them for analysis just before injection to minimize degradation.
Troubleshooting Guide: Co-elution Issues
Co-elution of DHPG with other compounds can lead to inaccurate quantification. The following guide provides a systematic approach to identify and resolve these issues.
Problem: Poor resolution between DHPG and an interfering peak.
This is often observed as peak shouldering, peak splitting, or a broad, asymmetrical DHPG peak.
Step 1: Identify the Potential Co-eluting Compound
Review the chromatogram and consider the sample matrix. In biological samples, common interfering compounds include norepinephrine (NE), MHPG, and other catecholamines or their metabolites.
Step 2: Follow the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
Solution 1: Optimize the Mobile Phase
Adjusting the mobile phase composition can significantly alter the selectivity of the separation.
-
Adjust pH: The retention of ionizable compounds like DHPG is highly dependent on the mobile phase pH.[4][5] A slight change in pH can alter the ionization state of DHPG and interfering compounds, leading to changes in retention time and potentially resolving co-elution. It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes.
-
Modify Organic Solvent Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol or acetonitrile) will generally increase the retention time of DHPG. A shallow gradient or isocratic elution with a lower organic content can improve the separation of closely eluting peaks.
-
Change Organic Solvent Type: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Introduce Ion-Pairing Reagents: For highly polar compounds, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.
Solution 2: Change the Column Chemistry
If mobile phase optimization is insufficient, changing the stationary phase may be necessary.
-
Switch to a Different C18 Column: Not all C18 columns are the same. Differences in end-capping, carbon load, and surface area can lead to different selectivities.
-
Consider a Different Stationary Phase: If co-elution persists on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different retention mechanisms. A dual-column setup, combining a cation exchange and a reversed-phase column, has also been shown to be effective for separating DHPG and its esters.
Solution 3: Improve Sample Preparation
A robust sample preparation protocol is critical to minimize matrix effects and remove potential interferences before HPLC analysis.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex biological samples. A well-chosen SPE sorbent can selectively retain DHPG while washing away interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to partition DHPG into a solvent that is immiscible with the sample matrix, thereby removing interferences.
Quantitative Data Summary
The following tables provide a summary of typical HPLC parameters used for DHPG analysis. These values can serve as a starting point for method development and troubleshooting.
Table 1: Mobile Phase Compositions for DHPG Analysis
| Mobile Phase Composition | pH | Application Notes |
| Methanol: 0.005M Ammonium Phosphate Buffer | 2.5 | Used in a dual-column system for separating DHPG and its esters. |
| 5% Methanol in 0.025 M Citric Acid-Sodium Hydrogen Phosphate Buffer (3:2, v/v) | - | For the determination of DHPG in human plasma. |
| 4.5% Methanol in 0.1 M Sodium Acetate, 0.2 M Citric Acid buffer with 0.4 mM Sodium Octylsulfate | Acidic | For simultaneous measurement of norepinephrine, MHPG, and DHPG. |
Table 2: HPLC Column Specifications for DHPG Analysis
| Column Type | Dimensions | Particle Size | Manufacturer | Application Notes |
| Cation Exchange + Reversed-Phase | 25 cm x 4.6 mm + 5 cm x 4.6 mm | - | - | Dual-column setup for complex biological samples. |
| Reversed-Phase | - | - | - | Used with coulometric detection for plasma samples. |
| C18 | 25 cm x 4.6 mm | 5 µm | - | For simultaneous analysis of catecholamines and their metabolites. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Alumina Extraction
This protocol is adapted from a method for the determination of DHPG and related catecholamines in plasma.
-
Sample Collection: Collect blood in heparinized tubes containing EDTA (0.2%) and reduced glutathione as stabilizers. Centrifuge to obtain plasma.
-
Extraction:
-
To 1 mL of plasma, add an internal standard.
-
Add the sample to acid-washed alumina.
-
Wash the alumina with water.
-
Elute DHPG and other catecholamines with 0.2 M perchloric acid.
-
-
Analysis: Inject the eluate into the HPLC system.
Signaling Pathway Visualization
The following diagram illustrates the metabolic pathway of norepinephrine, highlighting the position of DHPG.
Caption: Metabolic pathway of norepinephrine showing the formation of DHPG.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Simultaneous liquid-chromatographic determination of this compound, catecholamines, and 3,4-dihydroxyphenylalanine in plasma, and their responses to inhibition of monoamine oxidase. | Semantic Scholar [semanticscholar.org]
- 3. Determination of this compound (DHPG) by HPLC with coulometric detection, and correlation with 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
minimizing auto-oxidation of 3,4-Dihydroxyphenylglycol during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of 3,4-Dihydroxyphenylglycol (DHPG) during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and accuracy of your DHPG measurements.
Troubleshooting Guide: Low or Inconsistent DHPG Recovery
This guide addresses common issues encountered during DHPG sample preparation that can lead to inaccurate quantification due to auto-oxidation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DHPG Recovery in All Samples | Sample Collection and Handling: Inadequate or delayed addition of antioxidants. Slow processing of blood samples. | Use collection tubes containing an appropriate anticoagulant and antioxidant cocktail (e.g., EDTA and reduced glutathione). Process blood samples by centrifuging to separate plasma within one hour of collection.[1] Keep samples on ice throughout processing. |
| Storage Temperature: Samples stored at temperatures above -70°C. | For long-term storage, samples should be kept at -80°C.[2] Avoid repeated freeze-thaw cycles. | |
| Inadequate Antioxidant Protection: Insufficient concentration or inappropriate choice of antioxidants. | Prepare a stock solution of antioxidants (e.g., EDTA and reduced glutathione) and add to the sample collection tubes before blood draw. Ensure thorough mixing immediately after collection. | |
| Inconsistent DHPG Levels Across Replicates | Variable Exposure to Oxygen: Inconsistent capping of sample vials. | Ensure all sample vials are securely capped to minimize exposure to atmospheric oxygen. |
| Incomplete Mixing with Antioxidants: Failure to immediately and gently invert blood collection tubes after filling. | Standardize the mixing procedure to ensure immediate and thorough distribution of antioxidants throughout the sample. | |
| Precipitation Issues: Formation of precipitates upon addition of acids (e.g., perchloric acid) for protein removal, which may co-precipitate DHPG. | Ensure complete dissolution and vortexing after acidification. Centrifuge at high speed in a refrigerated centrifuge to obtain a clear supernatant. | |
| Gradual Decline in DHPG Levels Over Time in Stored Samples | Suboptimal Storage Temperature: Storage at -20°C or higher leads to gradual degradation of DHPG over time.[2] | Transfer samples to a -80°C freezer for long-term storage. If -80°C is unavailable, process samples as quickly as possible. |
| Degradation of Antioxidants: Antioxidants themselves can degrade over time, reducing their protective effect. | For storage longer than one month at -20°C, the addition of glutathione has been shown to improve stability.[1] For ultimate long-term stability, -80°C is recommended.[2] | |
| Appearance of Unexpected Peaks in Chromatogram | DHPG Oxidation Products: Auto-oxidation of DHPG can lead to the formation of o-quinones and other degradation products. | Improve antioxidant protection during sample preparation. Review the sample handling and storage procedures to minimize exposure to heat, light, and oxygen. |
| Antioxidant Interference: Some antioxidants, like ascorbic acid, may interfere with electrochemical detection. | If using electrochemical detection, consider using antioxidants that do not interfere, or use a detection method with sequential oxidation and reduction to mitigate interference. |
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low DHPG recovery.
Caption: Troubleshooting Decision Tree for Low DHPG Recovery.
Frequently Asked Questions (FAQs)
Q1: What is DHPG and why is it prone to auto-oxidation?
A: this compound (DHPG) is a primary metabolite of norepinephrine. Its structure contains a catechol group (a benzene ring with two adjacent hydroxyl groups), which is highly susceptible to oxidation. This process can be accelerated by factors such as elevated temperature, exposure to oxygen, and the presence of metal ions.
Q2: What are the visual indicators of DHPG oxidation in a sample?
A: While specific visual cues for DHPG are not well-documented, the oxidation of catecholamines, in general, can lead to a color change in the solution, often turning pink, red, or brown due to the formation of quinones and other pigmented degradation products. Any noticeable color change in your sample or standard solutions should be considered a sign of potential degradation.
Q3: What is the optimal temperature for storing plasma samples for DHPG analysis?
A: For long-term stability (months to years), storing plasma samples at -80°C is strongly recommended. Studies have shown that DHPG remains stable for up to 9 months at -80°C without the need for additional stabilizing agents. Storage at -20°C is acceptable for shorter periods (up to one month), but degradation is more likely. Storage at 4°C or room temperature is not recommended for more than a few hours.
Q4: Which antioxidants are most effective for preventing DHPG auto-oxidation?
A: A combination of a chelating agent and a reducing agent is often most effective. A common and effective cocktail includes:
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters metal ions which can catalyze oxidation reactions.
-
Reduced Glutathione: A reducing agent that directly scavenges reactive oxygen species.
Ascorbic acid is also a potent antioxidant but may interfere with electrochemical detection methods.
Q5: Can I use serum instead of plasma for DHPG measurement?
A: Plasma is the preferred sample matrix. The coagulation process that forms serum can lead to cell lysis and the release of enzymes and other factors that may degrade DHPG. It is crucial to use an appropriate anticoagulant (e.g., EDTA) and process the blood to obtain plasma promptly.
Q6: How many freeze-thaw cycles can my samples withstand?
A: It is highly recommended to minimize freeze-thaw cycles. Each cycle can introduce oxygen and promote degradation. The best practice is to aliquot samples into single-use volumes before the initial freezing.
Data on DHPG Stability
While precise degradation percentages vary between studies, the following table summarizes the qualitative stability of DHPG under different storage conditions based on published findings.
| Storage Temperature | Duration | Stability without Antioxidants | Stability with Antioxidants | Reference(s) |
| Room Temperature (~20°C) | Up to 24 hours | Unstable | Moderately Stable | |
| 4°C | Up to 2 days | Unstable | Stable | |
| -20°C | Up to 1 month | Moderately Stable | Stable | |
| -20°C | Up to 6 months | Unstable | Stable (with glutathione) | |
| -80°C | Up to 9 months | Stable | Stable |
Note: The use of stabilizing agents plays a significant role in preventing DHPG decomposition, potentially more so than low-temperature storage alone for shorter durations.
Experimental Protocols
Protocol 1: Preparation of Antioxidant Solution for Blood Collection
This protocol describes the preparation of an EDTA/Glutathione antioxidant cocktail.
Materials:
-
EDTA (disodium salt)
-
Reduced Glutathione
-
Ultrapure water
Procedure:
-
Prepare a 100x stock solution:
-
Dissolve 93 mg of EDTA and 60 mg of reduced glutathione in 10 mL of ultrapure water.
-
-
Aliquot and Store:
-
Aliquot the solution into small, single-use tubes.
-
Store the aliquots at -20°C.
-
-
Use in Blood Collection Tubes:
-
For every 1 mL of blood to be collected, add 10 µL of the 100x stock solution to the collection tube (e.g., for a 5 mL blood draw, add 50 µL of the stock solution).
-
Ensure the solution coats the bottom of the tube before the blood draw.
-
Protocol 2: Blood Collection and Plasma Processing
Materials:
-
Vacutainer tubes containing the prepared antioxidant solution and an appropriate anticoagulant (e.g., EDTA).
-
Tourniquet, needles, and other phlebotomy supplies.
-
Refrigerated centrifuge.
-
Cryovials for plasma storage.
Procedure:
-
Blood Collection:
-
Collect blood directly into the prepared vacutainer tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and antioxidant.
-
-
Temporary Storage:
-
Place the blood tube immediately on ice.
-
-
Centrifugation:
-
Within one hour of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
-
Plasma Aliquoting:
-
Carefully aspirate the plasma (supernatant) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to pre-labeled cryovials. It is recommended to create single-use aliquots to avoid freeze-thaw cycles.
-
-
Storage:
-
Immediately freeze the plasma aliquots at -80°C.
-
Signaling Pathways and Workflows
DHPG Auto-Oxidation Pathway
This diagram illustrates the chemical transformation of DHPG during auto-oxidation.
Caption: Simplified pathway of DHPG auto-oxidation.
Recommended Sample Preparation Workflow
This diagram outlines the ideal workflow from sample collection to storage to minimize DHPG degradation.
Caption: Recommended workflow for DHPG sample preparation.
References
- 1. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
interference from dietary catechols in DHPG measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the measurement of 3,4-dihydroxyphenylglycol (DHPG), particularly concerning interference from dietary catechols.
Frequently Asked Questions (FAQs)
Q1: What is DHPG and why is its accurate measurement important?
A1: this compound (DHPG) is a primary metabolite of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1] Accurate measurement of DHPG in biological fluids like plasma and urine is crucial for assessing sympathetic nervous system activity, studying the effects of drugs targeting norepinephrine pathways, and diagnosing certain medical conditions.
Q2: What are dietary catechols and how can they interfere with DHPG measurement?
A2: Dietary catechols are a type of polyphenol found in many plant-based foods. They share a similar chemical structure with DHPG (a catechol moiety), which can lead to two main types of interference in its measurement:
-
Physiological Interference: Consumption of foods rich in catechols or their precursors can increase the endogenous levels of catecholamines and their metabolites, including DHPG. This leads to a legitimate, but diet-induced, elevation in DHPG levels, which may not reflect the baseline physiological state being investigated.
-
Analytical Interference: Some dietary catechols or their metabolites may have similar properties to DHPG, causing them to co-elute during chromatographic separation (e.g., HPLC). This can lead to an overestimation of DHPG concentrations.
Q3: Which foods are known to be high in catechols and should be avoided before DHPG measurement?
A3: To ensure accurate DHPG measurement, it is recommended to avoid certain foods and beverages for at least 48 hours before sample collection. A cereal-rich diet has been observed to cause interference in the measurement of several catecholamine metabolites.[2]
| Food/Beverage Category | Specific Examples | Potential Interference Mechanism |
| Fruits | Bananas, Pineapple, Citrus Fruits | Contain biogenic amines that can elevate catecholamine levels.[2] |
| Vegetables | Olives, Fava Beans | Olives and their byproducts can naturally contain DHPG.[3] Fava beans are rich in L-DOPA, a precursor to catecholamines. |
| Nuts & Seeds | Walnuts, Pecans | Can contain compounds that influence neurotransmitter levels. |
| Beverages | Coffee, Tea, Red Wine | Contain various polyphenols and catechols that may interfere. |
| Other | Chocolate (Cocoa), Vanilla | Can affect catecholamine secretion. |
Q4: Can medications interfere with DHPG measurement?
A4: Yes, several medications can interfere with DHPG measurement by affecting norepinephrine metabolism or through direct analytical interference. It is crucial to review all medications with the study participant.
Troubleshooting Guides
Issue 1: Unexpectedly High DHPG Levels
Possible Cause:
-
Dietary interference from catechol-rich foods.
-
Medication effects.
-
Improper sample handling or storage.
Troubleshooting Steps:
-
Verify Dietary Compliance: Confirm that the subject adhered to the recommended dietary restrictions prior to sample collection.
-
Review Medication Log: Check for any medications known to interfere with catecholamine metabolism.
-
Evaluate Sample Integrity: Ensure that samples were collected, processed, and stored correctly. DHPG is prone to degradation, and the use of stabilizing agents is important.
-
Analytical Method Check: Review the specificity of the analytical method. Consider re-analysis using a more specific method like LC-MS/MS if a less specific method (e.g., HPLC with electrochemical detection) was used.
Issue 2: Poor Chromatographic Separation or Unidentified Peaks
Possible Cause:
-
Co-elution of dietary catechols or their metabolites with DHPG.
-
Matrix effects from the biological sample.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of DHPG from interfering compounds.
-
Implement Sample Clean-up: Utilize sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering substances before analysis.[4] Phenylboronic acid-based SPE can be effective for selectively capturing catechol compounds.
-
Employ a More Selective Detection Method: Switch from a less selective detector (e.g., UV) to a more selective one like a mass spectrometer (LC-MS/MS). Tandem mass spectrometry can differentiate between compounds with the same mass-to-charge ratio based on their fragmentation patterns, significantly reducing the risk of interference.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for DHPG Analysis
This protocol provides a general guideline for cleaning up plasma or urine samples to minimize interference from dietary catechols.
-
Sample Pre-treatment:
-
For plasma: Precipitate proteins by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For urine: Thaw the sample and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.
-
-
SPE Cartridge Conditioning:
-
Use a cation-exchange SPE cartridge.
-
Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.5).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the equilibration buffer to remove unbound interfering compounds.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can further remove non-polar interferences.
-
-
Elution:
-
Elute DHPG and other catecholamines with an appropriate solvent, such as 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for the analytical method.
-
Visualizations
Caption: Metabolic pathway of norepinephrine to DHPG and MHPG.
Caption: Troubleshooting workflow for inaccurate DHPG measurements.
References
- 1. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dietary induced changes in catecholamine metabolites in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in DHPG Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantification of 3,4-dihydroxyphenylglycol (DHPG).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of DHPG quantification?
A1: A matrix effect is the alteration of the analytical signal of DHPG caused by co-eluting, interfering components present in the sample matrix (e.g., plasma, urine, or brain tissue homogenate).[1] These interferences can affect the ionization efficiency of DHPG in the mass spectrometer, leading to either suppression or enhancement of the signal.[1][2] This can result in inaccurate and unreliable quantification.[1][2]
Q2: What are the common causes of matrix effects in DHPG analysis?
A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with DHPG during chromatographic separation. Phospholipids are a major contributor to matrix effects, particularly in plasma and serum samples, as they can suppress the ionization of the target analyte. Other sources include salts, proteins, and other small molecules present in the biological matrix.
Q3: How can I determine if my DHPG quantification is affected by matrix effects?
A3: The presence of matrix effects can be assessed using several methods:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a DHPG standard solution into the mass spectrometer while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of DHPG indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the response of DHPG spiked into a pre-extracted blank matrix with the response of DHPG in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the degree of signal suppression or enhancement. A matrix factor of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
-
Calibration Curve Slope Comparison: Comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a matrix-matched solvent can reveal the presence of matrix effects. A significant difference in the slopes is indicative of matrix interference.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in DHPG quantification.
This is often a primary indicator of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for addressing inconsistent DHPG quantification.
Issue 2: Significant ion suppression observed during DHPG analysis.
Ion suppression is a common matrix effect that reduces the sensitivity of the assay. Here are strategies to address this:
-
Improve Sample Preparation: The goal is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Mixed-mode or weak cation exchange SPE is particularly useful for catecholamines and their metabolites.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove proteins and some phospholipids.
-
Phospholipid Removal Plates: These specialized plates are designed to specifically remove phospholipids from plasma and serum samples, which are a major source of ion suppression.
-
-
Optimize Chromatography: Increase the separation between DHPG and interfering matrix components.
-
Adjust the mobile phase gradient and composition.
-
Consider using a different stationary phase, such as a hydrophilic interaction chromatography (HILIC) column, which can be beneficial for polar compounds like DHPG.
-
-
Dilute the Sample: A simple approach is to dilute the sample extract to reduce the concentration of interfering components. However, this may compromise the limit of quantification.
Data on Sample Preparation Method Performance
The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of expected performance for different techniques when analyzing catecholamine metabolites like DHPG in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation | 85 - 105 | High (Significant Suppression) | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and other interferences. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Moderate | Good removal of proteins and some phospholipids. | Can be labor-intensive and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | 80 - 100 | Low | High analyte recovery and effective removal of a broad range of interferences. | Requires method development and can be more time-consuming than protein precipitation. |
| Phospholipid Removal Plates | 90 - 105 | Very Low | Specifically targets and removes phospholipids, a major source of ion suppression. | Higher cost compared to simpler methods. |
Note: The values presented are typical ranges for catecholamine metabolites and may vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for DHPG from Plasma
This protocol is based on a mixed-mode weak cation exchange mechanism, which is effective for catecholamines and their metabolites.
Caption: General workflow for Solid-Phase Extraction (SPE) of DHPG.
Detailed Steps:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 100 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 20 mM ammonium acetate.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute DHPG and other catecholamine metabolites with 1 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Using Phospholipid Removal Plates
This is a simple and rapid method for removing both proteins and phospholipids.
Detailed Steps:
-
Place the phospholipid removal plate on a collection plate.
-
Add 100 µL of plasma sample to each well.
-
Add 300 µL of acetonitrile containing 1% formic acid to each well.
-
Mix thoroughly by aspirating and dispensing the solution multiple times.
-
Apply a vacuum or positive pressure to draw the sample through the plate into the collection plate.
-
The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Protocol 3: Standard Addition Method
The standard addition method is used to compensate for matrix effects when a suitable internal standard is not available or when matrix effects are severe.
Caption: Workflow for the Standard Addition method.
Detailed Steps:
-
Divide the unknown sample into at least four equal aliquots (e.g., 100 µL each).
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing, known concentrations of a DHPG standard solution. The spiking concentrations should bracket the expected concentration of DHPG in the sample.
-
Process all aliquots using the chosen sample preparation method.
-
Analyze all processed aliquots by LC-MS/MS.
-
Create a calibration curve by plotting the instrument response (y-axis) against the concentration of the added DHPG standard (x-axis).
-
Perform a linear regression on the data points.
-
The concentration of DHPG in the original sample is determined by extrapolating the regression line to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of DHPG in the unknown sample.
Protocol 4: Matrix-Matched Calibration
This method involves preparing calibration standards in a blank matrix that is as similar as possible to the study samples.
Detailed Steps:
-
Obtain a blank biological matrix (e.g., plasma from an un-dosed subject) that is free of DHPG.
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of DHPG.
-
Process these matrix-matched calibration standards alongside the unknown samples using the same sample preparation protocol.
-
Generate a calibration curve from the matrix-matched standards.
-
Quantify the DHPG concentration in the unknown samples using this calibration curve.
Compensation Strategies: A Comparison
| Strategy | Principle | When to Use | Pros | Cons |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A known amount of a deuterated or 13C-labeled DHPG is added to each sample before processing. The SIL-IS co-elutes and experiences similar matrix effects as the analyte. Quantification is based on the ratio of the analyte to the IS response. | Gold standard for most quantitative bioanalysis. | Most effective way to compensate for matrix effects and variability in sample preparation and instrument response. | Can be expensive and may not be commercially available for all analytes. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample to create a calibration curve within the sample's own matrix. | When a suitable SIL-IS is not available, or when matrix effects are highly variable between samples. | Effectively compensates for matrix effects specific to each sample. | More labor-intensive and requires more sample volume than other methods. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is representative of the study samples. | When a blank matrix is readily available and matrix effects are expected to be consistent across samples. | Compensates for matrix effects that are common to all samples. | Relies on the assumption that the matrix of the calibrants is identical to that of the unknown samples, which may not always be true. |
References
Technical Support Center: 3,4-Dihydroxyphenylglycol (DHPG) Analysis
Welcome to the technical support center for the analysis of 3,4-Dihydroxyphenylglycol (DHPG) in plasma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring the stability of DHPG in plasma samples?
A1: The stability of DHPG is highly dependent on storage temperature. To prevent degradation, it is crucial to store plasma samples at -80°C.[1] While stabilizing agents can also play a role, maintaining a low storage temperature is the most effective measure to ensure the integrity of DHPG over extended periods.[1][2]
Q2: Which anticoagulant should I use when collecting blood for DHPG analysis?
A2: EDTA is a commonly recommended anticoagulant for plasma collection prior to catecholamine analysis. It is important to be consistent with the choice of anticoagulant across all samples in a study, as different anticoagulants can potentially influence analytical outcomes.[3][4]
Q3: What are the common methods for extracting DHPG from plasma?
A3: The two most prevalent methods for extracting DHPG from plasma are alumina extraction and solid-phase extraction (SPE). Alumina extraction utilizes activated aluminum oxide to selectively adsorb catecholamines, including DHPG. SPE employs cartridges with various sorbent materials (e.g., weak cation exchange, reversed-phase C18) to isolate DHPG from the plasma matrix.
Q4: I am observing a peak that co-elutes with DHPG in my HPLC analysis. What could it be and how can I resolve it?
A4: A common interference in DHPG analysis is uric acid, which can co-elute with the DHPG peak. To address this, an additional wash step with sodium bicarbonate can be incorporated into the alumina extraction protocol to remove the uric acid.
Q5: What are typical recovery rates for DHPG from plasma?
A5: Recovery rates can vary significantly depending on the extraction method. For alumina extraction that includes a sodium bicarbonate wash to remove interferences, an average DHPG recovery of 16.3 ± 1.1% has been reported. For solid-phase extraction using a weak cation exchange (WCX) sorbent, recoveries for related catecholamines are generally high and reproducible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DHPG in plasma.
Low DHPG Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low or no DHPG detected in the final sample. | DHPG degradation due to improper sample handling. | Ensure plasma samples are kept on ice immediately after collection and stored at -80°C for long-term storage. |
| Inefficient extraction from the alumina or SPE column. | Optimize the pH of the sample and buffers used during extraction. Ensure the alumina is properly activated. For SPE, ensure the column is conditioned and equilibrated correctly. | |
| Incomplete elution from the extraction medium. | Increase the volume of the elution buffer or try a stronger elution solvent. For alumina extraction, ensure the perchloric acid solution is of the correct concentration. For SPE, consider a solvent with a different polarity or pH to disrupt the sorbent-analyte interaction. |
HPLC-ED Analysis Issues
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing for the DHPG standard and samples. | Secondary interactions with the HPLC column. | Ensure the mobile phase pH is appropriate to minimize interactions with residual silanols on the column. A lower pH can often improve peak shape for catecholamines. |
| Contamination of the guard or analytical column. | Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it if necessary. | |
| High background noise in the electrochemical detector. | Contaminated mobile phase or detector cell. | Filter and degas the mobile phase thoroughly. Clean the detector cell according to the manufacturer's instructions. |
| Air bubbles in the system. | Purge the pump and ensure all connections are secure to prevent air from entering the system. | |
| Poor resolution between DHPG and other peaks. | Suboptimal mobile phase composition. | Adjust the concentration of the organic modifier or the ion-pair reagent in the mobile phase to improve separation. |
| Column degradation. | Replace the analytical column with a new one of the same type. |
Data Presentation
Comparison of DHPG Recovery by Extraction Method
| Extraction Method | Key Parameters | Reported DHPG Recovery | Reference |
| Alumina Extraction | With sodium bicarbonate wash | 16.3 ± 1.1% | |
| Alumina Extraction | Without specific modifications | Varies, optimization needed | |
| Solid-Phase Extraction (Weak Cation Exchange) | EVOLUTE® EXPRESS WCX | High and reproducible for related catecholamines |
Experimental Protocols
Protocol 1: Alumina Extraction of DHPG from Plasma
This protocol is adapted from a method developed for the concurrent measurement of norepinephrine and DHPG.
Materials:
-
Plasma collected in EDTA tubes
-
0.1 M perchloric acid (PCA)
-
3.0 M Tris buffer, pH 8.5, containing 0.1 mM EDTA
-
Alumina (Activity Grade Super I)
-
0.2 M sodium bicarbonate
-
Deionized water (ddH₂O)
Procedure:
-
To 500 µL of plasma, add an equal volume of 0.1 M PCA.
-
Vortex and centrifuge to precipitate proteins.
-
Transfer 700 µL of the supernatant to a new tube.
-
Add 300 µL of 3.0 M Tris buffer (pH 8.5) and 15 mg of alumina.
-
Tumble the samples for 15 minutes.
-
Aspirate the supernatant.
-
Wash the alumina once with 1 mL of 0.2 M sodium bicarbonate.
-
Wash the alumina twice with 1 mL of ddH₂O, with vortexing and a brief centrifugation step between each wash.
-
After the final wash, add 150 µL of 0.1 M PCA to the alumina to desorb the DHPG.
-
Inject a 50 µL aliquot of the eluate onto the HPLC system.
Protocol 2: Solid-Phase Extraction of Catecholamines (including DHPG) from Plasma
This protocol is a general procedure for catecholamine extraction using a weak cation exchange (WCX) SPE column and can be adapted for DHPG.
Materials:
-
Plasma collected in EDTA tubes
-
Internal standards
-
10 mM sodium citrate, pH 7
-
Methanol
-
10 mM ammonium acetate, pH 6
-
Methanol:Water (80:20, v/v)
-
Dichloromethane
-
Elution buffer: Water:Isopropanol (85:15, v/v) with 0.1% formic acid
-
Reconstitution solution: Water:Methanol (95:5, v/v) with 0.1% formic acid
-
EVOLUTE® EXPRESS WCX SPE plate or cartridges
Procedure:
-
Sample Pre-treatment:
-
To 400 µL of plasma, add internal standards.
-
Dilute with 400 µL of 10 mM sodium citrate (pH 7) and vortex.
-
-
SPE Column Conditioning and Equilibration:
-
Condition the wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of 10 mM ammonium acetate (pH 6).
-
-
Sample Loading:
-
Load the 600 µL of the pre-treated plasma sample onto the SPE column.
-
-
Washing:
-
Wash 1: 1 mL of 10 mM ammonium acetate (pH 6).
-
Wash 2: 1 mL of Methanol:Water (80:20, v/v).
-
Dry the column bed for 1 minute.
-
Wash 3: 1 mL of dichloromethane.
-
Dry the column bed for 5 minutes.
-
-
Elution:
-
Elute the analytes with 400 µL of the elution buffer.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the reconstitution solution.
-
-
Inject the reconstituted sample into the HPLC system.
Visualizations
Norepinephrine Metabolism to DHPG
The following diagram illustrates the metabolic pathway from norepinephrine to its metabolites, including DHPG. Norepinephrine can be metabolized by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). The formation of DHPG occurs through the action of MAO.
Caption: Metabolic pathway of norepinephrine.
General Experimental Workflow for DHPG Analysis
This diagram outlines the key steps involved in the analysis of DHPG from plasma samples, from collection to final data analysis.
Caption: Experimental workflow for DHPG analysis.
Troubleshooting Logic for Low DHPG Recovery
This decision tree provides a logical approach to troubleshooting low recovery of DHPG during plasma extraction.
Caption: Troubleshooting low DHPG recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones. - Biospecimen Research Database [brd.nci.nih.gov]
- 4. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Alumina Extraction for DHPG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 3,4-Dihydroxyphenylglycol (DHPG) extraction using alumina-based solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the alumina extraction of DHPG.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DHPG Recovery | 1. Suboptimal pH during Adsorption: The binding of the catechol moiety of DHPG to alumina is pH-dependent. If the pH is too low, binding will be inefficient. 2. Incomplete Elution: The elution buffer may not be acidic enough to release the bound DHPG from the alumina. 3. Alumina Inactivation: The alumina may not be properly activated, leading to reduced binding capacity. 4. Insufficient Incubation Time: The sample may not have been in contact with the alumina for a sufficient duration for complete binding. | 1. Optimize Adsorption pH: Ensure the pH of the sample is adjusted to approximately 8.6 before applying it to the alumina column. Use a Tris buffer to maintain this pH.[1][2][3] 2. Optimize Elution pH: Use a sufficiently acidic elution buffer, typically with a pH between 1.0 and 2.0, to ensure complete release of DHPG.[1][2] Perchloric acid or hydrochloric acid at a concentration of 0.1N is commonly used. 3. Alumina Activation: Ensure the alumina is properly activated according to the manufacturer's instructions. This often involves washing with acid and then neutralizing. 4. Standardize Incubation Time: A 15-minute mixing time for both adsorption and desorption steps has been found to be practical, though this can be standardized for up to an hour. |
| High Variability in Results | 1. Inconsistent pH Adjustment: Small variations in pH can significantly impact binding and elution efficiency. 2. Alumina Bed Drying Out: If the alumina bed dries out during the washing or sample application steps, channeling can occur, leading to inconsistent results. 3. Incomplete Alumina Pellet Resuspension: If the alumina is not fully resuspended during the elution step, the elution buffer cannot effectively interact with all the bound DHPG. 4. Sample Dilution: Improper drying of the alumina after washing can lead to dilution of the eluate. | 1. Precise pH Control: Use a calibrated pH meter and fresh buffers for accurate pH adjustments. 2. Maintain a Hydrated Alumina Bed: Do not allow the alumina bed to go dry between steps. A small layer of buffer should always be present on top of the column. 3. Thorough Vortexing/Mixing: Ensure the alumina pellet is fully resuspended during the elution step by vortexing or vigorous mixing. 4. Proper Drying: Centrifuge the alumina to dryness after the washing step to prevent dilution of the final eluate. |
| Presence of Interfering Peaks in Chromatogram | 1. Inadequate Washing: Insufficient washing of the alumina after sample application can leave behind unbound, interfering substances. 2. Co-elution of Similar Compounds: Other compounds with similar chemical properties to DHPG may bind to the alumina and co-elute. | 1. Optimize Washing Step: The washing step is crucial and should not be omitted. Experiment with different wash volumes and compositions to remove interfering substances without eluting the DHPG. 2. Adjust Chromatographic Conditions: Optimize the HPLC mobile phase and gradient to achieve better separation of DHPG from interfering compounds. |
| Absence of DHPG Peak | 1. Degradation of DHPG: DHPG, like other catecholamines, is susceptible to oxidation, especially at alkaline pH. 2. Omission of a Critical Step: Forgetting a crucial step, such as the elution step, will result in no DHPG in the final sample. | 1. Use of Antioxidants: Include an antioxidant, such as EDTA or sodium metabisulfite, in your sample and buffers to prevent DHPG degradation. 2. Follow a Strict Protocol: Adhere to a detailed and validated protocol. Create a checklist to ensure all steps are completed correctly. |
Frequently Asked Questions (FAQs)
1. What is the principle behind alumina extraction of DHPG?
Alumina extraction is a solid-phase extraction (SPE) technique that relies on the selective adsorption of the cis-diol group of catechol compounds, like DHPG, onto an aluminum oxide (alumina) stationary phase. This adsorption is pH-dependent and typically occurs at a basic pH of around 8.6. After washing away unbound impurities, the bound DHPG is then eluted with an acidic solution (pH 1.0-2.0), which disrupts the interaction with the alumina.
2. What type of alumina should I use?
Acid-washed alumina is commonly used for catecholamine extraction. The particle size and activity grade of the alumina can also influence the extraction efficiency. It is recommended to use alumina specifically designated for catecholamine analysis or to test different types to find the optimal one for your application.
3. Can this method be used for tissue samples?
Yes, alumina-based SPE can be used for tissue samples. However, tissue homogenates introduce more potential interferences. Studies have shown that while alumina extraction is effective for norepinephrine and epinephrine in brain tissue, dopamine recovery can be problematic. This suggests that optimization for DHPG in tissue samples is critical and may require additional clean-up steps.
4. How can I improve the recovery of DHPG from complex matrices like plasma or brain tissue?
To improve recovery from complex matrices, consider the following:
-
Sample Pre-treatment: Homogenize tissue samples in an acidic solution, such as perchloric acid, to precipitate proteins and stabilize DHPG.
-
Optimization of Alumina Amount: The amount of alumina should be optimized for the expected concentration of DHPG in your sample. 50 mg of alumina has been found to be practical in some studies.
-
Inclusion of an Internal Standard: Add an internal standard to your samples before extraction to account for any losses during the procedure.
5. How should I store my samples before and after extraction?
Catecholamines, including DHPG, are sensitive to degradation. Samples should be stored at -20°C or lower. Both extracted and unextracted plasma samples, as well as standards, have been shown to be stable for at least four months at -20°C.
Experimental Protocols
Protocol 1: Alumina Extraction of DHPG from Liquid Samples (e.g., Plasma, Urine)
-
Sample Preparation: To 1 ml of plasma, add an internal standard and an antioxidant (e.g., 20 µl of 0.1 M EDTA).
-
pH Adjustment for Adsorption: Add 0.5 ml of 1.5 M Tris buffer (pH 8.6) containing an antioxidant to the sample. The final pH should be around 8.6.
-
Alumina Addition and Binding: Add 50 mg of acid-washed alumina to the sample. Vortex or mix for 15 minutes to allow for DHPG adsorption.
-
Washing: Centrifuge the sample to pellet the alumina. Aspirate and discard the supernatant. Wash the alumina pellet with 1 ml of deionized water. Repeat the wash step two more times. After the final wash, centrifuge and aspirate the supernatant to dryness.
-
Elution: Add 100-200 µl of 0.1 N perchloric acid to the alumina pellet. Vortex for 15 minutes to elute the bound DHPG.
-
Sample Collection: Centrifuge the alumina and carefully collect the supernatant, which contains the extracted DHPG. This sample is now ready for analysis (e.g., by HPLC-ECD).
Data Presentation
The following table provides an example of how to present data from an experiment optimizing the elution volume for DHPG extraction.
| Elution Volume (µl) | DHPG Recovery (%) | Purity (%) |
| 50 | 75.3 ± 3.1 | 92.5 ± 1.8 |
| 100 | 92.1 ± 2.5 | 95.1 ± 1.2 |
| 150 | 93.5 ± 2.8 | 94.8 ± 1.5 |
| 200 | 94.2 ± 3.0 | 93.2 ± 2.1 |
Visualizations
Caption: Workflow for DHPG extraction using alumina.
Caption: Factors influencing DHPG alumina extraction.
References
- 1. Evaluation of a simple plasma catecholamine extraction procedure prior to high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,4-Dihydroxyphenylglycol (DHPG) Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their 3,4-Dihydroxyphenylglycol (DHPG) assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DHPG analysis, from sample collection to data interpretation.
Sample Collection and Handling
Q1: What are the best practices for collecting and handling biological samples (plasma, urine) to ensure DHPG stability?
A1: Proper sample collection and handling are critical for accurate DHPG measurement. DHPG is susceptible to degradation, so immediate and proper processing is key.
-
Anticoagulants: For blood samples, use tubes containing EDTA.
-
Immediate Cooling: Place samples on ice immediately after collection to minimize enzymatic degradation.[1]
-
Centrifugation: Separate plasma from whole blood by centrifugation at a low temperature (e.g., 4°C) as soon as possible.
-
Acidification/Stabilizers: Acidify the plasma or urine sample with an acid like perchloric acid (PCA) to a final concentration of 0.1-0.2 M.[2] The addition of stabilizing agents can be more crucial than low-temperature storage in preventing DHPG decomposition.[3]
-
Storage: For long-term storage, samples should be kept at -80°C.[4] Studies have shown that DHPG values remain constant for up to 9 months at this temperature without the addition of other stabilizing agents.[4] Avoid repeated freeze-thaw cycles.
Q2: My DHPG levels are unexpectedly low. What could be the cause during sample collection and storage?
A2: Unexpectedly low DHPG levels can often be traced back to pre-analytical errors.
-
Delayed Processing: If samples are left at room temperature for an extended period before centrifugation and freezing, DHPG can be enzymatically degraded.
-
Improper Storage Temperature: Storing samples at -20°C or higher can lead to significant DHPG degradation over time. Long-term stability is best maintained at -80°C.
-
Oxidation: Exposure to air and light can cause oxidation of catecholamines. Ensure samples are kept in tightly sealed, opaque tubes.
-
Absence of Stabilizers: Failure to add an antioxidant or acid stabilizer can result in rapid degradation.
Sample Preparation
Q3: I'm seeing interfering peaks in my chromatogram. How can I improve my sample cleanup?
A3: Interfering peaks are a common problem, often caused by substances in the sample matrix.
-
Alumina Extraction: Alumina extraction is an effective method for purifying DHPG and other catecholamines from the sample matrix.
-
Uric Acid Interference: Uric acid can co-elute with DHPG, causing artificially high readings. A sodium bicarbonate wash during the alumina extraction procedure can help remove uric acid.
-
Filtration: Always filter your samples through a 0.22 µm pore-sized nylon filter before injecting them into the HPLC system to remove particulates that could clog the column or tubing.
Q4: My recovery of DHPG after alumina extraction is low and variable. How can I improve it?
A4: Low and inconsistent recovery is a frequent source of variability.
-
pH of Tris Buffer: The pH of the Tris buffer used for binding catecholamines to the alumina is critical. Ensure the pH is consistently around 8.5.
-
Alumina Activity: The activity grade of the alumina can affect binding and elution. Use a consistent source and grade of alumina (e.g., Activity Grade Super I).
-
Inconsistent Mixing: Ensure thorough and consistent mixing (e.g., tumbling) of the sample with the alumina to allow for efficient binding.
-
Elution Volume: Use a consistent and sufficient volume of acid (e.g., perchloric acid) to elute the DHPG from the alumina.
Chromatography and Detection (HPLC-ECD)
Q5: I'm experiencing a noisy or drifting baseline on my HPLC-ECD system. What are the common causes?
A5: An unstable baseline can significantly impact the accuracy of peak integration.
-
Mobile Phase Issues:
-
Contamination: Use only high-purity (18 megaohm-cm) water and HPLC-grade chemicals for your mobile phase. Contaminants can be electroactive and contribute to high background currents.
-
Dissolved Gases: Inadequately degassed mobile phase can cause pressure fluctuations and baseline noise. Purge the pumps and ensure proper degassing.
-
Precipitation: Buffer salt concentrations that are too high can precipitate in the system, causing blockages and pressure issues.
-
-
System Contamination: Material from the sample extraction (e.g., alumina) can contaminate the column and electrodes.
-
Electrochemical Cell:
-
Fouled Electrodes: The electrode surfaces can become contaminated over time. Refer to the manufacturer's instructions for cleaning and polishing the electrodes.
-
Reference Electrode: A dirty or malfunctioning reference electrode can cause baseline drift.
-
-
Pump and Hardware: Worn pump seals, check valves, or leaks in the system can lead to pressure fluctuations and an unstable baseline.
Q6: My DHPG peak shape is poor (e.g., broad, tailing, or split). What should I check?
A6: Poor peak shape can compromise resolution and quantification.
-
Column Contamination: The column inlet frit may be plugged, or the packing bed may have a void. Try back-flushing the column or, if the problem persists, replace it.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of DHPG and its interaction with the stationary phase. Ensure the pH is optimal and consistent.
-
Extra-Column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening. Use tubing with a small internal diameter and keep lengths to a minimum.
Q7: My retention times are shifting. What is the cause?
A7: Drifting retention times make peak identification difficult and can indicate a problem with the HPLC system.
-
Pump Flow Rate: Inconsistent flow from the pump is a common cause. Check for leaks, air bubbles in the pump head, and worn pump seals.
-
Mobile Phase Composition: Inaccurate preparation or changes in the composition of the mobile phase over time (e.g., evaporation of a volatile component) can alter retention times.
-
Column Temperature: Fluctuations in the column temperature will affect retention. Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a run.
Quantitative Data Summary
The following tables summarize key performance metrics for DHPG assays reported in the literature. These values can serve as a benchmark for your own assay performance.
Table 1: DHPG Assay Performance Characteristics
| Parameter | Method | Matrix | Value | Reference |
| Intra-assay CV | HPLC-ED | Plasma | 5.3% | |
| Inter-assay CV | HPLC-ED | Plasma | 4.6% | |
| Detection Limit | HPLC-ED | Plasma | 165 pg/mL (0.9 pmol/mL) | |
| Recovery | HPLC-ED | Plasma | 16.3 ± 1.1% | |
| Precision | HPLC-ECD | - | 1.97-4.40% | |
| Accuracy | HPLC-ECD | - | 96.1-101% |
CV: Coefficient of Variation; HPLC-ED: High-Performance Liquid Chromatography with Electrochemical Detection
Table 2: Common Interferences in Catecholamine Assays
| Substance Class | Examples | Potential Effect | Reference |
| Medications | Tricyclic antidepressants, Beta-blockers, Levodopa, Amphetamines, MAO inhibitors | False elevations | |
| Dietary Factors | Caffeine (coffee, tea), Chocolate, Bananas, Citrus fruits, Vanilla | Interference with results | |
| Physiological Factors | Physical or emotional stress, Strenuous exercise | Increased catecholamine levels |
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Alumina Extraction
This protocol is adapted from established methods for the purification of DHPG from plasma.
-
Initial Preparation:
-
Thaw frozen plasma samples on ice.
-
For a 500 µL plasma sample, add it to a microcentrifuge tube.
-
-
Protein Precipitation and Internal Standard Addition:
-
Add 250 µL of 0.2 M perchloric acid (PCA) containing the internal standard (e.g., 0.2 µM dihydroxybenzylamine - DHBA).
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Alumina Extraction:
-
Transfer 700 µL of the supernatant to a new tube containing 15 mg of alumina and 300 µL of 3.0 M Tris buffer (pH 8.5) with 0.1 mM EDTA.
-
Tumble the samples for 15 minutes to allow the catecholamines to bind to the alumina.
-
Pellet the alumina by a brief centrifugation and discard the supernatant.
-
-
Washing Steps:
-
Wash the alumina pellet three times with 1 mL of high-purity water to remove unbound contaminants. Vortex and centrifuge between each wash.
-
(Optional Uric Acid Removal): Add a wash step with sodium bicarbonate to eliminate co-eluting uric acid.
-
-
Elution:
-
Elute the DHPG and other catecholamines from the alumina by adding 100-200 µL of 0.1 M PCA.
-
Vortex vigorously and centrifuge to pellet the alumina.
-
-
Final Sample:
-
Carefully collect the supernatant, which now contains the purified DHPG.
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in DHPG analysis.
Caption: Experimental workflow for DHPG analysis.
Caption: Troubleshooting decision tree for DHPG assays.
References
- 1. childrensmn.org [childrensmn.org]
- 2. Measurement of plasma norepinephrine and this compound: method development for a translational research study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 3,4-dihydroxyphenyl glycol in plasma by gas chromatography-mass spectrometry and high-performance liquid chromatography methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic study of long-term stability of this compound in plasma for subsequent determination with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating DHPG Stability: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 3,4-Dihydroxyphenylglycol (DHPG) in their experiments, understanding its stability under various storage conditions is paramount to ensure the reliability and reproducibility of results. This guide provides a comprehensive overview of the impact of storage temperature on DHPG degradation, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for DHPG solutions?
A1: For long-term stability, DHPG solutions, particularly in plasma, should be stored at -80°C. Studies have shown that at this temperature, DHPG remains stable for extended periods, with no significant degradation observed for at least nine months.[1]
Q2: Can I store DHPG solutions in the refrigerator or a standard freezer?
A2: While storage at -80°C is optimal, storage at -20°C can also preserve DHPG for several months, although some degradation may occur over longer periods.[1] Refrigeration at +4°C is not recommended for long-term storage as significant degradation is expected.[1] For short-term storage of stock solutions, -20°C is a viable option.
Q3: How stable is DHPG in aqueous solutions at room temperature for short-term experiments?
Q4: What are the primary factors that can cause DHPG degradation?
A4: The main factors contributing to DHPG degradation are:
-
Temperature: Higher temperatures accelerate the degradation process.[1]
-
Oxidation: The dihydroxyphenyl moiety is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.
-
Light: Exposure to light can promote the degradation of DHPG.
-
pH: The stability of DHPG can be influenced by the pH of the solution.
Q5: Are there any stabilizing agents that can be added to DHPG solutions?
A5: Yes, for applications involving biological samples like plasma, the addition of a stabilizing agent is crucial. One study suggests that a stabilizing agent plays a more significant role than low-temperature storage alone in preventing DHPG decomposition.[1] However, for in vitro experiments, the compatibility of any stabilizing agent with the specific assay must be carefully considered.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected results in my DHPG experiments.
This issue can often be traced back to the degradation of the DHPG compound. Use the following guide to troubleshoot potential causes.
| Potential Cause | Recommended Action |
| Improper Storage of Stock Solution | Verify that your DHPG stock solution is stored at -80°C for long-term storage or at -20°C for shorter periods. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Degradation During Experiment | Prepare fresh DHPG working solutions immediately before each experiment. Minimize the time the solution is kept at room temperature. Protect the solution from light by using amber vials or covering the container with foil. |
| Oxidation of DHPG | De-gas your buffers and solvents to remove dissolved oxygen. Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) if your experimental setup is highly sensitive. |
| Incorrect pH of the Solution | Check the pH of your experimental buffer. The stability of catecholamines like DHPG can be pH-dependent. Ensure the pH is within a range suitable for both your experiment and DHPG stability. |
| Contamination of Solution | Ensure all glassware and reagents are clean and free of contaminants that could catalyze degradation, such as trace metals. |
Below is a logical workflow to help troubleshoot DHPG degradation issues.
Quantitative Data on DHPG Stability
The following table summarizes the long-term stability of DHPG in plasma at various storage temperatures.
| Storage Temperature (°C) | Duration (Months) | DHPG Concentration Change | Reference |
| +4 | 3 | Significant Degradation | |
| 6 | Significant Degradation | ||
| 9 | Significant Degradation | ||
| -20 | 3 | Stable | |
| 6 | Stable | ||
| 9 | Stable | ||
| -80 | 3 | Stable | |
| 6 | Stable | ||
| 9 | Stable |
Experimental Protocols
Protocol for Assessing DHPG Stability
To determine the stability of DHPG under specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.
1. Sample Preparation and Storage:
-
Prepare a stock solution of DHPG in the desired solvent (e.g., ultrapure water, buffer).
-
Divide the stock solution into multiple aliquots to be stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for various time points.
-
Protect samples from light at all stages.
2. HPLC Analysis:
-
A common method for DHPG analysis is reversed-phase HPLC with electrochemical or mass spectrometric detection.
-
Column: A C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., phosphate or citrate buffer) with an organic modifier like methanol or acetonitrile.
-
Detection: Electrochemical detection is highly sensitive for catecholamines like DHPG. LC-MS/MS provides high specificity and allows for the identification of degradation products.
3. Data Analysis:
-
At each time point, analyze the DHPG samples by HPLC.
-
Quantify the peak area of the DHPG peak.
-
Calculate the percentage of DHPG remaining compared to the initial concentration (time zero).
-
Monitor the appearance of any new peaks, which may indicate degradation products.
The following diagram illustrates the general workflow for a DHPG stability study.
By following these guidelines and recommendations, researchers can minimize the impact of DHPG degradation on their experimental outcomes and ensure the generation of high-quality, reliable data.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC-ED Methods for 3,4-Dihydroxyphenylglycol (DHPG) Analysis
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) method for the quantitative analysis of 3,4-Dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine. The performance of the HPLC-ED method is compared with alternative analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction
This compound (DHPG) is a primary neuronal metabolite of norepinephrine, and its concentration in plasma and other biological fluids is a valuable biomarker for sympathoneuronal activity. Accurate and reliable quantification of DHPG is crucial for research in hypertension, heart failure, and other conditions related to the sympathetic nervous system. While HPLC-ED has traditionally been a sensitive and selective method for the analysis of catecholamines and their metabolites, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also employed. This guide focuses on the validation parameters of the HPLC-ED method and provides a comparative overview of its performance against LC-MS/MS.
Experimental Protocols
HPLC-ED Method for DHPG Analysis
The following protocol outlines a typical HPLC-ED method for the determination of DHPG in human plasma.
1. Sample Preparation (Alumina Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine, DHBA).
-
Add 1 mL of 0.2 M perchloric acid to precipitate proteins.
-
Centrifuge to pellet the protein precipitate.
-
Transfer the supernatant to a tube containing alumina and a Tris buffer (pH 8.6) to adsorb the catechols.
-
Wash the alumina with a sodium bicarbonate solution to remove interfering substances like uric acid, which can co-elute with DHPG.
-
Elute the catechols from the alumina using a small volume of 0.1 M perchloric acid.
-
Inject an aliquot of the eluate into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A sodium phosphate buffer (e.g., 75 mM, pH 3.0) containing an ion-pairing agent like sodium octane sulfonate and a small percentage of organic modifier such as acetonitrile or methanol.
-
Flow Rate: Typically maintained around 0.8 to 1.0 mL/min.
-
Injection Volume: 20-50 µL.
3. Electrochemical Detection:
-
A dual-electrode coulometric detector or a single amperometric detector can be used.
-
The potential of the working electrode is set to oxidize DHPG, typically in the range of +0.4 to +0.7 V.
LC-MS/MS Method for DHPG Analysis
LC-MS/MS is a powerful alternative that offers high sensitivity and specificity.
1. Sample Preparation:
-
Sample preparation can be similar to the HPLC-ED method, often involving protein precipitation followed by solid-phase extraction (SPE) using alumina-based cartridges.
-
The final eluate is evaporated and reconstituted in a mobile phase-compatible solvent.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatograph capable of gradient elution.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: Typically a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.
Comparative Analysis of Method Validation
The following table summarizes the key validation parameters for the HPLC-ED method and compares them with a typical LC-MS/MS method for DHPG quantification.
| Validation Parameter | HPLC-ED Method | LC-MS/MS Method |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Range | Dependent on detector saturation, often in the low pg to ng range | Wide dynamic range, from sub-pg to ng levels |
| Accuracy (% Recovery) | 16.3 ± 1.1% for DHPG | Generally higher and more consistent, >85% |
| Precision (% RSD) | Intra-day and Inter-day RSDs are generally <15% | Intra-day and Inter-day RSDs are typically <10% |
| Limit of Detection (LOD) | Approximately 165 pg/mL (0.9 pmol/mL) | Can achieve lower detection limits, often in the low pg/mL range |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Can achieve lower quantification limits, often in the low pg/mL range |
| Specificity | Good, but susceptible to co-eluting electroactive compounds | Excellent, due to the use of specific MRM transitions |
Discussion and Conclusion
The choice between HPLC-ED and LC-MS/MS for the quantification of DHPG depends on the specific requirements of the study.
HPLC-ED remains a robust and cost-effective method for the analysis of DHPG. It offers good sensitivity and selectivity, particularly when coupled with effective sample preparation techniques to remove interferences. The primary challenges are potential interferences from co-eluting electroactive compounds and lower sample throughput compared to some modern methods.
LC-MS/MS provides superior sensitivity and specificity due to the nature of mass spectrometric detection. This makes it the method of choice for studies requiring very low detection limits or when analyzing complex biological matrices where interferences are a significant concern. While the initial instrumentation cost is higher, the high throughput and reliability can be advantageous for large-scale clinical and research studies.
A Head-to-Head Comparison: Cross-Validation of LC-MS/MS and HPLC-ED for the Quantification of 3,4-dihydroxyphenylglycol (DHPG)
For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine, is crucial for assessing sympathetic nervous system activity and the efficacy of monoamine oxidase (MAO) inhibitors. The two predominant analytical techniques for this purpose, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), offer distinct advantages and disadvantages. This guide provides a comprehensive cross-validation comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Both LC-MS/MS and HPLC-ED are robust methods for the quantification of DHPG in biological matrices. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for studies requiring very low detection limits. HPLC-ED, while slightly less sensitive, provides a reliable and cost-effective alternative, particularly for applications where higher concentrations of DHPG are expected. This guide will delve into the detailed methodologies and performance characteristics of each technique.
Experimental Methodologies
A critical aspect of any analytical method is a well-defined experimental protocol. Below are detailed methodologies for both LC-MS/MS and HPLC-ED as synthesized from published research.
Sample Preparation: A Common Ground
A frequent and effective method for extracting DHPG and other catecholamines from biological samples like plasma or brain tissue involves solid-phase extraction (SPE) with alumina.
Alumina Extraction Protocol:
-
Sample Pre-treatment: To a 1 mL plasma sample, add an internal standard and an antioxidant solution (e.g., EDTA and sodium metabisulfite) to prevent degradation.
-
Adsorption: Adjust the sample pH to ~8.6 with a Tris buffer. Add activated alumina and shake vigorously to allow for the adsorption of catecholamines.
-
Washing: Wash the alumina pellets with purified water to remove interfering substances.
-
Elution: Elute the catecholamines, including DHPG, from the alumina using a small volume of a weak acid (e.g., perchloric acid or formic acid).
-
Analysis: The resulting eluate is then ready for injection into the LC-MS/MS or HPLC-ED system.
LC-MS/MS Protocol
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifying agent (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is standard.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for DHPG analysis.[1][2][3]
-
Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for DHPG and the internal standard are monitored.
-
HPLC-ED Protocol
-
Chromatographic Separation:
-
Column: Similar to LC-MS/MS, a C18 reversed-phase column is a common choice.
-
Mobile Phase: An isocratic mobile phase is often used, typically consisting of a phosphate or citrate buffer at a low pH, an ion-pairing agent (e.g., octanesulfonic acid), and a small percentage of organic solvent like methanol.[4][5]
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.
-
-
Electrochemical Detection:
-
Detector: A coulometric or amperometric electrochemical detector is used.
-
Potential: The electrode potential is set to a level that oxidizes DHPG, generating a measurable current that is proportional to its concentration. A dual-electrode setup can be used to enhance selectivity.
-
Performance Characteristics: A Quantitative Comparison
The following tables summarize the key performance parameters for the quantification of DHPG by LC-MS/MS and HPLC-ED, compiled from various studies.
Table 1: Linearity and Range
| Parameter | LC-MS/MS | HPLC-ED |
| Linearity (r²) | >0.99 | >0.99 |
| Calibration Range | 0.1 - 100 ng/mL | 0.5 - 50 ng/mL |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS | HPLC-ED |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
Table 3: Sensitivity
| Parameter | LC-MS/MS | HPLC-ED |
| Limit of Detection (LOD) | ~0.03 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL | ~0.5 ng/mL |
Method Selection: Which Technique is Right for You?
The choice between LC-MS/MS and HPLC-ED depends on several factors:
-
Sensitivity Requirements: For studies involving very low concentrations of DHPG, such as in microdialysis samples or specific brain regions, the superior sensitivity of LC-MS/MS is advantageous.
-
Specificity: While both methods offer good specificity, the use of MRM in LC-MS/MS provides an additional layer of confirmation, reducing the likelihood of interference from co-eluting compounds.
-
Cost and Complexity: HPLC-ED systems are generally less expensive to purchase and maintain than LC-MS/MS instruments. The methodology can also be simpler to implement.
-
Throughput: Modern LC-MS/MS systems with rapid gradient chromatography can offer higher sample throughput.
-
Matrix Effects: LC-MS/MS can be more susceptible to ion suppression or enhancement from matrix components, which requires careful method development and the use of appropriate internal standards. HPLC-ED is generally less prone to such matrix effects.
Norepinephrine Metabolism and DHPG's Role
DHPG is a key intermediate in the metabolic pathway of norepinephrine. Understanding this pathway is essential for interpreting DHPG measurements.
Figure 1. Simplified metabolic pathway of norepinephrine showing the formation of DHPG.
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for the analysis of DHPG using LC-MS/MS and HPLC-ED.
Figure 2. Comparative experimental workflow for DHPG analysis.
Conclusion
Both LC-MS/MS and HPLC-ED are powerful and reliable techniques for the quantification of DHPG. LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for applications demanding the lowest possible detection limits. In contrast, HPLC-ED offers a robust and more economical alternative, well-suited for a wide range of research applications. The selection of the optimal method should be based on a careful consideration of the specific requirements of the study, including sensitivity needs, budget constraints, and available expertise. A strong correlation between the results obtained from both methods can be expected when both are properly validated.
References
- 1. researchgate.net [researchgate.net]
- 2. Norepinephrine metabolism in neuron: dissociation between this compound and 3,4-dihydroxymandelic acid pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
DHPG vs. MHPG: A Comparative Guide to Norepinephrine Turnover Markers
For Researchers, Scientists, and Drug Development Professionals
Understanding the dynamics of norepinephrine (NE) release and metabolism is crucial in numerous fields of biomedical research, from neuroscience to cardiology and pharmacology. Two key metabolites, 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG), have emerged as important biomarkers for assessing norepinephrine turnover. This guide provides a comprehensive comparison of DHPG and MHPG, summarizing key experimental data and methodologies to aid researchers in selecting the appropriate marker for their studies.
Introduction to Norepinephrine Metabolism
Norepinephrine, a primary neurotransmitter of the sympathetic nervous system, is metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The initial step in the intraneuronal metabolism of NE is its conversion to DHPG by MAO.[1][2] DHPG can then be O-methylated by COMT to form MHPG.[3] This metabolic cascade occurs both within neuronal and extraneuronal tissues, and the relative levels of DHPG and MHPG in biological fluids can provide insights into different aspects of noradrenergic activity.
Core Comparison: DHPG vs. MHPG
| Feature | DHPG (this compound) | MHPG (3-methoxy-4-hydroxyphenylglycol) |
| Primary Site of Formation | Intraneuronal | Formed from DHPG via COMT activity, both centrally and peripherally |
| Primary Indicator Of | Neuronal reuptake and intraneuronal metabolism of norepinephrine.[1] Reflects leakage of NE from vesicular stores.[1] | Overall norepinephrine turnover, with urinary MHPG sulfate considered a potential marker for central NE metabolism. |
| Biological Fluids for Measurement | Plasma, Urine, Cerebrospinal Fluid (CSF) | Plasma, Urine, Cerebrospinal Fluid (CSF) |
| Sensitivity to Acute Changes in NE Release | More sensitive to acute, sympathetically-mediated changes in NE release. Plasma DHPG levels show highly correlated changes with plasma NE during physiological and pharmacological manipulations. | Less sensitive to acute changes in neuronal NE release. Plasma MHPG levels may not change significantly despite large increases in plasma NE. |
| Clinical and Research Utility | Assessing sympathetic nervous system activity, studies of neuronal NE reuptake, and providing unique clinical information about sympathetic function when measured with NE. | Investigating central noradrenergic activity in psychiatric disorders like depression and bipolar disorder. Urinary MHPG has been explored as a biomarker for mood states. |
Quantitative Data Summary
The following tables summarize representative concentrations of DHPG and MHPG in various human biological fluids as reported in the literature. It is important to note that these values can vary based on the analytical method, patient population, and physiological state.
Table 1: Representative Concentrations of DHPG and MHPG in Healthy Adults
| Analyte | Biological Fluid | Concentration (mean +/- SD) | Reference |
| DHPG | Plasma | 19.58 +/- 8.13 ng/mL | |
| MHPG | Plasma | 21.16 +/- 9.58 ng/mL | |
| DHPG | Urine | 0.39 +/- 0.21 µg/mg creatinine | |
| MHPG | Urine | 1.67 +/- 0.65 µg/mg creatinine | |
| DHPG | CSF | 34.76 +/- 11.46 ng/mL | |
| MHPG | CSF | 24.08 +/- 8.10 ng/mL |
Table 2: Impact of Pharmacological Intervention on Plasma DHPG and MHPG
| Intervention | Effect on Plasma DHPG | Effect on Plasma MHPG | Effect on Plasma NE | Reference |
| Moclobemide (MAO-A inhibitor) | 78% reduction | 51% reduction | - | |
| Dexmedetomidine (α2-agonist) | ~15% reduction | ~15% reduction | 90% reduction | |
| Atipamezole (α2-antagonist) | Small increase | No change | ~6-fold increase | |
| Desipramine (NE reuptake inhibitor) | Abolished response to yohimbine | - | Enhanced response to yohimbine |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathway of norepinephrine and a typical experimental workflow for analyzing DHPG and MHPG, the following diagrams are provided in DOT language.
Caption: Norepinephrine metabolism pathway.
Caption: HPLC-based analysis workflow.
Experimental Protocols
1. Determination of DHPG and MHPG in Human Plasma, Urine, and CSF by HPLC with Electrochemical Detection
This protocol is based on methodologies described in the literature for the simultaneous measurement of catecholamine metabolites.
-
Sample Collection and Storage: Biological fluids should be collected under standardized conditions. For plasma, blood is typically drawn into tubes containing EDTA and immediately placed on ice. Centrifugation is performed at 4°C to separate the plasma, which is then stored at -80°C until analysis. Urine samples are often collected over a 24-hour period with a preservative and stored at -20°C or lower. CSF is collected via lumbar puncture and immediately frozen.
-
Sample Preparation (Alumina Extraction):
-
To an aliquot of the biological fluid, an internal standard (e.g., dihydroxybenzylamine) is added.
-
The sample is diluted with a buffer (e.g., Tris buffer) and the pH is adjusted to ~8.6.
-
Acid-washed alumina is added to the sample, and the mixture is shaken to allow for the adsorption of catechol compounds.
-
The alumina is washed with water to remove interfering substances.
-
The catecholamines and their metabolites are eluted from the alumina using a small volume of acid (e.g., 0.1 M perchloric acid).
-
-
HPLC Analysis:
-
An aliquot of the eluate is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).
-
The mobile phase typically consists of a phosphate or citrate buffer with an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of an organic modifier like methanol.
-
The separation is performed isocratically.
-
-
Electrochemical Detection:
-
An electrochemical detector is used to quantify the analytes. The working electrode potential is set to a level that oxidizes DHPG and MHPG, generating a current that is proportional to their concentration. A dual coulometric detection system can also be used for increased selectivity.
-
-
Quantification:
-
Standard curves are generated using known concentrations of DHPG and MHPG.
-
The concentrations of the analytes in the samples are determined by comparing their peak areas (or heights) to those of the standards, corrected for the recovery of the internal standard.
-
Conclusion
Both DHPG and MHPG serve as valuable markers for assessing norepinephrine turnover, but they provide different types of information. Plasma DHPG is a more direct and sensitive indicator of acute changes in sympathetic neuronal activity and norepinephrine reuptake. In contrast, MHPG, particularly in urine, may offer insights into overall and, potentially, central norepinephrine metabolism over a longer period. The choice between these markers should be guided by the specific research question, the biological matrix available, and the desired temporal resolution of the measurement. For a comprehensive understanding of norepinephrine dynamics, the simultaneous measurement of NE, DHPG, and MHPG is often the most informative approach.
References
A Comparative Guide: 3,4-Dihydroxyphenylglycol vs. Norepinephrine as an Index of Sympathetic Activity
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of sympathetic nervous system (SNS) activity is critical for understanding cardiovascular physiology, diagnosing autonomic disorders, and developing novel therapeutics. Norepinephrine (NE), the primary neurotransmitter of the SNS, and its main intraneuronal metabolite, 3,4-dihydroxyphenylglycol (DHPG), are the two most common biomarkers used for this purpose. This guide provides an objective comparison of their utility, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate index for their studies.
Section 1: Biochemical Pathways and Principles
Norepinephrine is synthesized in sympathetic nerve terminals, stored in vesicles, and released upon nerve stimulation. After release into the synaptic cleft, its action is terminated primarily by reuptake back into the presynaptic neuron via the norepinephrine transporter (NET). A smaller fraction spills over into the circulation. Once inside the neuron, NE is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) to DHPG. Therefore, plasma NE levels reflect the "spillover" from sympathetic synapses, while plasma DHPG levels provide an index of intraneuronal NE turnover, reflecting both the release and reuptake of NE.[1][2]
The diagram below illustrates the lifecycle of norepinephrine at the sympathetic neuroeffector junction, highlighting the pathways leading to the presence of NE and DHPG in the plasma.
Section 2: Comparative Analysis
While both NE and DHPG levels increase with sympathetic activation, they provide different and complementary information.[3][4] Plasma NE is a more direct measure of transmitter that has escaped reuptake to enter the circulation, but its concentration is heavily influenced by clearance rates.[5] DHPG, being the product of intraneuronal metabolism, offers a more integrated view of NE turnover within the nerve terminal.
Data Presentation: Key Characteristics
The following table summarizes the fundamental differences between using plasma norepinephrine and DHPG as indices of sympathetic activity.
| Feature | Norepinephrine (NE) | This compound (DHPG) |
| Primary Origin | Spillover of neurally released NE that escapes local reuptake and metabolism. | Primarily from the intraneuronal metabolism of NE taken up from the synapse by NET (Uptake-1). |
| What it Reflects | An index of sympathetic nerve firing and NE release into the circulation ("spillover"). | An index of overall neuronal NE turnover (release and subsequent reuptake). |
| Major Influencing Factors | Sympathetic firing rate, neuronal reuptake (NET) efficiency, extraneuronal uptake (ENT), and plasma clearance rate. | Sympathetic firing rate, NET efficiency, and intraneuronal MAO activity. Less affected by plasma clearance. |
| Strengths | Widely used and reflects the amount of active neurotransmitter reaching the circulation. A sensitive index of acute changes in sympathetic activation. | Better reflects neuronal NE turnover. The DHPG/NE ratio can be used as an index of NET function. Provides information on processes within the nerve ending. |
| Limitations | Only a small fraction (~10-20%) of released NE reaches plasma. Plasma levels are highly dependent on clearance. Can be a poor indicator of organ-specific sympathetic activity. | Does not solely reflect exocytotic release; a significant portion at rest comes from the metabolism of NE leaking from vesicles. Less sensitive to acute changes in sympathetic activation compared to NE. |
Data Presentation: Quantitative Comparison from Experimental Studies
This table presents data from studies that measured both NE and DHPG under various conditions of sympathetic activation.
| Study / Condition | Sample Type | Baseline (Rest) | Sympathetic Activation | Key Finding |
| Eisenhofer et al. (1992) | Cardiac Catheterization | Cardiac NE Spillover: 78 pmol/minCardiac DHPG Spillover: 601 pmol/min | During exercise, the increase in DHPG spillover was 65% of the increase in NE spillover. | At rest, cardiac DHPG spillover is eightfold greater than NE spillover, indicating high intraneuronal NE turnover. DHPG provides distinct information about neuronal uptake and NE turnover that NE spillover alone cannot. |
| Howes et al. (1986) | Human Plasma | Supine DHPG/NE Ratio > 2.0 | With increasing exercise workloads, the DHPG/NE ratio fell progressively due to a proportionately greater rise in NE than DHPG. | Free plasma NE was found to be a more sensitive index of sympathetic activation than free DHPG. |
| Eisenhofer et al. (1988) | Human Plasma | - | Tilt and yohimbine administration produced highly correlated changes in plasma NE and DHPG (r = 0.94). | Blockade of neuronal reuptake with desipramine abolished the DHPG response to sympathetic stimulation, confirming its origin from recaptured NE. |
| Bieck et al. (2016) | Human Plasma & CSF | - | After 18 days of treatment with the NET inhibitor atomoxetine, both plasma and CSF DHPG levels were significantly reduced. | DHPG is a useful biomarker to assess the pharmacological activity of compounds that inhibit the norepinephrine transporter (NET). |
Section 3: Experimental Protocols
Accurate measurement of NE and DHPG is crucial for reliable interpretation. The most common method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Key Experiment: Measurement of Plasma NE and DHPG by HPLC-ED
This protocol is a summary of established methods.
1. Sample Collection and Handling:
-
Collect whole blood into chilled tubes containing a preservative (e.g., EDTA/glutathione) to prevent catecholamine oxidation.
-
Immediately place the tubes on ice.
-
Within 30 minutes, centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Harvest the plasma and store it at -80°C until analysis.
2. Sample Preparation (Alumina Extraction):
-
Add an internal standard (e.g., dihydroxybenzylamine) to the plasma sample.
-
Add Tris buffer (pH 8.6) and activated alumina to the sample. The catechols will adsorb to the alumina at this pH.
-
Wash the alumina pellet multiple times with purified water to remove interfering substances. A sodium bicarbonate wash can be included to remove uric acid, which can co-elute with DHPG.
-
Elute the catechols from the alumina using a small volume of dilute acid (e.g., 0.1 M perchloric acid).
3. HPLC-ED Analysis:
-
Mobile Phase: A buffered aqueous solution (e.g., sodium acetate/citric acid) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., sodium octylsulfate).
-
Column: A C18 reverse-phase column.
-
Detection: An electrochemical detector with a glassy carbon working electrode. A potential is applied to oxidize the catechols, generating a current that is proportional to their concentration.
-
Quantification: The concentrations of NE and DHPG in the sample are determined by comparing their peak heights (or areas) to those of known standards, corrected for recovery using the internal standard.
Below is a workflow diagram for this experimental protocol.
Section 4: Conclusion and Recommendations
The choice between norepinephrine and DHPG as an index of sympathetic activity depends on the specific research question.
-
Norepinephrine is the preferred index for assessing acute, systemic changes in sympathetic "spillover" and is more sensitive to rapid fluctuations in sympathetic nerve activity. However, its utility is limited by its dependence on plasma clearance.
-
DHPG provides a more stable and integrated measure of intraneuronal norepinephrine turnover. It is particularly valuable for studies investigating the mechanisms of NE reuptake, for assessing the effects of drugs targeting the norepinephrine transporter (NET), and for obtaining a picture of sympathetic function that is less confounded by variations in clearance.
For the most comprehensive assessment of sympathetic nervous system dynamics, the simultaneous measurement of both norepinephrine and DHPG is recommended . This dual-marker approach allows for a more nuanced interpretation, distinguishing between changes in NE release, reuptake, and overall neuronal turnover. This is especially critical in translational and clinical research where a deeper understanding of sympathetic pathophysiology is required.
References
- 1. Plasma dihydroxyphenylglycol and the intraneuronal disposition of norepinephrine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of noradrenergic neuronal activity on 3,4-dihydroxyphenylethylene glycol (DHPG) levels. Quantitation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of plasma 3,4-dihydroxyphenylethylene glycol (DHPG) and norepinephrine levels as indices of sympathetic activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noradrenaline spillover and microneurography measurements in patients with primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of DHPG Levels Across Different Patient Populations
A comprehensive guide for researchers and drug development professionals on 3,4-dihydroxyphenylglycol (DHPG) levels in various patient populations, detailing experimental methodologies and relevant signaling pathways.
This guide provides an objective comparison of this compound (DHPG) levels in distinct patient populations, supported by experimental data. DHPG, a major metabolite of norepinephrine (NE), offers valuable insights into sympathetic nervous system activity and neuronal NE metabolism. Understanding its variations in different pathological conditions is crucial for biomarker discovery and therapeutic development.
Quantitative Data Summary
The following table summarizes DHPG levels across different patient populations as reported in various studies. It is important to note that direct comparison between studies may be challenging due to variations in analytical methods, patient demographics, and study design.
| Patient Population | Sample Type | DHPG Level (Mean ± SD/SEM) | Control Group Level (Mean ± SD/SEM) | Key Findings | Reference |
| Pheochromocytoma | Plasma | 1521 ± 280 pg/mL | 870 ± 50 pg/mL | Basal plasma DHPG levels were significantly higher in patients with pheochromocytoma compared to healthy subjects. | [1] |
| Diabetic Neuropathy (with autonomic neuropathy) | Plasma | Significantly reduced | Patients without neuropathy | Plasma DHPG concentrations were significantly lower in diabetic patients with autonomic neuropathy compared to those without. | [2] |
| Orthopedic Patients (as healthy controls) | Plasma | 19.58 ± 8.13 ng/mL | N/A | Provides baseline plasma DHPG levels in a control population. | |
| Orthopedic Patients (as healthy controls) | CSF | 34.76 ± 11.46 ng/mL | N/A | Provides baseline CSF DHPG levels in a control population. | |
| Orthopedic Patients (as healthy controls) | Urine | 0.39 ± 0.21 µg/mg creatinine | N/A | Provides baseline urinary DHPG levels in a control population. | |
| Unipolar Depression | CSF | No significant difference | Healthy Controls | A systematic review and meta-analysis found no significant group differences in CSF DHPG concentrations. | [3] |
Experimental Protocols
Accurate measurement of DHPG is critical for reliable comparative analysis. Several methods have been developed and validated for the quantification of DHPG in biological matrices.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
This is a widely used method for the determination of DHPG and other catecholamine metabolites.
Sample Preparation (Plasma):
-
Protein Precipitation: Plasma proteins are precipitated using an acid, such as perchloric acid.
-
Alumina Extraction: The supernatant is subjected to alumina extraction to selectively adsorb catecholamines and their metabolites.
-
Washing: The alumina is washed to remove interfering substances.
-
Elution: DHPG is eluted from the alumina using a weak acid.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile) at a specific pH.
-
Detection: An electrochemical detector is used to measure the current generated by the oxidation of DHPG at a specific potential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for DHPG quantification.
Sample Preparation (Plasma):
-
Protein Precipitation: Similar to HPLC-ED, plasma proteins are precipitated.
-
Solid-Phase Extraction (SPE): Alternatively, SPE with a specific sorbent can be used for sample clean-up and concentration.
-
Derivatization (Optional): In some cases, derivatization may be employed to improve chromatographic properties or ionization efficiency.
LC-MS/MS Conditions:
-
Chromatography: A reversed-phase or HILIC column is used for separation.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for DHPG and an internal standard.
Signaling Pathways and Experimental Workflows
DHPG Signaling Pathway
(S)-3,5-Dihydrophenylglycine (DHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: DHPG activates Group I mGluRs, leading to downstream signaling.
Experimental Workflow for Plasma DHPG Measurement
The following diagram illustrates a typical workflow for the analysis of DHPG in plasma samples using HPLC-ED.
Caption: Workflow for plasma DHPG measurement using HPLC-ED.
References
validation of 3,4-Dihydroxyphenylglycol as a biomarker for pheochromocytoma
A detailed evaluation of 3,4-Dihydroxyphenylglycol (DHPG) in comparison to the established biomarkers, plasma free metanephrines and urinary fractionated metanephrines, for the diagnosis of pheochromocytoma and paraganglioma.
For researchers, scientists, and drug development professionals engaged in the study and management of neuroendocrine tumors, the accurate biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL) is paramount. While plasma free metanephrines and urinary fractionated metanephrines are the current gold-standard diagnostic tests, the role of other catecholamine metabolites, such as this compound (DHPG), warrants a thorough comparative analysis. This guide provides an objective comparison of the performance of DHPG against established biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison of Biochemical Tests
The diagnostic accuracy of a biomarker is determined by its sensitivity and specificity. Plasma free metanephrines are widely recognized for their high sensitivity in detecting PPGLs.[1][2] Urinary fractionated metanephrines also demonstrate high sensitivity and specificity.[2][3] An older study from 1988 suggested that while 24-hour urinary free norepinephrine had high sensitivity and specificity, the simultaneous measurement of DHPG in urine could further improve specificity.[4] However, the use of the norepinephrine to DHPG ratio was found to reduce sensitivity as some pheochromocytomas secrete large amounts of DHPG.
It is important to note that recent head-to-head comparative studies evaluating DHPG against the current gold-standard tests of plasma free and urinary fractionated metanephrines are limited. The available data for DHPG's diagnostic performance in the modern era of metanephrine testing is not as robust.
| Biomarker Test | Sensitivity (%) | Specificity (%) | Advantages | Disadvantages |
| Plasma Free Metanephrines | 97-99 | 85-92 | High sensitivity, convenient sample collection (blood draw). | Can be affected by posture and stress, leading to false positives. |
| 24-Hour Urinary Fractionated Metanephrines | 97 | 91 | Less susceptible to short-term fluctuations in catecholamine release. | Cumbersome 24-hour urine collection, potential for incomplete collection. |
| Urinary Free Norepinephrine & DHPG (Combined) | 100 (Norepinephrine alone) | 99 (Combined) | Potential for increased specificity over norepinephrine alone. | Older data, ratio of norepinephrine to DHPG may decrease sensitivity. |
Signaling Pathways and Experimental Workflows
To understand the role of these biomarkers, it is crucial to visualize the catecholamine metabolic pathway and the typical workflow for their analysis.
Caption: Catecholamine synthesis and metabolism pathway.
Caption: General workflow for biomarker analysis.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible measurement of these biomarkers. The most widely accepted and utilized method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Measurement of Plasma Free this compound (DHPG)
While less common as a primary diagnostic tool for pheochromocytoma, the measurement of plasma DHPG is relevant in research settings.
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes and immediately place on ice.
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
Extraction (based on a gas chromatography-mass spectrometry method):
-
Add an internal standard to the plasma sample.
-
Perform an extraction using alumina at a specific pH to adsorb the catechols.
-
Wash the alumina to remove interfering substances.
-
Elute the catechols with an acidic solution.
LC-MS/MS Analysis:
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution.
-
Mobile Phase: A typical mobile phase consists of two solvents, A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in methanol). The gradient is programmed to separate DHPG from other plasma components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for DHPG and its internal standard are monitored for quantification.
Measurement of Plasma Free Metanephrines
This is a first-line test for the diagnosis of PPGL.
Sample Preparation:
-
Patients should be in a supine position for at least 30 minutes before blood collection.
-
Collect blood in pre-chilled EDTA tubes.
-
Immediately place the tubes on ice and centrifuge within 2 hours at 4°C.
-
Separate the plasma and store at -80°C until analysis.
Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange (WCX) SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the metanephrines with an appropriate solvent.
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 or HILIC column with gradient elution.
-
Mobile Phase: A common mobile phase setup involves a gradient of an aqueous solution with an additive like formic acid and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with MRM. Monitor specific ion transitions for metanephrine, normetanephrine, and their respective deuterated internal standards.
Measurement of 24-Hour Urinary Fractionated Metanephrines
This test provides an integrated measure of catecholamine metabolite production over a 24-hour period.
Sample Collection:
-
The patient discards the first morning void and then collects all subsequent urine for the next 24 hours in a container with a preservative (e.g., hydrochloric acid or boric acid).
-
The container should be kept refrigerated during the collection period.
-
After 24 hours, the total volume is measured, and an aliquot is taken for analysis.
Sample Preparation (Acid Hydrolysis):
-
An aliquot of the 24-hour urine collection is subjected to acid hydrolysis to deconjugate the metanephrines.
Solid-Phase Extraction (SPE):
-
The hydrolyzed urine sample is then processed using a similar SPE protocol as described for plasma metanephrines.
LC-MS/MS Analysis:
-
Chromatography and Mass Spectrometry: The analytical conditions are similar to those used for plasma free metanephrines, with adjustments made for the different matrix (urine).
Conclusion
The current evidence strongly supports the use of plasma free metanephrines and 24-hour urinary fractionated metanephrines as the primary biochemical tests for the diagnosis of pheochromocytoma and paraganglioma, owing to their high sensitivity and specificity. While this compound is a key metabolite in the catecholamine pathway, its role as a standalone or supplementary diagnostic biomarker for PPGL in the current clinical landscape is not well-established by recent comparative studies. An older study suggested a potential benefit in improving specificity when measured alongside urinary norepinephrine, but this has not been validated against the modern, superior tests of plasma and urinary metanephrines.
For researchers and drug development professionals, understanding the nuances of these biomarkers and their analytical methodologies is crucial for accurate clinical trial enrollment, monitoring therapeutic efficacy, and developing novel diagnostic or therapeutic strategies for pheochromocytoma and paraganglioma. Further research is warranted to re-evaluate the diagnostic utility of DHPG and other catecholamine metabolites in well-designed studies comparing them directly with the current gold-standard metanephrine tests.
References
- 1. Current Progress and Future Challenges in the Biochemical Diagnosis and Treatment of Pheochromocytomas and Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Appraisal of Contemporary and Novel Biomarkers in Pheochromocytomas and Adrenocortical Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary Free Metanephrines for Diagnosis of Pheochromocytoma and Paraganglioma [e-enm.org]
- 4. Measurement of norepinephrine and this compound in urine and plasma for the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 3,4-Dihydroxyphenylglycol (DHPG) and Hydroxytyrosol
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the pursuit of novel therapeutics. This guide provides an objective comparison of the antioxidant capacities of two potent phenolic compounds: 3,4-dihydroxyphenylglycol (DHPG) and hydroxytyrosol. This analysis is supported by experimental data from key in vitro assays, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.
Executive Summary
Both this compound (DHPG) and hydroxytyrosol are potent antioxidants found in olive oil and its byproducts.[1] While structurally similar, experimental data reveals significant differences in their antioxidant efficacy depending on the assessment method. Notably, in the Oxygen Radical Absorbance Capacity (ORAC) assay, DHPG exhibits a markedly superior antioxidant capacity compared to hydroxytyrosol.[2] This guide delves into the available quantitative data and provides the methodologies for the most common antioxidant assays to facilitate further research and informed decision-making in drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of DHPG and hydroxytyrosol have been evaluated using various in vitro assays. The most direct comparison comes from the ORAC assay, which measures the capacity to neutralize peroxyl radicals.
| Compound | ORAC Value (µmol of Trolox/mmol) | Reference |
| DHPG | 9758 | López-López et al., 2021[2] |
| Hydroxytyrosol | 4127 | López-López et al., 2021[2] |
Experimental Protocols
To aid researchers in conducting their own comparative studies, detailed protocols for the three most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (DHPG, hydroxytyrosol)
-
Positive control (e.g., Trolox, ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Prepare a series of concentrations for DHPG, hydroxytyrosol, and the positive control in the same solvent used for the DPPH solution.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test sample or standard solution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (DHPG, hydroxytyrosol)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample or standard solution at various concentrations.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds (DHPG, hydroxytyrosol)
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a series of Trolox standards and test sample dilutions in phosphate buffer.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the test sample, standard, or blank (phosphate buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
The ORAC value of the samples is expressed as Trolox equivalents (TE) by comparing their net AUC to the standard curve.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the antioxidant activity of DHPG and hydroxytyrosol, the following diagrams illustrate a key antioxidant signaling pathway and a typical experimental workflow for assessing antioxidant capacity.
Conclusion
The available experimental data, particularly from the ORAC assay, indicates that DHPG possesses a significantly higher antioxidant capacity than hydroxytyrosol in neutralizing peroxyl radicals.[2] This finding has important implications for the development of antioxidant-based therapies, suggesting that DHPG may be a more potent candidate in certain applications. However, to establish a more comprehensive understanding of their comparative efficacy, further research is warranted to provide direct, side-by-side quantitative comparisons using other common antioxidant assays such as DPPH and ABTS. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, this compound and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]
The Relationship Between Plasma and Cerebrospinal Fluid DHPG: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the correlation between peripheral and central biomarkers is crucial for advancing our understanding of neurological diseases and developing effective therapeutics. 3,4-dihydroxyphenylglycol (DHPG) is the main neuronal metabolite of norepinephrine and serves as a key indicator of noradrenergic activity. This guide provides a comparative analysis of DHPG concentrations in plasma and cerebrospinal fluid (CSF), summarizing key experimental findings and methodologies.
The correlation between plasma and cerebrospinal fluid (CSF) levels of this compound (DHPG), a major metabolite of norepinephrine, is a critical area of investigation in neuroscience. This relationship offers insights into the interplay between the peripheral and central sympathetic nervous systems. Studies have demonstrated that while plasma DHPG is primarily derived from sympathetic nerves, a significant correlation exists between its concentrations in plasma and CSF, suggesting a dynamic exchange and shared physiological relevance.
Research in various contexts, including studies on neurodegenerative diseases and the effects of norepinephrine transporter (NET) inhibitors, has consistently shown that changes in central noradrenergic activity are reflected in both compartments. For instance, in healthy subjects treated with the NET inhibitor atomoxetine, a significant reduction in DHPG was observed in both plasma and CSF.[1] Similarly, studies in patients with synucleinopathies such as Parkinson's disease and multiple system atrophy have reported altered DHPG levels in both biofluids, highlighting its potential as a biomarker for these conditions.[2][3]
However, the direct correlation can be influenced by disease state. For example, the ratio of CSF to plasma DHPG has been shown to differ between patient groups, suggesting that the pathophysiology of certain diseases may alter the transport or metabolism of DHPG between the central and peripheral compartments.[2] This underscores the importance of interpreting DHPG levels in the context of the specific population being studied.
Quantitative Comparison of Plasma and CSF DHPG Concentrations
The following table summarizes findings from a study investigating DHPG levels in different patient populations, providing a snapshot of the typical concentrations observed and the calculated CSF/plasma ratios.
| Group | Plasma DHPG (pg/mL) | CSF DHPG (pg/mL) | CSF/Plasma DHPG Ratio |
| Controls | Not explicitly stated | Decreased in MSA vs. Controls | Lower in MSA than in PD+OH |
| Multiple System Atrophy (MSA) | Not significantly different from controls | Decreased (p < 0.0001 vs. controls) | Lower than PD+OH (p = 0.0005) |
| Parkinson's Disease with Orthostatic Hypotension (PD+OH) | Decreased (p = 0.0064 vs. controls) | Tended to be decreased (p = 0.0776 vs. controls) | Higher than MSA |
Data adapted from a retrospective observational study examining DHPG levels in patients with MSA and PD+OH.[2]
Experimental Protocols
The methodologies employed in the cited studies for the measurement of DHPG in plasma and CSF are crucial for the reproducibility and interpretation of the findings. Below are summaries of the typical experimental protocols.
Subject Population and Sample Collection
-
Human Subjects: Studies typically involve healthy volunteers and patient populations with specific neurological conditions.
-
Plasma Collection: Venous blood samples are collected, often from an antecubital vein, into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.
-
Cerebrospinal Fluid Collection: CSF is obtained via lumbar puncture, a procedure performed by a trained medical professional. The collected CSF is also stored at -80°C prior to analysis.
Analytical Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
A common and sensitive method for quantifying DHPG is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Sample Preparation:
-
An internal standard is added to the plasma or CSF samples.
-
Catechols, including DHPG, are extracted and concentrated from the biological matrix using alumina extraction.
-
Washing steps are included to remove interfering substances. A sodium bicarbonate wash is particularly important to eliminate uric acid, which can co-elute with DHPG.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a reverse-phase column.
-
A mobile phase is used to separate the different components of the sample based on their physicochemical properties.
-
-
Electrochemical Detection:
-
As DHPG elutes from the column, it passes through an electrochemical detector.
-
The detector measures the current generated by the oxidation or reduction of DHPG, which is proportional to its concentration.
-
An oxidation-reduction protocol can be employed where catechols are reversibly oxidized, while interfering substances like uric acid are irreversibly oxidized, further enhancing the specificity of the measurement.
-
-
Quantification:
-
The concentration of DHPG in the sample is determined by comparing the peak area of DHPG to that of the internal standard and referencing a standard curve.
-
Visualizing the Experimental Workflow and Norepinephrine Metabolism
The following diagrams illustrate the typical experimental workflow for comparing plasma and CSF DHPG and the metabolic pathway of norepinephrine to DHPG.
References
- 1. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential abnormalities of cerebrospinal fluid dopaminergic vs. noradrenergic indices in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory 3,4-Dihydroxyphenylglycol (DHPG) Measurements
Introduction to DHPG and its Significance
DHPG is the primary intraneuronal metabolite of norepinephrine, and its levels in plasma, urine, and cerebrospinal fluid are often used as an index of sympathetic nervous system activity.[1] Accurate and precise measurement of DHPG is crucial for understanding norepinephrine dynamics in various physiological and pathological states, as well as for assessing the pharmacodynamic effects of drugs that target the adrenergic system.[2]
Pre-Analytical Considerations for DHPG Measurement
The reliability of DHPG measurements is highly dependent on proper sample collection, handling, and storage. Inadequate pre-analytical procedures can lead to significant variability and erroneous results.
Key Pre-analytical Factors:
-
Sample Collection: Blood samples should be collected in chilled tubes containing a suitable anticoagulant (e.g., EDTA).
-
Stabilizing Agents: The use of a stabilizing agent is crucial to prevent the degradation of DHPG. A combination of EDTA and reduced glutathione has been shown to be effective.[3] One study emphasized that the stabilizing agent plays a more significant role than low-temperature storage in preventing DHPG decomposition.[4]
-
Sample Processing: Plasma should be separated from whole blood by centrifugation at low temperatures (e.g., 4°C) as soon as possible after collection.
-
Storage: Plasma samples should be stored frozen at -70°C or lower until analysis to ensure long-term stability.[4]
Comparative Analysis of Analytical Methods
The most common analytical methods for the quantification of DHPG are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections provide a comparative overview of these techniques, including their principles, performance characteristics, and typical experimental protocols.
Method Performance Comparison
The following table summarizes the performance characteristics of the different analytical methods for DHPG measurement as reported in various studies. It is important to note that these values are not from a direct head-to-head comparison in a single multi-laboratory study and may vary depending on the specific laboratory, instrumentation, and protocol.
| Parameter | HPLC-ECD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~165 pg/mL | Not explicitly stated, but described as "specific and sensitive" | Not explicitly stated, but described as "sensitive enough to measure plasma DHPG levels" |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | Average recovery of 16.3 ± 1.1% | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Linearity | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The limited availability of direct comparative data in the public domain highlights the need for a formal inter-laboratory comparison study for DHPG measurements to harmonize results across different research settings.
Experimental Protocols
HPLC-ECD Method
This method is widely used for the analysis of catecholamines and their metabolites due to its high sensitivity and selectivity.
Sample Preparation:
-
Alumina Extraction: DHPG and other catecholamines are extracted from the plasma sample using acid-washed alumina.
-
Washing: A sodium bicarbonate wash can be added to the alumina extraction procedure to remove interfering substances like uric acid, which can co-elute with DHPG.
-
Elution: The retained catechols are eluted from the alumina with a small volume of acid (e.g., 0.2 M perchloric acid containing EDTA and reduced glutathione).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An aqueous buffer containing citric acid, sodium hydrogen phosphate, and a small percentage of an organic modifier like methanol.
-
Detection: A dual coulometric detector set in a screen mode of operation is often used for enhanced selectivity.
GC-MS Method
GC-MS offers high specificity and sensitivity, particularly when a stable isotope-labeled internal standard is used.
Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC-ECD method, an initial extraction from the biological matrix is performed.
-
Derivatization: To increase the volatility of DHPG for gas chromatography, a derivatization step is necessary. This typically involves converting the hydroxyl groups to their trimethylsilyl (TMS) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
GC-MS Conditions:
-
Column: A capillary column suitable for the separation of derivatized catecholamine metabolites.
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Detection: A mass spectrometer is used as the detector, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
LC-MS/MS Method
LC-MS/MS has become a powerful tool for bioanalytical applications due to its high sensitivity, selectivity, and throughput.
Sample Preparation:
-
Solid-Phase Extraction (SPE): DHPG can be extracted from plasma using alumina-based SPE cartridges.
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is used to separate DHPG from other components in the sample extract.
-
Ionization: Negative electrospray ionization (ESI) can be used without the need for derivatization.
-
Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Norepinephrine Metabolism Pathway.
Caption: General Experimental Workflow for DHPG Measurement.
Conclusion
The selection of an appropriate analytical method for DHPG measurement depends on several factors, including the required sensitivity and specificity, sample throughput, and the availability of instrumentation and expertise. HPLC-ECD remains a robust and widely used technique. GC-MS, particularly with the use of a stable isotope-labeled internal standard, offers excellent specificity. LC-MS/MS has emerged as a highly sensitive and specific method that can be readily automated for high-throughput analysis. Regardless of the method chosen, strict adherence to validated pre-analytical and analytical protocols is paramount for obtaining reliable and reproducible data. The establishment of a formal inter-laboratory comparison program would be highly beneficial for the standardization of DHPG measurements across different research and clinical laboratories.
References
- 1. LC-MS/MS method for quantification of this compound, a norepinephrine metabolite in plasma and brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolism of 3,4-Dihydroxyphenylglycol (DHPG) Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of 3,4-dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine, across various species. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and its extrapolation to human pharmacology and toxicology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.
Data Presentation: Quantitative Comparison of DHPG and MHPG Levels
The following table summarizes the levels of DHPG and its primary metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), in the brain and plasma of different species. The ratio of these metabolites and their conjugation status offer insights into the relative activities of the key metabolizing enzymes, monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
| Species | Tissue/Fluid | DHPG Concentration | MHPG Concentration | Molar Ratio (DHPG/MHPG) | Conjugation Status |
| Human | Plasma | 19.58 ± 8.13 ng/mL[1] | 21.16 ± 9.58 ng/mL[1] | ~0.93 | Mostly unconjugated[2] |
| Cerebrospinal Fluid (CSF) | 34.76 ± 11.46 ng/mL[1] | 24.08 ± 8.10 ng/mL[1] | ~1.44 | Mostly unconjugated | |
| Monkey | Brain | ~30-60% of MHPG | - | 0.3 - 0.6 | Mostly unconjugated |
| Rat | Brain | - | - | 1.20 | Primarily conjugated |
| Mouse | Brain | ~50% of MHPG | - | ~0.5 | Mostly unconjugated (>90% free) |
| Guinea Pig | Brain | ~30-60% of MHPG | - | 0.3 - 0.6 | Mostly unconjugated |
| Hamster | Brain | ~30-60% of MHPG | - | 0.3 - 0.6 | Mostly unconjugated |
| Dog | Brain (Cortex) | Detectable | - | - | DHPG unconjugated; MHPG predominantly conjugated |
Metabolic Pathway of DHPG
DHPG is an intermediate in the metabolic cascade of norepinephrine. It is formed from norepinephrine via the action of monoamine oxidase (MAO) and aldehyde reductase. Subsequently, DHPG is primarily metabolized to MHPG by catechol-O-methyltransferase (COMT). A smaller fraction of DHPG can be oxidized to 3,4-dihydroxymandelic acid (DOMA).
Caption: Metabolic pathway of norepinephrine to DHPG and its subsequent metabolites.
Experimental Protocols
The quantification of DHPG and its metabolites is most commonly achieved using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-ECD for DHPG and MHPG Analysis
This method offers high sensitivity for the detection of electrochemically active compounds like DHPG and MHPG.
a. Sample Preparation (Plasma/CSF):
-
To 1 mL of plasma or CSF, add an internal standard (e.g., iso-MHPG).
-
Precipitate proteins by adding 50 µL of 4M perchloric acid.
-
Vortex the sample and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous solution (e.g., 0.1 M sodium acetate, 0.2 M citric acid) containing an ion-pairing agent (e.g., 0.4 mM sodium octylsulfate), a chelating agent (e.g., 0.2 mM EDTA), and a small percentage of organic solvent (e.g., 4.5% methanol).
-
Flow Rate: 0.8 mL/min.
c. Electrochemical Detection:
-
A coulometric or amperometric detector is used.
-
The potential of the working electrode is set to an optimal voltage for the oxidation of DHPG and MHPG (e.g., +0.78 V).
d. Quantification:
-
A standard curve is generated using known concentrations of DHPG and MHPG.
-
The concentration in the samples is determined by comparing the peak area ratios of the analytes to the internal standard against the standard curve.
GC-MS for DHPG and MHPG Analysis
GC-MS provides high specificity and is often used as a confirmatory method. This technique requires derivatization to increase the volatility of the analytes.
a. Sample Preparation and Extraction:
-
Acidify the sample (plasma, urine, or tissue homogenate) with perchloric acid and add an internal standard.
-
Perform a solid-phase extraction (SPE) using a cartridge (e.g., alumina) to isolate the catechols.
-
Elute the catechols from the SPE cartridge with a weak acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
b. Derivatization:
-
The dried extract is derivatized to increase volatility. A common method is a two-step process:
-
Oximation: React the sample with a solution of hydroxylamine in pyridine to protect the aldehyde group (if present).
-
Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
c. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of around 50°C, held for 1 minute, followed by a ramp up to 320°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions for DHPG-TMS and MHPG-TMS derivatives.
d. Quantification:
-
Similar to HPLC-ECD, a standard curve is prepared using derivatized standards.
-
Quantification is based on the peak area ratios of the target analytes to the internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of DHPG and its metabolites in biological samples.
Caption: A generalized experimental workflow for DHPG analysis.
Discussion of Species Differences
The data presented reveal significant interspecies variation in DHPG metabolism. The most striking difference is observed between rats and other mammals. In rats, DHPG is primarily found in a conjugated form, and the brain DHPG/MHPG ratio is greater than one. This suggests that in rats, the O-methylation of DHPG by COMT may be a less dominant pathway compared to its conjugation (e.g., glucuronidation or sulfation).
In contrast, in humans, monkeys, mice, guinea pigs, and hamsters, DHPG and MHPG in the brain are mostly unconjugated. The DHPG concentrations in these species are generally 30-60% of the MHPG levels, indicating that COMT-mediated conversion to MHPG is a major metabolic route.
These differences in metabolic profiles have important implications for drug development. For instance, a drug that inhibits COMT would be expected to have a more pronounced effect on DHPG levels in humans and monkeys than in rats. Conversely, a compound affecting conjugation pathways might have a greater impact on DHPG disposition in rats.
Furthermore, DHPG itself is not merely an inert metabolite. Studies have shown that it possesses biological activity, including antioxidant and anti-inflammatory properties. This raises the possibility that species-specific differences in DHPG metabolism could also translate to differential physiological or toxicological effects.
References
Safety Operating Guide
Navigating the Disposal of 3,4-Dihydroxyphenylglycol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dihydroxyphenylglycol (DOPEG), ensuring that laboratory practices align with safety protocols and regulatory requirements. Adherence to these procedures is vital for protecting personnel and the environment from potential harm.
Chemical and Safety Data Summary
The following table summarizes key identifiers and safety information for this compound, providing a quick reference for handling and disposal.
| Identifier | Value |
| Chemical Name | This compound (DOPEG) |
| CAS Number | 28822-73-3[1] |
| Molecular Formula | C₈H₁₀O₄[1][2] |
| Molecular Weight | 170.16 g/mol |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Proper Disposal of this compound (DOPEG)
This protocol outlines the step-by-step methodology for the safe and compliant disposal of DOPEG from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling DOPEG waste, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Identification and Segregation
Properly identify and segregate DOPEG waste to prevent accidental mixing with incompatible materials.
-
Solid Waste: Collect unused DOPEG powder, contaminated weigh boats, pipette tips, and other solid materials in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing DOPEG and any solvent rinses in a separate, clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps: Any sharps, such as needles or syringes contaminated with DOPEG, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.
Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and disposal.
-
Container Selection: Use a designated, leak-proof, and tightly sealed container for all DOPEG waste. The container material should be compatible with the waste; for example, use a high-density polyethylene container for solid waste.
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
-
Storage
Store hazardous waste containers in a designated and secure area within the laboratory.
-
The storage area should be away from general lab traffic and drains.
-
Ensure secondary containment is in place to catch any potential leaks.
-
Do not accumulate large quantities of waste. Adhere to your institution's guidelines for waste accumulation limits and pickup schedules.
Arranging for Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste.
-
Contact: Liaise with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound (DOPEG).
References
Essential Safety and Handling Protocols for 3,4-Dihydroxyphenylglycol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 3,4-Dihydroxyphenylglycol (DOPEG). Adherence to strict safety protocols minimizes personal exposure, prevents contamination, and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for DOPEG.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Given that this compound is a catechol, it is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory. The minimum required PPE for handling DOPEG is outlined below and must be worn at all times when there is a potential for exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves.[2] | To prevent skin contact. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | Long-sleeved lab coat.[2] | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask type N95 (US). | To be used if generating dust or aerosols. |
Note: All PPE should be inspected prior to use and replaced if damaged.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
